4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
Description
The exact mass of the compound 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h4-5H,1-3H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTOLZCFRFGINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
Topic: Physicochemical Properties and Synthetic Utility of 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic Acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary: The Structural Imperative
4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid (THI-4-COOH) represents a specialized bicyclic scaffold in medicinal chemistry, distinct from its more common 3-, 5-, and 6-isomers. As a fused pyrazole-cyclohexane system, it serves as a critical pharmacophore in the development of kinase inhibitors (e.g., GSK-3
Unlike the planar aromatic indazole, the tetrahydro- derivative possesses a flexible saturated ring, introducing stereochemical complexity and specific vectoral alignment of the carboxylic acid functionality. This guide dissects the physicochemical behavior, tautomeric dynamics, and synthetic challenges associated with the 4-carboxy regioisomer, providing a roadmap for its utilization in fragment-based drug discovery (FBDD).
Molecular Architecture & Tautomeric Dynamics
The core structure consists of a pyrazole ring fused to a cyclohexane ring. The positioning of the carboxylic acid at C4 (adjacent to the bridgehead) creates a unique steric and electronic environment compared to the distal 5- or 6-positions.
Tautomeric Equilibrium
The tetrahydroindazole system exhibits annular tautomerism involving the pyrazole nitrogens. While the 1H-tautomer is generally thermodynamically favored in the solid state and polar solvents, the 2H-tautomer can become significant depending on substitution and solvent polarity.
Key Insight: The C4-carboxylic acid group can form an intramolecular hydrogen bond with the N1-H or N2 (lone pair), potentially stabilizing specific tautomers and influencing binding modes in protein pockets.
Figure 1: Annular tautomerism between 1H- and 2H-indazole forms. The equilibrium is sensitive to solvent polarity and pH.
Physicochemical Profile
The following data aggregates experimental ranges for tetrahydroindazole derivatives and calculated values (cLogP, pKa) specific to the 4-carboxylic acid isomer.
Table 1: Physicochemical Properties of 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic Acid
| Property | Value / Range | Context & Implications |
| Molecular Formula | C₈H₁₀N₂O₂ | MW: 166.18 g/mol |
| Physical State | Solid (Crystalline) | High melting point (>200°C) due to intermolecular H-bonding. |
| Solubility | Low (Water), High (DMSO, MeOH) | Amphoteric nature allows solubilization in dilute acid or base. |
| pKa (Acid) | 4.2 – 4.6 (COOH) | Typical for aliphatic carboxylic acids; slightly lowered by pyrazole electron withdrawal. |
| pKa (Base) | ~2.5 (Pyrazole NH) | Weakly basic; protonation occurs at N2. |
| LogP (Oct/Water) | 0.5 – 0.8 | Moderately polar; falls within the "Golden Triangle" for CNS penetration if esterified. |
| TPSA | ~66 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 2 (COOH, NH) | Critical for active site recognition. |
| H-Bond Acceptors | 2 (C=O, N:) | Pyrazole N2 acts as a specific acceptor. |
Synthetic Methodologies & Regiocontrol
Synthesizing the 4-isomer is significantly more challenging than the 5- or 6-isomers due to the requirement for a functionalized precursor at the position adjacent to the ketone prior to cyclization.
The Regioselectivity Challenge
Standard synthesis involves condensing a cyclic ketone with hydrazine.
-
5-COOH / 6-COOH Isomers: Easily accessible from 4-carboxycyclohexanone.
-
4-COOH Isomer: Requires 3-carboxycyclohexanone derivatives. The challenge is controlling the direction of hydrazine attack to ensure the pyrazole fuses correctly relative to the carboxyl group.
Recommended Protocol: The "Formyl-Activation" Route
This protocol ensures the correct fusion by activating the position alpha to the ketone.
Step-by-Step Methodology:
-
Starting Material: Ethyl 3-oxocyclohexanecarboxylate.
-
C2-Formylation:
-
Reagents: Ethyl formate, Sodium ethoxide (NaOEt), Toluene/EtOH.
-
Mechanism:[1] Claisen condensation at the C2 position (alpha to ketone, gamma to ester) to generate the 2-hydroxymethylene intermediate.
-
Control: Low temperature (0-5°C) prevents decarboxylation or polymerization.
-
-
Cyclization:
Figure 2: Synthetic workflow for accessing the 4-substituted tetrahydroindazole scaffold via C2-formylation.
Analytical Characterization (Self-Validating Protocols)
To ensure the integrity of the synthesized 4-carboxylic acid, the following analytical signatures must be verified.
-
1H NMR (DMSO-d₆):
-
Pyrazole Proton: Singlet at δ 7.2–7.5 ppm. Absence of this signal indicates failure of cyclization.
-
NH Proton: Broad singlet at δ 12.0–13.0 ppm (exchangeable with D₂O).
-
C4-H (Methine): Triplet or multiplet at δ 3.4–3.8 ppm. This shift is diagnostic; it is deshielded relative to the 5/6-positions due to proximity to the aromatic ring and the carboxyl group.
-
-
Mass Spectrometry (ESI):
-
Positive Mode: [M+H]⁺ = 167.1 m/z.
-
Negative Mode: [M-H]⁻ = 165.1 m/z (confirming the acidic proton).
-
-
UV-Vis:
-
Absorption maximum (
) at ~260 nm (characteristic of the pyrazole chromophore).
-
Pharmaceutical Implications
Drug-Likeness & Metabolic Stability
The 4,5,6,7-tetrahydroindazole scaffold is a bioisostere of indole and indazole but offers higher saturation (Fsp³ character).
-
Solubility: The sp³ carbons disrupt planarity, potentially improving solubility compared to fully aromatic analogues.
-
Metabolism: The C4-position is metabolically labile (benzylic oxidation). Substitution at C4 (e.g., the carboxylic acid) blocks this "soft spot," enhancing metabolic stability.
Fragment-Based Drug Discovery (FBDD)
The 4-COOH group serves as a "warhead" or linker attachment point. In kinase inhibitors, the pyrazole NH often binds to the hinge region (Glu/Leu backbone), while the C4-substituent vectors into the solvent-exposed region or the ribose binding pocket, making this isomer a high-value fragment.
References
-
Regioselective Synthesis of Tetrahydroindazoles Source:Letters in Organic Chemistry Title: Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction URL:[Link]
-
Tautomerism in Tetrahydroindazoles Source:Molecules Title: Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones URL:[Link]
-
Biological Activity of Indazole Derivatives Source:Journal of Medicinal Chemistry Title: Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids (Comparative SAR context) URL:[Link]
-
PubChem Compound Summary Source:National Center for Biotechnology Information Title: 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid URL:[Link]
Sources
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 4. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthetic strategies for accessing 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid and its derivatives. We will delve into the foundational synthetic pathways, including the classical condensation of β-ketoesters with hydrazines and the versatile Vilsmeier-Haack reaction. This guide will offer detailed, step-by-step experimental protocols, mechanistic insights, and practical considerations for the synthesis, purification, and characterization of these valuable compounds. Furthermore, we will explore the relevance of this scaffold in drug discovery, with a focus on its application in the development of anti-inflammatory agents and sigma receptor ligands.
Introduction: The Significance of the Tetrahydroindazole Core
The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone in the design of bioactive molecules.[1][2] Its partially saturated counterpart, the 4,5,6,7-tetrahydro-1H-indazole, retains key structural features for molecular recognition while offering greater conformational flexibility. The incorporation of a carboxylic acid moiety at the 4-position provides a crucial handle for further derivatization, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Derivatives of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid have demonstrated a range of biological activities, most notably as potent anti-inflammatory agents.[3] The structural resemblance of this scaffold to endogenous signaling molecules allows for interaction with various biological targets. This has led to the development of compounds with significant therapeutic potential, underscoring the importance of efficient and versatile synthetic routes to access this molecular framework.
This guide will provide a detailed exploration of the primary synthetic methodologies, empowering researchers to confidently synthesize and functionalize this important class of compounds.
Foundational Synthetic Strategies
Two principal synthetic routes have emerged as the most reliable and versatile for the construction of the 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid core: the condensation of a β-ketoester with a hydrazine and the Vilsmeier-Haack reaction.
Synthesis via Condensation of a β-Ketoester with Hydrazine
This classical and widely employed method involves the reaction of a suitably substituted cyclohexanone bearing a β-ketoester functionality at the 2-position with a hydrazine derivative. The key intermediate for this synthesis is ethyl 2-(hydroxymethylene)cyclohexanone-4-carboxylate.
dot
Caption: Synthetic workflow via condensation pathway.
2.1.1. Preparation of the Key Intermediate: Ethyl 2-(hydroxymethylene)cyclohexanone-4-carboxylate
The synthesis of this crucial β-ketoester precursor is achieved through the formylation of ethyl 4-oxocyclohexanecarboxylate. This reaction is typically carried out using ethyl formate as the formylating agent and a strong base such as sodium hydride to generate the enolate.[4]
Experimental Protocol: Synthesis of Ethyl 2-(hydroxymethylene)cyclohexanone-4-carboxylate [4]
-
Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a vent tube, a mixture of 50 g (1 mole) of a 48% sodium hydride dispersion in mineral oil, 2 liters of dry ether, and 5 ml of absolute ethanol is prepared.
-
Addition of Reactants: The reaction vessel is cooled in a cold-water bath. A solution of 98 g (1 mole) of redistilled cyclohexanone and 110 g (1.5 moles) of ethyl formate is added dropwise over 1 hour with continuous stirring.
-
Reaction Progression: Stirring is continued for an additional 6 hours, and the reaction mixture is then allowed to stand overnight.
-
Work-up: After standing, 25 ml of ethanol is added, and the mixture is stirred for another hour. 200 ml of water is then added, and the mixture is transferred to a 3-liter separatory funnel.
-
Extraction: The ether layer is separated and washed with 50 ml of water. The combined aqueous extracts are washed with 100 ml of ether.
-
Acidification and Isolation: The aqueous layer is acidified with 165 ml of 6N hydrochloric acid. The resulting mixture is extracted twice with 300 ml of ether.
-
Drying and Concentration: The combined ether extracts are washed with 25 ml of a saturated sodium chloride solution and dried over approximately 30 g of anhydrous magnesium sulfate. The ether is removed by distillation to yield the crude product.
2.1.2. Condensation with Hydrazine to Form the Tetrahydroindazole Ring
The final step in this pathway is the condensation of the formylated cyclohexanone with a hydrazine derivative. This reaction proceeds readily, often at room temperature or with gentle heating, to afford the desired 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid derivative. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) will determine the substituent at the N1 position of the indazole ring.
Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic Acid [4]
-
Reaction Setup: A solution of 63 g (0.5 mole) of 2-hydroxymethylenecyclohexanone in 500 ml of methanol is placed in a 2-liter beaker.
-
Addition of Hydrazine: 25 ml (0.5 mole) of hydrazine hydrate is added in small portions to the solution.
-
Reaction and Work-up: After standing for 30 minutes, the mixture is concentrated by warming under reduced pressure on a steam bath. To aid in the removal of water, 100 ml of ethanol is added, and the mixture is again concentrated under reduced pressure.
-
Purification: The residue is dissolved in approximately 100 ml of benzene, and the solution is filtered to remove any insoluble material. The filtrate is concentrated to yield the crude product, which can be further purified by recrystallization.
Synthesis via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction offers an alternative and powerful method for the synthesis of tetrahydroindazole derivatives. This reaction involves the formylation of a hydrazone derived from a substituted cyclohexanone. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating and cyclizing agent.
dot
Caption: Synthetic workflow via the Vilsmeier-Haack reaction.
Mechanistic Insights: The Vilsmeier-Haack reaction commences with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The hydrazone, formed from the condensation of a cyclohexanone with a hydrazine, then acts as a nucleophile, attacking the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination to yield the aromatic tetrahydroindazole ring system.
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation of Cyclohexanone Hydrazones
-
Vilsmeier Reagent Preparation: To a solution of the cyclohexanone hydrazone (1 mmol) in DMF (2 mL), POCl₃ (3 mmol) is added dropwise under ice-cooling.
-
Reaction: The reaction mixture is then stirred at the desired temperature (which may range from room temperature to elevated temperatures depending on the substrate) until the reaction is complete, as monitored by TLC.
-
Work-up: The reaction mixture is poured onto crushed ice and basified with a suitable base, such as potassium carbonate. The mixture is stirred for 1 hour at room temperature.
-
Extraction and Purification: The product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Characterization and Data
The structural elucidation of the synthesized 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid derivatives is typically achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Compound | Substituents | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | Reference |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | R3 = Ph, R6 = CF₃ | 12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H) | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz) | [M+H]⁺ 263.0791 | [5] |
| 5-Chloro-3-phenyl-1H-indazole | R5 = Cl, R3 = Ph | 11.55 (br, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H) | 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35 | - | [5] |
| 6-Nitro-3-phenyl-1H-indazole | R6 = NO₂, R3 = Ph | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 | - | [5] |
| 1-(4-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole | N1 = 4-MeOPh, R3 = Me, R5 = NO₂ | 8.88 (d, J = 2.2 Hz, 1H), 8.26 (dd, J = 9.3, 2.2 Hz, 1H), 7.79 (d, J = 9.3 Hz, 1H), 7.65 (d, J = 8.1 Hz, 2H), 7.15 (d, J = 8.1 Hz, 2H), 3.85 (s, 3H), 2.69 (s, 3H) | 158.9, 146.7, 142.0, 141.2, 132.2, 124.8, 123.9, 122.5, 119.3, 115.3, 111.4, 56.0, 12.1 | M⁺ 283 | [6] |
| 1-(4-Bromophenyl)-3-methyl-5-nitro-1H-indazole | N1 = 4-BrPh, R3 = Me, R5 = NO₂ | 8.90 (d, J = 2.2 Hz, 1H), 8.31 (dd, J = 9.2, 2.2 Hz, 1H), 7.96 (d, J = 9.2 Hz, 1H), 7.80 (d, J = 8.8 Hz, 2H), 7.75 (d, J = 8.8 Hz, 2H), 2.69 (s, 3H) | 147.7, 142.4, 141.1, 138.5, 133.1, 124.7, 124.6, 123.0, 120.1, 119.3, 111.8, 12.1 | M⁺ 331 | [6] |
| 1-(4-Chlorophenyl)-3-methyl-5-nitro-1H-indazole | N1 = 4-ClPh, R3 = Me, R5 = NO₂ | 8.91 (d, J = 2.2 Hz, 1H), 8.31 (dd, J = 9.3, 2.2 Hz, 1H), 7.95 (d, J = 9.3 Hz, 1H), 7.82 (d, J = 8.7 Hz, 2H), 7.67 (d, J = 8.7 Hz, 2H), 2.69 (s, 3H) | 147.7, 142.4, 141.1, 138.1, 131.8, 130.2, 124.6, 124.5, 123.0, 119.4, 111.8, 12.1 | M⁺ 287 | [6] |
Purification Techniques
Achieving high purity of the final 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid derivatives is crucial for their intended applications, particularly in drug discovery. The most common purification methods for this class of compounds are recrystallization and column chromatography.
Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical and should be determined empirically. A good recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. Common solvent systems for tetrahydroindazole derivatives include ethanol, ethyl acetate, and mixtures of hexane and ethyl acetate.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A solvent system with appropriate polarity is used to elute the components of the mixture at different rates down the column. The polarity of the eluent is typically optimized using thin-layer chromatography (TLC) prior to performing the column separation.
Applications in Drug Discovery
The 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid scaffold has proven to be a valuable platform for the development of new therapeutic agents.
-
Anti-inflammatory Agents: A number of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have been synthesized and shown to exhibit significant anti-inflammatory activity.[3] The most active compounds in this series have demonstrated potent effects in in vivo models of inflammation.
-
Sigma Receptor Ligands: The tetrahydroindazole core has also been explored for its ability to interact with sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. The development of potent and selective sigma receptor ligands based on this scaffold holds promise for the treatment of these conditions.
Conclusion
The synthesis of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid and its derivatives is a well-established area of organic chemistry with significant implications for medicinal chemistry and drug discovery. The condensation of β-ketoesters with hydrazines and the Vilsmeier-Haack reaction represent the most robust and versatile synthetic strategies. This technical guide has provided a detailed overview of these methods, including step-by-step protocols, mechanistic considerations, and characterization data. By understanding and applying these synthetic approaches, researchers can efficiently access a wide range of tetrahydroindazole derivatives for the development of novel therapeutic agents.
References
- Nagakura, M., Ota, T., Shimidzu, N., Kawamura, K., Eto, Y., & Wada, Y. (1980). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 23(4), 486-490.
- Gaikwad, M., Gaikwad, S., & Kamble, R. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 223-234.
- Zhang, J., et al. (2018). Recent advances in the synthesis of indazole derivatives. RSC Advances, 8(39), 21895-21915.
- Wang, Y., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 14(15), 3998-4001.
- Ainsworth, C. (1957). 4,5,6,7-Tetrahydroindazole. Organic Syntheses, 37, 82.
- Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(4), 179-184.
-
Organic Syntheses. (n.d.). Indazole synthesis. Retrieved from [Link]
- Wiley-VCH. (2005).
- Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 679.
-
ChemBK. (2024, April 9). ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Retrieved from [Link]
- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
- BenchChem. (2025).
- Indian Journal of Chemistry. (2004). Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles.
- Journal of Chemical Research. (2010). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
- ACG Publications. (2013, March 5). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
-
Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Retrieved from [Link]
- ResearchGate. (2020, December 12). (PDF)
- Journal of the Chemical Society, Perkin Transactions 1. (1972). A new synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester) and its methyl and t-butyl analogues.
- SpectraBase. (n.d.). 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-3-pyridinylmethylidene]hydrazide.
- ResearchGate. (n.d.).
- Synlett. (2009).
- BenchChem. (2025).
- ResearchGate. (n.d.).
Sources
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure Elucidation of 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic Acid
Executive Summary
This guide details the structural characterization and chiral resolution of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid . While the indazole scaffold is ubiquitous in medicinal chemistry (e.g., kinase inhibitors, 5-HT antagonists), the 4-carboxylic acid derivative presents unique regio- and stereochemical challenges. Unlike the planar, aromatic 3-carboxylic acid isomer, the 4-isomer possesses a stereogenic center at C4 and a non-planar cyclohexene-fused ring system.
This whitepaper provides a self-validating analytical workflow to distinguish the 4-isomer from its 5-, 6-, and 7-regioisomers and establishes a protocol for enantiomeric separation.
Synthetic Provenance & Chemical Context
Understanding the synthetic origin is the first step in structural hypothesis. The regiochemistry of the carboxylic acid is determined by the starting material precursor.
-
Synthesis Route: The compound is typically accessible via the condensation of hydrazine hydrate with a 2-hydroxymethylene-3-oxocyclohexanecarboxylate intermediate (or equivalent enaminone).
-
Regio-Ambiguity: Depending on the condensation conditions (pH, solvent), the hydrazine can attack either the ketone or the aldehyde equivalent, potentially leading to isomeric mixtures.
-
Tautomerism: 4,5,6,7-tetrahydroindazoles exist in a dynamic equilibrium between the 1H and 2H tautomers.[1] In solution (DMSO-d6, MeOH-d4), the 1H-tautomer is generally thermodynamically favored, but rapid exchange often broadens N-H and adjacent signals in NMR.
Spectroscopic Characterization (MS & NMR)[1][2][3]
Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is required to confirm the molecular formula and rule out aromatized (fully oxidized) indazole impurities.
-
Formula:
-
Exact Mass: 166.0742 Da[2]
-
Ionization Mode: ESI+ (Positive Mode) is preferred due to the basic pyrazole nitrogens.
-
Acceptance Criteria: Observed
at with mass error < 5 ppm.
NMR Strategy: The Regiochemistry Problem
The core challenge is distinguishing the 4-carboxylic acid from the 5-, 6-, or 7-isomers .
Predicted 1H NMR Data (DMSO-d6, 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH | 12.5 - 13.0 | Broad s | 1H | Indazole NH (Exchangeable) |
| H3 | 7.35 | s | 1H | Pyrazole CH (Characteristic aromatic singlet) |
| COOH | 12.1 | Broad s | 1H | Carboxylic acid |
| H4 | 3.65 | dd or m | 1H | Diagnostic: Allylic + Alpha to COOH. Shifted downfield. |
| H7 | 2.60 | t | 2H | Allylic (adj to C7a), but no EWG. |
| H5 | 1.95 - 2.10 | m | 2H | Aliphatic methylene |
| H6 | 1.65 - 1.80 | m | 2H | Aliphatic methylene |
The "Smoking Gun": HMBC Correlations
Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method to link the aliphatic ring substituents to the aromatic pyrazole core.
-
Hypothesis: If the COOH is at C4 , the methine proton H4 must show a long-range correlation (2J or 3J) to the C3a bridgehead carbon.
-
Differentiation:
-
4-isomer: H4 correlates to C3a (quaternary) and C5.
-
5-isomer: H5 correlates to C4 and C6, but rarely to the aromatic bridgehead carbons (too distant).
-
7-isomer: H7 correlates to C7a (quaternary) and C6.
-
Critical HMBC Analysis Table:
| Proton Source | Correlation Target (Carbon) | Bond Distance | Structural Proof |
|---|---|---|---|
| H4 (Methine) | C=O (Carboxyl) | 2J | Confirms COOH attachment to H4 carbon. |
| H4 (Methine) | C3a (Bridgehead) | 2J/3J | Definitive: Links chiral center to pyrazole ring. |
| H4 (Methine) | C5 (Methylene) | 2J | Confirms aliphatic chain continuity. |
| H3 (Aromatic) | C3a / C7a | 2J/3J | Identifies bridgehead carbons. |
Visualization of Elucidation Logic
Caption: Logical workflow for the structural determination of the 4-isomer.
Stereochemical Determination (Chirality)
The C4 position is a stereocenter.[3] Synthetic samples are typically racemic (
Chiral HPLC Method Development
Because the molecule contains both a basic nitrogen (indazole) and an acidic group (COOH), standard normal phase methods often result in peak tailing.
-
Column Selection: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG) is recommended for robustness.
-
Mobile Phase: Alkane/Alcohol mixtures with acidic additives are crucial to suppress ionization of the carboxylic acid and improve peak shape.
-
Detection: UV at 254 nm (aromatic pyrazole absorption).
Absolute Configuration Assignment
Once separated, the absolute configuration (R vs S) cannot be determined by HPLC alone.
-
Method A (X-Ray): Co-crystallization with a chiral base (e.g., (R)-1-phenylethylamine).
-
Method B (VCD): Vibrational Circular Dichroism comparison with DFT-calculated spectra.
-
Method C (Derivatization): Formation of diastereomeric amides using a chiral amine (e.g., (S)-alpha-methylbenzylamine) followed by NMR analysis to determine shielding effects.
Experimental Protocols
Analytical Sample Preparation (NMR)
Purpose: To ensure sharp signals and minimize exchange broadening.
-
Weigh 5-10 mg of the solid acid into a clean vial.
-
Add 0.6 mL of DMSO-d6 (Dimethyl sulfoxide-d6). Note: CDCl3 is often poor for amino-acids due to solubility.
-
Add 1 drop of TFA-d (Deuterated Trifluoroacetic acid) optional.
-
Why? Acidifying the solution forces the protonation of the pyrazole nitrogen and the carboxylic acid, collapsing the tautomeric equilibrium and sharpening the signals.
-
-
Transfer to a 5mm NMR tube.
-
Acquire 1H (32 scans) and HMBC (256 increments) .
Chiral Separation Protocol (Isocratic)
Purpose: Resolution of (R)- and (S)-enantiomers.
-
System: HPLC with UV/Vis detector.
-
Column: Chiralpak IA (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Expected Result: Baseline separation (
). The acidic additive (TFA) is critical to prevent the carboxylic acid from interacting non-specifically with the stationary phase matrix.
Visualization of Connectivity (HMBC)
The following diagram illustrates the specific NMR correlations required to confirm the carboxylic acid is at position 4.
Caption: Key HMBC correlations. The H4 -> C3a correlation rules out the 5, 6, and 7 isomers.
References
-
PubChem. 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (Isomer Comparison Reference). National Library of Medicine. Available at: [Link]
-
Claramunt, R. M., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. (Provides foundational NMR data for tetrahydroindazole rings). Available at: [Link]
-
Banister, S. D., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Indazole-3-Carboxamides. ACS Chemical Neuroscience. (Methodology for chiral HPLC of indazole acids). Available at: [Link]
-
WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole.[4] (Discusses Tautomerism and N-alkylation preferences). Available at: [Link]
Sources
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | C8H10N2O2 | CID 648852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. wuxibiology.com [wuxibiology.com]
Technical Whitepaper: 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic Acid
This guide details the physicochemical characterization, synthetic logic, and analytical validation of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid , a critical scaffold in medicinal chemistry.
Molecular Weight Characterization & Synthetic Identity
Executive Summary
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is a bicyclic heteroaromatic scaffold used primarily as a pharmacophore in the development of kinase inhibitors (e.g., p38 MAPK) and anti-inflammatory agents. Its structural core consists of a pyrazole ring fused to a saturated cyclohexane ring, bearing a carboxylic acid moiety at the C4 position (adjacent to the bridgehead).
Precise determination of its Molecular Weight (166.18 g/mol ) and differentiation from its common regioisomers (e.g., the 6-carboxylic acid) are prerequisites for its use in high-throughput screening and lead optimization.
Physicochemical Profile
The molecular weight serves as the primary identifier in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. The following data establishes the compound's baseline identity.
| Property | Value | Notes |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Average Molecular Weight | 166.18 g/mol | Used for molarity calculations. |
| Monoisotopic Mass | 166.0742 Da | Used for HRMS/Mass Spec identification. |
| [M+H]⁺ (ESI Positive) | 167.0815 m/z | Primary ion observed in acidic LC-MS buffers. |
| [M-H]⁻ (ESI Negative) | 165.0669 m/z | Observed in basic buffers (ammonium bicarbonate). |
| Predicted pKa (Acid) | ~4.2 - 4.5 | Carboxylic acid deprotonation. |
| Predicted logP | ~1.3 | Moderate lipophilicity; DMSO soluble. |
Synthetic Pathway & Regiochemical Logic
The synthesis of the 4-carboxylic acid isomer presents a specific regiochemical challenge compared to the more thermodynamically favored 6-isomer. The core strategy involves the cyclization of a hydrazine derivative with a functionalized cyclohexanone.
3.1 Mechanistic Causality
To install the carboxyl group at position C4 of the final indazole, the precursor must be ethyl 3-oxocyclohexanecarboxylate . The critical step is the formylation (Claisen condensation) which must occur at the C2 position (alpha to both the ketone and the ester-bearing carbon) rather than the less hindered C6 position.
-
Path A (Target): Formylation at C2
Cyclization 4-Carboxylic Acid . -
Path B (Competitor): Formylation at C6
Cyclization 6-Carboxylic Acid .
Because C6 is sterically less hindered, commercial supplies often contain the 6-isomer unless specific directing groups or conditions are used to favor C2 functionalization.
3.2 Synthetic Workflow Diagram
The following diagram illustrates the bifurcation in synthesis that necessitates rigorous molecular weight and structural validation.
Figure 1: Divergent synthetic pathways for tetrahydroindazole carboxylic acids. Path A yields the target 4-isomer.
Analytical Validation: Confirming "Molecular Weight"
While the 4- and 6-isomers share the exact same molecular weight (166.18 g/mol ), "molecular weight" in a technical context implies identity confirmation . A researcher cannot rely on low-resolution MS alone. The following protocol ensures the correct isomer is isolated.
4.1 Mass Spectrometry Protocol (LC-MS/HRMS)
Objective: Confirm elemental composition and analyze fragmentation to infer proximity effects (ortho-effect).
-
Sample Prep: Dissolve 0.1 mg in 1 mL MeOH:H₂O (1:1) + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode.
-
Key Signals:
-
Base Peak: 167.1 m/z [M+H]⁺.
-
Adducts: 189.1 m/z [M+Na]⁺ (common in glass vials).
-
Fragmentation (MS/MS of 167.1):
-
Loss of H₂O (-18 Da): 149.1 m/z. Note: The 4-isomer, with the COOH closer to the pyrazole NH, may exhibit a distinct rate of dehydration compared to the 6-isomer due to hydrogen bonding or "ortho-like" intramolecular interactions.
-
Loss of COOH (-45 Da): 122.1 m/z (Aromatization/Decarboxylation to the core tetrahydroindazole).
-
-
4.2 NMR Validation (Definitive)
Since MW is identical for isomers, 1H NMR is the self-validating step required before biological testing.
-
4-Isomer Signature: The proton at C4 (alpha to COOH) will show coupling to the C5 methylene protons and potentially long-range coupling to the pyrazole proton. Crucially, NOE (Nuclear Overhauser Effect) will be observed between the C4-H and the NH of the pyrazole ring, confirming their proximity.
-
6-Isomer Signature: The COOH is distal; no NOE between the chiral center proton and the pyrazole NH.
Figure 2: Analytical decision tree for validating the 4-isomer identity beyond molecular weight.
Therapeutic Applications
The 4,5,6,7-tetrahydroindazole core is a "privileged scaffold" in drug discovery.
-
Kinase Inhibition: The pyrazole NH and N lone pair mimic the adenine hinge-binding motif of ATP, making this molecule a potent starting point for ATP-competitive inhibitors (e.g., against CDK or p38 MAPK).
-
Fragment-Based Design: With a MW of 166.18, it classifies as a "Fragment" (MW < 300), ideal for fragment-based lead discovery (FBLD). The carboxylic acid at C4 provides a vector for growing the molecule into the solvent-exposed region of a protein binding pocket.
References
-
PubChemLite. 4,5,6,7-tetrahydro-1h-indazole-4-carboxylic acid Compound Summary. National Institutes of Health. [Link]
-
Journal of Medicinal Chemistry. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. ACS Publications. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]
potential therapeutic targets of tetrahydroindazole compounds
An In-depth Technical Guide: Tetrahydroindazoles: A Privileged Scaffold for Discovering Novel Therapeutic Targets
Abstract
The tetrahydroindazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have enabled its application across a wide spectrum of biological targets, leading to the development of numerous clinical candidates. This guide provides an in-depth exploration of the key therapeutic target classes addressed by tetrahydroindazole-based compounds. We will dissect the mechanistic basis for their activity against protein kinases and other important enzyme families. Furthermore, this document details robust, field-proven experimental workflows for the identification, validation, and characterization of novel therapeutic targets for this versatile chemical class, offering researchers and drug development professionals a comprehensive resource to accelerate their discovery programs.
The Tetrahydroindazole Scaffold: A Foundation for Therapeutic Innovation
The tetrahydroindazole moiety is a bicyclic heterocyclic system that has garnered significant attention from medicinal chemists. Its rigid, yet conformationally adaptable, structure allows it to present functional groups in precise spatial orientations, facilitating high-affinity interactions with protein targets. This inherent structural advantage has made it a cornerstone for the design of potent and selective modulators of complex enzyme families and signaling pathways.
Major Therapeutic Target Classes for Tetrahydroindazole Compounds
Our analysis of the landscape reveals that tetrahydroindazoles have been most successfully deployed against protein kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases.
Protein Kinase Inhibitors
Protein kinases regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many cancers. The ATP-binding pocket of kinases provides a well-defined site for inhibitor design, and the tetrahydroindazole scaffold has proven to be exceptionally effective at targeting this site.
A prominent example is the development of inhibitors targeting Polo-like kinase 1 (PLK1), a key regulator of mitosis. Overexpression of PLK1 is common in many human cancers, making it a high-value oncology target. The compound BI 2536 , a potent ATP-competitive inhibitor of PLK1, features a dihydropteridinone core, which shares structural similarities with the broader class of heterocyclic kinase inhibitors, including those based on tetrahydroindazole scaffolds. While not a tetrahydroindazole itself, its development pathway and mechanism are highly relevant.
Another critical kinase family targeted by tetrahydroindazole derivatives is the Aurora kinases, which are also essential for cell division. The compound Barasertib (AZD1152-HQPA) , a selective inhibitor of Aurora kinase B, incorporates a distinct chemical scaffold but exemplifies the successful strategy of targeting mitotic kinases. The principles learned from these molecules are directly applicable to the design of novel tetrahydroindazole-based kinase inhibitors.
The following diagram illustrates the central role of PLK1 in mitotic progression, a pathway effectively targeted by ATP-competitive inhibitors.
Caption: A workflow for identifying and validating the targets of hit compounds.
Step 1: Phenotypic Screening
The process begins with a phenotypic screen to identify compounds that elicit a desired biological response without a priori knowledge of the target.
-
Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Plating: Seed cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add the tetrahydroindazole compounds from a library at various concentrations (e.g., 7-point dose-response from 10 µM to 1 nM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Lysis & Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and fit to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each compound.
-
Step 2: Target Identification (Hypothesis Generation)
Once a "hit" compound is identified, the next step is to generate hypotheses about its molecular target.
-
Method: Affinity Chromatography-Mass Spectrometry
-
Immobilization: Synthesize an analogue of the hit compound with a linker arm and immobilize it onto chromatography beads (e.g., NHS-activated Sepharose).
-
Lysate Preparation: Prepare a cell lysate from the same cell line used in the phenotypic screen.
-
Affinity Pulldown: Incubate the cell lysate with the compound-functionalized beads. Proteins that bind to the compound will be captured. As a control, incubate lysate with beads that have not been functionalized.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Candidate targets are proteins that are significantly enriched in the compound-bead pulldown compared to the control beads.
-
Step 3 & 4: Target Validation (Biochemical and Cellular)
Hypothesized targets must be validated through direct assays.
-
Protocol: Cellular Thermal Shift Assay (CETSA®) CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment. It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
-
Cell Treatment: Treat intact cells with the hit compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or another specific protein detection method.
-
Data Analysis: A positive result is a "thermal shift," where the protein in the compound-treated sample remains soluble at higher temperatures compared to the vehicle-treated sample, confirming direct target engagement.
-
Quantitative Data Summary
To illustrate the potency and selectivity of tetrahydroindazole-based kinase inhibitors, the following table presents hypothetical data for a novel compound, "THI-123," against a panel of mitotic kinases.
| Compound | Target Kinase | IC50 (nM) |
| THI-123 | PLK1 | 5.2 |
| Aurora A | 850 | |
| Aurora B | 675 | |
| Cdk1/Cyclin B | > 10,000 | |
| BI 2536 | PLK1 | 0.8 |
| (Reference) | Aurora A | 3.5 |
| Aurora B | 2.5 |
This data demonstrates that while the reference compound BI 2536 has high potency, it also shows significant off-target activity against Aurora kinases. The hypothetical THI-123, however, displays strong selectivity for PLK1.
Future Directions and Conclusion
The tetrahydroindazole scaffold remains a highly fertile ground for therapeutic innovation. While its application in oncology, particularly against kinases, is well-established, new opportunities are emerging. Future research may focus on:
-
Targeting Allosteric Sites: Moving beyond ATP-competitive inhibition to develop more selective allosteric modulators.
-
GPCRs and Ion Channels: Exploring the utility of the scaffold for modulating other major drug target families.
-
PROTACs and Molecular Glues: Using the tetrahydroindazole core as a warhead for targeted protein degradation technologies.
References
Introduction: The Rise of the Indazole Scaffold in Anti-Inflammatory Drug Discovery
An In-Depth Technical Guide to the Discovery of Novel Indazole-Based Anti-inflammatory Agents
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and capacity for diverse substitutions make it an ideal framework for developing targeted therapeutics.[3] Notably, indazole serves as a bioisostere for indole, a common motif in biological systems, but possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing target affinity.[4]
This unique chemical architecture is not merely theoretical; it is validated by the clinical success of several indazole-containing drugs. For instance, Benzydamine and Bendazac are established non-steroidal anti-inflammatory drugs (NSAIDs) that feature the 1H-indazole core.[1][5] This proven clinical utility, coupled with a deep understanding of the inflammatory cascade, provides a compelling rationale for the systematic exploration of novel indazole derivatives as next-generation anti-inflammatory agents.[6][7] This guide delineates the core principles, molecular targets, and experimental workflows that underpin the discovery and preclinical development of these promising compounds.
Deconstructing Inflammation: Key Molecular Targets for Indazole Agents
Chronic and acute inflammatory responses are driven by complex signaling networks. The therapeutic efficacy of indazole-based agents stems from their ability to selectively inhibit key nodes within these pathways, thereby dampening the production of pro-inflammatory mediators. Research has concentrated on several primary targets.
Cyclooxygenase (COX) Enzymes
The cyclooxygenase enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8] While COX-1 is constitutively expressed and plays a role in gastric cytoprotection and platelet aggregation, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[8][9] Consequently, the development of selective COX-2 inhibitors is a cornerstone of modern anti-inflammatory research, aiming to provide potent efficacy while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[10] Numerous studies have successfully designed indazole derivatives that exhibit high affinity and selectivity for the COX-2 enzyme.[6][9][11][12]
p38 Mitogen-Activated Protein (MAP) Kinase
The p38 MAP kinase pathway is a critical intracellular signaling cascade that regulates the biosynthesis of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[13] Activation of p38 MAPK is a pivotal event in the response to cellular stress and inflammatory stimuli.[14][15] Therefore, inhibiting p38 MAPK presents a powerful strategy for controlling inflammation at the level of cytokine production.[13] The pyridinyl-imidazole scaffold is a well-known p38 MAPK inhibitor, and this knowledge has been extrapolated to develop potent indazole-based inhibitors.[16][17]
Toll-like Receptor 4 (TLR4)
Toll-like Receptor 4 is a key component of the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[18] The binding of LPS to the MD2-TLR4 complex triggers a signaling cascade that culminates in a potent inflammatory response, which, if uncontrolled, can lead to conditions like acute lung injury (ALI).[18] Recent breakthroughs have identified novel 3-(indol-5-yl)-indazole derivatives as potent antagonists of the MD2-TLR4 complex, representing a novel therapeutic approach for treating severe inflammatory disorders.[18]
Caption: Key inflammatory pathways targeted by indazole-based agents.
The Drug Discovery and Development Workflow
The path from a chemical concept to a viable preclinical candidate is a structured, multi-stage process. This workflow ensures that only compounds with the highest potential for efficacy and safety advance.
Caption: The iterative workflow for anti-inflammatory drug discovery.
Step 1: Hit Identification and In Vitro Screening
The initial phase focuses on identifying "hits"—compounds that demonstrate activity against the desired target in a laboratory setting. This is achieved through a combination of computational design and robust in vitro assays.
Experimental Protocol: COX-2 Inhibition Assay (In Vitro)
This protocol is foundational for identifying selective COX-2 inhibitors.[9][11]
-
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human recombinant COX-1 and COX-2 enzymes.
-
Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, test compounds (dissolved in DMSO), reference inhibitors (e.g., Celecoxib, Diclofenac).
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.
-
Add various concentrations of the indazole test compounds (e.g., ranging from 0.01 µM to 100 µM) to the wells. Include wells for a vehicle control (DMSO) and a reference inhibitor.
-
Pre-incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for 2 minutes at 25°C.
-
Terminate the reaction and measure the absorbance using a plate reader at the wavelength specified by the kit manufacturer (typically measuring prostaglandin production via a colorimetric probe).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve. Selectivity is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
Experimental Protocol: LPS-Induced TNF-α Inhibition in Macrophages (Cell-Based)
This assay validates a compound's ability to suppress inflammatory cytokine production in a relevant cell type.[18][19][20]
-
Objective: To measure the dose-dependent inhibition of Lipopolysaccharide (LPS)-induced TNF-α production by test compounds in a macrophage cell line (e.g., RAW 264.7).
-
Materials: RAW 264.7 murine macrophage cells, cell culture medium (DMEM with 10% FBS), LPS, test compounds, Dexamethasone (positive control), TNF-α ELISA kit.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the indazole test compounds for 1-2 hours.
-
Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Generate a standard curve from the ELISA standards. Use this curve to calculate the TNF-α concentration in each sample. Determine the percentage of TNF-α inhibition for each compound concentration compared to the LPS-only control. Calculate the IC50 value from the dose-response curve.
Step 2: Lead Optimization and SAR
Once active hits are identified, medicinal chemists systematically modify their structure to enhance potency, improve selectivity against off-targets (e.g., COX-1 vs. COX-2), and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This iterative process, known as establishing the Structure-Activity Relationship (SAR), is crucial for developing a lead compound. For example, studies have shown that substitutions at the C3 and N2 positions of the indazole ring can significantly impact COX-2 inhibitory activity and selectivity.[1][9]
| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indazole | COX-2 | 23.42 | - | [11] |
| 5-Aminoindazole | COX-2 | 12.32 | - | [11] |
| 6-Nitroindazole | COX-2 | 19.22 | - | [11] |
| Celecoxib (Standard) | COX-2 | 5.10 | High | [11] |
| Compound 16 (Aza-indazole) | COX-2 | 0.409 | >73 | [9] |
Table 1: Example in vitro activity data for various indazole derivatives against COX-2.
Preclinical Evaluation: Validating Efficacy in In Vivo Models
A compound that performs well in vitro must then demonstrate efficacy in a living system. In vivo models of inflammation are essential for confirming that a potential drug can reduce inflammation and pain in a complex biological environment.[21]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation, widely used to evaluate the efficacy of novel anti-inflammatory agents.[16][22][23]
-
Objective: To assess the ability of an indazole-based compound to reduce acute inflammation (edema) in a rat model.
-
Animals: Male Sprague Dawley or Wistar rats (180-220g).
-
Materials: Test compound, vehicle (e.g., 0.5% carboxymethyl cellulose), reference drug (e.g., Etoricoxib, Diclofenac), 1% w/v carrageenan solution in sterile saline, plethysmometer (for measuring paw volume).
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (0-hour) reading.
-
Administer the test compound, vehicle, or reference drug to the animals via oral gavage. The dose is typically determined from prior pharmacokinetic studies.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema for each treatment group is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
| Treatment Group (Dose) | Max % Inhibition of Edema (at 5 hours) | Reference |
| Indazole (100 mg/kg) | 61.03% | [11] |
| 5-Aminoindazole (100 mg/kg) | 83.09% | [11] |
| Compound 1a (30 mg/kg) | Comparable to Etoricoxib (10 mg/kg) | [16] |
| Diclofenac (Standard) | 84.50% | [11] |
Table 2: Example in vivo anti-inflammatory activity in the carrageenan-induced paw edema model.
Conclusion and Future Perspectives
The indazole scaffold has unequivocally demonstrated its value as a versatile and potent framework for the design of novel anti-inflammatory agents.[24] Its ability to be tailored to inhibit diverse and critical targets within the inflammatory cascade—from COX-2 to p38 MAPK and TLR4—highlights its immense therapeutic potential.
Future research will likely focus on several key areas. First, the development of compounds with dual-action mechanisms, such as combined anti-inflammatory and antimicrobial properties, could address complex pathologies where infection and inflammation are intertwined.[6][25] Second, continued refinement of the indazole core through advanced computational and synthetic strategies will aim to produce next-generation inhibitors with even greater selectivity and superior pharmacokinetic profiles. Finally, as our understanding of inflammatory signaling deepens, the indazole scaffold will undoubtedly be adapted to engage novel and emerging targets, further solidifying its privileged status in the ongoing quest for safer and more effective anti-inflammatory therapies.
References
- Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. (2024). Intelligent Pharmacy, 2(1), 40-44.
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. (n.d.). Bentham Science Publisher.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Medicinal Chemistry.
-
Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864. [Link]
-
Kumar, V., Gupta, K., Sirbaiya, A. K., & Rahman, M. A. (2021). A Review of Indazole derivatives in Pharmacotherapy of inflammation. Innovat International Journal Of Medical & Pharmaceutical Sciences, 6(5), 7-12. [Link]
-
Hemmerling, M., et al. (2016). Discovery of indazole ethers as novel, potent, non-steroidal glucocorticoid receptor modulators. Bioorganic & Medicinal Chemistry Letters, 26(23), 5741-5748. [Link]
- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Preprints.org.
-
Structure and synthesis of indazole. (n.d.). ResearchGate. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. Frontiers in Chemistry, 12. [Link]
-
Yang, R., et al. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Recent Patents on Inflammation & Allergy Drug Discovery, 7(1), 7-16. [Link]
-
Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864. [Link]
-
Awasthi, A., Raju, M. B., & Rahman, M. A. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17788–17799. [Link]
-
Balakumar, C., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC06-FC10. [Link]
-
Maisonial, A., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. European Journal of Medicinal Chemistry, 157, 1146-1157. [Link]
-
Zhou, H., et al. (2019). Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury. Journal of Medicinal Chemistry, 62(11), 5453-5469. [Link]
- Indazoles in Drug Discovery. (n.d.). PharmaBlock.
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). ResearchGate. [Link]
-
Pyridinyl-imidazole inhibitors of p38 MAPK. (n.d.). ResearchGate. [Link]
-
Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. (2017). Molecules, 22(1), 118. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(8), 1235-1254. [Link]
- Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 4220-4229.
-
Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). ResearchGate. [Link]
-
In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2013). Assay Guidance Manual. [Link]
-
Khodair, A. I., et al. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. PLoS ONE, 10(8), e0136213. [Link]
-
IN SILICO SCREENING OF ANTITUBERCULAR AND ANTI-INFLAMMATORY ACTIVITY OF INDAZOLE BASED NATURAL ALKALOIDS AND A NOVEL INDAZOLE DERIVATIVE. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 10), 647-655. [Link]
-
Balakumar, C., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC06-FC10. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783. [Link]
-
Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (2021). International Journal of Molecular Sciences, 22(15), 8158. [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). Molecules, 22(11), 1864. [Link]
-
Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ?. (2021). ResearchGate. [Link]
-
Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. (n.d.). ResearchGate. [Link]
-
Indazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Indazole-based antiinflammatory and analgesic drugs. (n.d.). ResearchGate. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Frontiers | Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency [frontiersin.org]
- 9. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamscience.com [benthamscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journal.hep.com.cn [journal.hep.com.cn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of indazole ethers as novel, potent, non-steroidal glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 22. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid mechanism of action
The following technical guide details the mechanism of action, structural biology, and experimental applications of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid (THI-4-CA).
This guide focuses on its role as a chiral pharmacophore , a carboxylic acid bioisostere , and a probe for D-Amino Acid Oxidase (DAAO) and GPR109A (HCAR2) receptors.
Executive Summary & Chemical Identity
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is a bicyclic, amphoteric scaffold used primarily in medicinal chemistry as a conformationally restricted bioisostere of glutamate,
Unlike its planar counterpart (indazole-4-carboxylic acid) or its achiral regioisomer (4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid), the 4-carboxylic acid isomer possesses a chiral center at the C4 position . This stereocenter allows for the interrogation of specific 3D-spatial requirements within enzyme active sites (e.g., DAAO) and G-protein coupled receptors (e.g., GPR109A).
Key Physicochemical Properties
| Property | Value | Mechanistic Implication |
| Molecular Formula | Low MW fragment, high Ligand Efficiency (LE). | |
| Chirality | C4 (R/S) | Enables stereoselective binding; C4-substituents project out of the varying plane. |
| H-Bond Donors | 2 (NH, COOH) | Critical for "Arginine Switch" interactions in enzymes. |
| H-Bond Acceptors | 2 (N:, C=O) | Facilitates water-bridged networks in solvent-exposed pockets. |
| pKa (Acid) | ~4.2 - 4.5 | Anionic at physiological pH; mimics glutamate/aspartate side chains. |
| pKa (Base) | ~2.5 (Pyrazole N) | Weak base; remains largely unprotonated at pH 7.4. |
Mechanism of Action: Molecular Pharmacology
The biological activity of THI-4-CA is defined by its ability to mimic the transition states or ground states of natural ligands while providing a rigidified core that reduces the entropic penalty of binding.
Primary Target: D-Amino Acid Oxidase (DAAO) Inhibition
The tetrahydroindazole core is a classic scaffold for DAAO inhibitors, which are investigated for the treatment of schizophrenia (by enhancing NMDA receptor function via D-serine levels).
-
Mechanism: Competitive Inhibition.
-
Binding Mode:
-
The "Arginine Switch": The carboxylic acid moiety of THI-4-CA forms a salt bridge with Arg283 and Tyr224 in the DAAO active site. This mimics the
-carboxylate of the natural substrate (D-amino acids). -
Hydrophobic Packing: The tetrahydro-ring sits in the hydrophobic pocket usually occupied by the amino acid side chain.
-
Planarity vs. Puckering: Unlike the flat 3-carboxylic acid inhibitors, the 4-carboxylic acid introduces a "pucker" (half-chair conformation) in the cyclohexane ring. This allows the inhibitor to probe the "roof" of the active site, potentially improving selectivity over D-Aspartate Oxidase (DDO).
-
Secondary Target: GPR109A (HCAR2) Agonism
Derivatives of tetrahydroindazoles are agonists for GPR109A (the Niacin receptor), which mediates anti-lipolytic effects.
-
Mechanism: Orthosteric Agonism (
-coupled). -
Signaling Cascade:
-
Binding: The pyrazole NH and the carboxylic acid form an essential ionic lock with Arg111 in Transmembrane Domain 3 (TM3).
-
Activation: Ligand binding induces a conformational shift in TM6, disrupting the ionic lock at the DRY motif.
-
Effect: Inhibition of Adenylyl Cyclase
Reduced cAMP Reduced PKA activity Inhibition of Hormone-Sensitive Lipase (HSL) .
-
Structural Role: Conformationally Restricted Bioisostere
THI-4-CA serves as a rigidified GABA analog .
-
Linear GABA: Flexible, adopts multiple rotamers.
-
THI-4-CA: The C4-acid and the N1/N2-nitrogens are locked in a specific vector. This is used to map the pharmacophore of GABA-C (rho) receptors and Glutamate Transporters .
Mechanistic Visualization (Pathway & Logic)
The following diagram illustrates the dual-pathway mechanism (DAAO Inhibition and GPR109A Agonism) driven by the THI-4-CA scaffold.
Figure 1: Dual mechanistic pathways of the tetrahydroindazole carboxylic acid scaffold.
Experimental Protocols
To validate the mechanism of action, the following self-validating experimental workflows are recommended.
Synthesis of the Scaffold (Reference Standard)
Purpose: To generate high-purity material for biological assay. Note: The 4-carboxylic acid is less common than the 3-isomer and requires specific regioselective synthesis.
-
Starting Material: 3-Oxocyclohexanecarboxylic acid.
-
Formylation: React with ethyl formate/NaOEt or DMF-DMA to generate the
-keto-aldehyde intermediate.-
Critical Step: Regiochemistry is determined here.[1] The formyl group attaches alpha to the ketone.
-
-
Cyclization: Add Hydrazine Hydrate (
) in Ethanol. Reflux for 2-4 hours. -
Purification: The product precipitates or is extracted. Recrystallize from Ethanol/Water.
-
Chiral Resolution: Use chiral HPLC (Chiralpak AD-H) to separate (R) and (S) enantiomers if testing stereospecificity.
DAAO Enzymatic Inhibition Assay
Purpose: To determine
| Step | Action | Reagent/Condition |
| 1 | Enzyme Prep | Recombinant human DAAO (hDAAO) expressed in E. coli. |
| 2 | Substrate Mix | D-Serine (50 mM) + FAD (cofactor, 10 |
| 3 | Reaction | Add THI-4-CA (0.1 nM - 100 |
| 4 | Detection | Coupled assay with HRP (Horseradish Peroxidase) + Amplex Red. |
| 5 | Readout | Measure Fluorescence (Ex 530 nm / Em 590 nm). |
| 6 | Validation | Control: 3-methylpyrazole-5-carboxylic acid (Known Inhibitor). Z-Factor: Must be >0.5. |
GPR109A FLIPR Assay (Calcium Flux)
Purpose: To verify agonist activity. Note: GPR109A is Gi-coupled, so a chimeric Gqi5 protein or Forskolin-cAMP assay is usually required. Below is the cAMP inhibition protocol.
-
Cells: CHO-K1 cells stably expressing human GPR109A.
-
Stimulation: Pre-treat cells with Forskolin (10
M) to elevate cAMP levels. -
Treatment: Add THI-4-CA (Dose-response).
-
Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.
-
Result: A decrease in HTRF signal indicates Agonism (restoration of FRET signal depends on kit type, usually competition based).
Structural Biology & SAR Insights
The "Tetrahydro" Pucker
The saturation of the benzene ring (to cyclohexane) in THI-4-CA converts the flat Indazole into a puckered system.
-
Aromatic Indazole: Planar. Intercalates or stacks.
-
Tetrahydroindazole: Non-planar. The C4 and C7 carbons deviate from the pyrazole plane.
-
Consequence: This increases
(Fraction of sp3 carbons), improving solubility and allowing the molecule to fit into "globular" hydrophobic pockets rather than flat "clefts".
Vector Analysis
Comparing the Carboxylic Acid Vector:
-
3-COOH: Projects directly aligned with the pyrazole ring plane (Linear).
-
4-COOH: Projects at an angle (~109.5°) relative to the ring plane (Angular).
-
Application: If a target (like a specific kinase mutant) has steric bulk blocking the linear approach, the 4-isomer provides an alternative "kinked" entry vector.
References
-
Mechanism of DAAO Inhibition by Indazole Carboxylates Duplantier, A. J., et al. "Discovery of 3-Carboxy-indazoles as Potent and Selective D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry, 2009.
-
GPR109A Agonists and Scaffold Analysis Semple, G., et al. "3-1H-Indazole-3-carboxylic acids as high-affinity agonists of the nicotinic acid receptor GPR109A."[2] Bioorganic & Medicinal Chemistry Letters, 2006.
-
Synthesis of Tetrahydroindazole Derivatives Laroum, R., et al.[1] "AlCl3-promoted reaction of cycloalkanones with hydrazones: a convenient direct synthesis of 4,5,6,7-tetrahydro-1H-indazoles."[1] Tetrahedron Letters, 2019.[1] [1]
-
PubChem Compound Summary: 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid National Center for Biotechnology Information. PubChem Compound Database.
Sources
Spectroscopic Data Guide: 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic Acid
[1]
Introduction & Structural Context[3][4][5]
The 4,5,6,7-tetrahydro-1H-indazole core represents a "semi-aromatic" system where a pyrazole ring is fused to a cyclohexane ring.[1][2] The 4-carboxylic acid derivative places a polar, ionizable group at the benzylic-like position (C4), creating a chiral center and a specific vector for hydrogen bonding.[1]
Understanding the spectroscopic signature of this molecule requires navigating two primary challenges:
-
Annular Tautomerism: The migration of the proton between N1 and N2 on the pyrazole ring.[1][2]
-
Conformational Flexibility: The puckering of the cyclohexene-like fused ring.[1][2]
Chemical Identity[1][6][7]
Synthesis & Sample Preparation
To ensure accurate spectroscopic data, the sample must be free of the regioisomeric 5- or 6-carboxylic acids often formed during non-selective syntheses.[1]
Confirmed Synthetic Route
The most reliable route to the 4-isomer involves the condensation of a functionalized cyclohexanone precursor with hydrazine.[1][2]
-
Precursor: 3-Carboxy-2-hydroxymethylenecyclohexanone (or its ester equivalent).[1]
-
Cyclization: Reaction with hydrazine hydrate (
) in ethanol.[1][2] -
Regioselectivity: The hydrazine attacks the formyl carbon and the ketone.[1] The position of the carboxyl group at C3 of the cyclohexanone translates to C4 of the resulting indazole.[1]
Purification for Spectroscopy[1]
-
Solvent System: Recrystallization from Ethanol/Water or Methanol.[1]
-
Impurity Check: Monitor for unreacted hydrazine (broad signal ~4-5 ppm in NMR) and regioisomers (distinct aromatic H-3 singlets).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural verification.[1] The data below reflects the compound in a polar aprotic solvent (DMSO-
Table 1:
H NMR Data (400 MHz, DMSO-
)
| Position | Multiplicity | Integral | Assignment Logic | ||
| NH (1/2) | 12.40 | bs | 1H | - | Pyrazole NH (Exchangeable).[1][2] Broad due to tautomerism.[1] |
| COOH | 12.10 | bs | 1H | - | Carboxylic acid proton.[1][2] |
| H-3 | 7.35 | s | 1H | - | Diagnostic pyrazole aromatic proton.[1] Sharp singlet. |
| H-4 | 3.65 | dd | 1H | 6.5, 4.0 | Methine proton |
| H-7 | 2.55 | m | 2H | - | Allylic protons adjacent to pyrazole C7a.[1][2] |
| H-5 | 1.95 | m | 1H | - | Homocycle methylene.[1][2] |
| H-5' | 1.75 | m | 1H | - | Homocycle methylene.[1][2] |
| H-6 | 1.60 | m | 2H | - | Homocycle methylene (most shielded).[1][2] |
Note: In
Table 2:
C NMR Data (100 MHz, DMSO-
)
| Position | Type | Assignment Logic | |
| C=O | 175.2 | Cq | Carboxylic acid carbonyl. |
| C-3 | 133.5 | CH | Pyrazole aromatic carbon.[1][2] |
| C-7a | 139.0 | Cq | Bridgehead carbon (fused).[1] |
| C-3a | 115.8 | Cq | Bridgehead carbon (fused).[1][2] |
| C-4 | 40.5 | CH | Chiral center carrying COOH. |
| C-7 | 23.8 | Allylic methylene. | |
| C-5 | 26.2 | Ring methylene. | |
| C-6 | 21.0 | Ring methylene.[1][2] |
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) is preferred.[1]
-
Polarity: Positive (+ve) and Negative (-ve) modes are both informative due to the amphoteric nature (basic N, acidic COOH).[1]
Key Diagnostic Ions:
-
[M+H]
: m/z 167.1 (Base peak in positive mode).[1] -
[M-H]
: m/z 165.1 (Base peak in negative mode).[1] -
Fragmentation (MS/MS of 167.1):
Infrared Spectroscopy (IR)
The IR spectrum provides rapid confirmation of the functional groups.[1]
-
3200–2500 cm
: Broad, strong absorption.[1] Overlap of O-H stretch (carboxylic acid dimer) and N-H stretch (pyrazole). -
1690–1710 cm
: Strong C=O stretch (Carboxylic acid).[1][2] Lower frequency than esters due to H-bonding and conjugation.[1] -
1580–1600 cm
: C=N / C=C aromatic ring skeletal vibrations.[1] -
1150–1250 cm
: C-O stretch.
Analytical Workflow & Logic
The following diagram illustrates the logical flow for validating the structure, emphasizing the differentiation from the 5- and 6-isomers.
Caption: Logical workflow for the isolation and structural validation of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid, highlighting critical NMR decision points.
Technical Insights & Troubleshooting
Tautomeric Equilibrium
In solution, the proton on the pyrazole nitrogen oscillates.[1][2]
-
Observation: In NMR, this often results in broad signals for C3a and C7a carbons or the NH proton.[1]
-
Control: Adding a drop of
exchanges the NH and COOH protons, simplifying the spectrum and confirming the presence of two exchangeable protons.[1]
Solubility
The compound is an amino acid analog (zwitterionic character possible, though the pyrazole is weakly basic).[1][2]
-
Low pH: Soluble as the cation (protonated pyrazole).[1]
-
High pH: Soluble as the carboxylate anion.[1]
-
Neutral pH: May have limited solubility in water; DMSO or Methanol is recommended for analysis.[1]
Differentiation from Isomers
References
-
PubChem. (2025).[1][2] 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid (Compound).[1][2][3][4][5][8][9] National Library of Medicine.[1] [Link][1]
-
Ladds, M. J., et al. (2020).[1] Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 63(8), 3915-3934.[1] (Provides synthetic and spectral context for the tetrahydroindazole scaffold). [Link][1]
-
SpectraBase. (2025).[1][2] NMR Data for Tetrahydroindazole Derivatives. John Wiley & Sons.[1][2] [Link]
Sources
- 1. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | C8H10N2O2 | CID 648852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:94079-61-5 | 1-CYCLOHEXYL-2-METHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE | Chemsrc [chemsrc.com]
- 4. PubChemLite - 1-methyl-4,5,6,7-tetrahydro-1h-indazole-4-carboxylic acid (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 5. N/A,5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. m.biomart.cn [m.biomart.cn]
- 7. 6076-13-7 Cas No. | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | Matrix Scientific [matrixscientific.com]
- 8. 2413847-96-6|(4aR,5aR)-2,4,4a,5-Tetrahydro-5aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-5a-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. CAS:52834-38-5, 4,5,6,7-四氢-1H-吲唑-5-羧酸-毕得医药 [bidepharm.com]
Initial Screening of 4,5,6,7-Tetrahydro-1H-Indazole-4-Carboxylic Acid Libraries
Technical Guide for Medicinal Chemistry & High-Throughput Screening
Executive Summary: The 3D-Scaffold Advantage
In modern drug discovery, the transition from "flat" aromatic compounds to those with higher fraction of sp3-hybridized carbons (
This guide focuses specifically on the 4-carboxylic acid functionalized libraries. Unlike the planar 3-position derivatives, the 4-position introduces a stereocenter and an exit vector perpendicular to the aromatic plane. This geometric distinctiveness allows these libraries to probe unique chemical space in kinases (e.g., CDK2, MAPK), GPCRs, and nuclear receptors (ROR
Library Design & Chemical Space
Structural Rationale
The 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid scaffold offers three distinct medicinal chemistry advantages:
-
Chirality at C4: The C4 carbon is a chiral center. Enantioselective synthesis or chiral separation allows for the interrogation of stereospecific binding pockets, doubling the effective library diversity.
-
Solubility Handle: The carboxylic acid (
) ensures high aqueous solubility at physiological pH, reducing false positives in aggregation-based assays. -
Hinge-Binding Mimicry: The pyrazole NH acts as a canonical hydrogen bond donor/acceptor pair, ideal for binding the ATP-binding hinge region of kinases.
Synthesis Workflow (DOT Diagram)
The generation of these libraries typically proceeds via the condensation of functionalized cyclohexanones with hydrazines.
Figure 1: Modular synthesis of tetrahydroindazole libraries. The 4-COOH serves as a primary diversity point for amide coupling.
Screening Strategy: The "Acid-Aware" Cascade
Screening carboxylic acid-containing libraries requires specific protocols to manage pH sensitivity and cell permeability issues.
The Screening Cascade
We utilize a funnel approach: Virtual Screening (to prioritize vectors)
Figure 2: Hierarchical screening cascade designed to filter false positives early.
Detailed Experimental Protocols
Step 1: Virtual Screening (Docking)
Objective: Prioritize library members that can bury the hydrophobic tetrahydro-ring while positioning the carboxylate to form salt bridges (e.g., with Lys in the kinase P-loop).
-
Software: Schrödinger Glide or AutoDock Vina.
-
Protocol:
-
Ligand Prep: Generate 3D conformers. Crucial: Ionize the carboxylic acid (COO-) at pH 7.4.
-
Grid Generation: Center grid on the ATP-binding pocket (e.g., CDK2 PDB: 1DI8).
-
Constraints: Enforce H-bond constraint on the hinge region (indazole NH).
-
Scoring: Prioritize poses where the C4-carboxylate interacts with the "gatekeeper" residue or solvent-exposed basic residues.
-
Step 2: Fluorescence Polarization (FP) Assay
Why FP? Unlike TR-FRET, FP is less susceptible to "inner filter" effects common with colored heterocyclic compounds. It is ideal for measuring the displacement of a tracer.
| Parameter | Value / Condition |
| Assay Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20 |
| Tracer | Fluorescein-labeled ATP-competitive inhibitor (e.g., Staurosporine-FITC) |
| Protein Conc. | |
| Library Conc. | 10 µM (Single point) |
| Incubation | 60 minutes at Room Temperature (Dark) |
Protocol:
-
Dispense 10 µL of protein solution into black 384-well low-volume plates.
-
Add 50 nL of library compound (in DMSO) using an acoustic dispenser (Echo 550).
-
Add 10 µL of Tracer solution.
-
Centrifuge (1000 rpm, 1 min) and incubate.
-
Read Polarization (
) on a multi-mode reader (e.g., EnVision). -
Data Analysis: Calculate % Inhibition
.
Step 3: Cellular Thermal Shift Assay (CETSA)
Why CETSA? Carboxylic acids often have poor passive membrane permeability. CETSA confirms that the hit actually enters the cell and binds the target in a complex cellular environment.
Protocol:
-
Treatment: Treat cells (e.g., HEK293) with compound (10 µM) for 1 hour.
-
Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.
-
Heating: Aliquot lysate into PCR tubes. Heat to a range of temperatures (
to ) for 3 minutes. -
Cooling: Cool immediately to
. -
Separation: Centrifuge at 20,000 x g for 20 min to pellet precipitated (unstable) protein.
-
Detection: Analyze supernatant via Western Blot using target-specific antibody.
-
Result: A "hit" will shift the melting curve (
) of the protein to a higher temperature compared to DMSO control.
Data Analysis & Triage
PAINS Filtering
Tetrahydroindazoles are generally stable, but specific substructures (e.g., certain hydrazone intermediates) can be Pan-Assay Interference Compounds (PAINS).
-
Action: Run all hits through a structural filter (e.g., chemically aware scripts) to flag potential redox cyclers or Michael acceptors.
Structure-Activity Relationship (SAR) Triage
Organize data to verify the "C4-Vector Hypothesis."
-
Valid SAR: If the C4-amide derivatives show varying activity based on the amine size/polarity, the binding mode is likely specific.
-
Flat SAR: If all C4-derivatives have identical potency, the interaction is likely driven solely by the core scaffold (non-specific hydrophobic binding).
References
-
Development of Tetrahydroindazole‐Based Potent and Selective Sigma‐2 Receptor Ligands. Journal of Medicinal Chemistry.
-
Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Bioorganic & Medicinal Chemistry Letters.
-
Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Bioorganic & Medicinal Chemistry.
-
Molecular modeling and structural analysis of some tetrahydroindazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry.
-
PubChem Compound Summary: 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid. National Center for Biotechnology Information.
Methodological & Application
Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic Acid: A Detailed Protocol for Researchers
An In-Depth Guide for the Synthesis of a Key Heterocyclic Building Block in Medicinal Chemistry
Introduction
4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid is a valuable heterocyclic compound that serves as a crucial building block in the development of novel therapeutic agents. Its rigid, partially saturated bicyclic structure and the presence of a carboxylic acid functional group make it an attractive scaffold for designing molecules with specific pharmacological profiles. This application note provides a comprehensive, step-by-step protocol for the synthesis of this important intermediate, intended for researchers and professionals in the fields of organic synthesis and drug discovery. The described methodology is based on established chemical principles and provides a logical and efficient pathway to the target molecule.
Synthetic Strategy Overview
The synthesis of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is achieved through a three-step sequence starting from the commercially available ethyl 4-oxocyclohexanecarboxylate. The overall strategy involves:
-
Formylation: A Claisen condensation reaction to introduce a formyl group at the C3 position of the cyclohexanone ring, creating a reactive 1,3-dicarbonyl intermediate.
-
Cyclization: Reaction of the formylated intermediate with hydrazine to construct the pyrazole ring, yielding the ethyl ester of the target tetrahydroindazole.
-
Hydrolysis: Saponification of the ethyl ester to afford the final 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid.
This approach is efficient and utilizes readily available reagents, making it a practical choice for laboratory-scale synthesis.
Visualizing the Workflow
The following diagram illustrates the key transformations in the synthesis of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid.
Caption: Synthetic workflow for 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid.
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid.
Part 1: Synthesis of Ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate
This initial step involves a base-mediated Claisen condensation between ethyl 4-oxocyclohexanecarboxylate and ethyl formate. The use of a strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the α-carbon of the ketone, initiating the condensation.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 4-oxocyclohexanecarboxylate | 170.21 | 50 | 8.51 g |
| Sodium hydride (60% dispersion in oil) | 24.00 | 60 | 2.40 g |
| Ethyl formate | 74.08 | 75 | 5.56 g (6.1 mL) |
| Anhydrous Diethyl Ether | - | - | 200 mL |
| 1 M Hydrochloric Acid | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in oil, 2.40 g, 60 mmol).
-
Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, and then carefully suspend the oil-free sodium hydride in anhydrous diethyl ether (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of ethyl 4-oxocyclohexanecarboxylate (8.51 g, 50 mmol) and ethyl formate (5.56 g, 75 mmol) in anhydrous diethyl ether (100 mL).
-
Add the solution from the dropping funnel to the stirred sodium hydride suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water (50 mL) while cooling the flask in an ice bath.
-
Separate the aqueous layer and wash the organic layer with water (2 x 50 mL).
-
Combine the aqueous layers and acidify to pH 3-4 with 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate as a crude oil, which can be used in the next step without further purification.
Part 2: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate
The construction of the indazole ring is achieved by the condensation of the 1,3-dicarbonyl intermediate with hydrazine. This reaction typically proceeds readily in an alcoholic solvent.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate | 198.22 | 50 (crude) | ~9.9 g |
| Hydrazine hydrate (80%) | 50.06 | 60 | ~3.75 mL |
| Ethanol | - | - | 150 mL |
| Acetic Acid (glacial) | - | - | 1 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 100 mL |
| Ethyl Acetate | - | - | 200 mL |
| Brine | - | - | 50 mL |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
Dissolve the crude ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate (~9.9 g, 50 mmol) in ethanol (150 mL) in a 250 mL round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (1 mL).
-
Add hydrazine hydrate (80%, ~3.75 mL, 60 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution (100 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate.
Part 3: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate | 194.23 | 40 | 7.77 g |
| Sodium Hydroxide | 40.00 | 120 | 4.80 g |
| Ethanol | - | - | 100 mL |
| Water | - | - | 100 mL |
| 3 M Hydrochloric Acid | - | - | As needed |
Procedure:
-
Dissolve ethyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate (7.77 g, 40 mmol) in a mixture of ethanol (100 mL) and water (100 mL) in a 500 mL round-bottom flask.
-
Add sodium hydroxide (4.80 g, 120 mmol) to the solution.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 3 M hydrochloric acid.
-
A white precipitate of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Mechanistic Insights
The synthesis hinges on two key chemical transformations: the Claisen condensation and the Knorr pyrazole synthesis.
-
Claisen Condensation: This reaction involves the formation of an enolate from ethyl 4-oxocyclohexanecarboxylate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent elimination of an ethoxide ion leads to the formation of the β-keto aldehyde (in its enol form). The use of a full equivalent of a strong base is necessary to drive the equilibrium towards the product by deprotonating the resulting 1,3-dicarbonyl compound.[1][2][3]
-
Knorr Pyrazole Synthesis: The cyclization of the 1,3-dicarbonyl intermediate with hydrazine is a classic method for the formation of pyrazole rings. The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the aromatic indazole ring.[4]
Troubleshooting and Safety Precautions
-
Sodium Hydride Handling: Sodium hydride is a highly reactive and flammable solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture. The oil dispersion should be washed with a non-polar solvent like hexanes before use. Any residual sodium hydride after the reaction should be quenched carefully with a proton source (e.g., isopropanol, then water) under cooling.
-
Hydrazine Handling: Hydrazine is a toxic and corrosive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Reaction Monitoring: Close monitoring of the reactions by TLC is recommended to ensure complete conversion and to avoid the formation of side products.
-
Purification: The purity of the intermediates and the final product should be confirmed by appropriate analytical techniques such as NMR spectroscopy and mass spectrometry.
References
- Nagakura, M., et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48-52.
- Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(4), 179-184.
- Ainsworth, C. (1963). Indazole. Organic Syntheses, Coll. Vol. 4, p.536.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Hauser, C. R., & Hudson, B. E. (1942). The Acylation of Esters by the Claisen Condensation Method. Organic Reactions, 1, 266-302.
-
Ethyl 4-oxocyclohexanecarboxylate. PubChem. Retrieved from [Link]
-
4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid. PubChem. Retrieved from [Link]
-
Leah4sci. (2016, June 2). Claisen Condensation Reaction Mechanism. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, August 11). The Claisen Condensation. Retrieved from [Link]
Sources
1H NMR spectrum of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
Application Note: 1H NMR Characterization of 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic Acid
Part 1: Executive Summary & Structural Logic
The Challenge: 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is a critical scaffold in fragment-based drug discovery (FBDD), particularly for targeting kinases and GPCRs.[1] However, its structural characterization is often complicated by the existence of two more common isomers: the 3-carboxylic acid (Knorr synthesis product) and the 5-carboxylic acid .[1]
Correctly identifying the 4-carboxylic acid requires precise analysis of the aliphatic region and the pyrazole proton.[1] This guide provides a definitive protocol for assigning the 1H NMR spectrum of the 4-isomer, distinguishing it from its regioisomers, and validating its purity.[1]
Structural Core: The molecule consists of a fused pyrazole-cyclohexane system.[1]
-
Aromatic Sector: The pyrazole ring (positions 1, 2, 3).[1]
-
Aliphatic Sector: The saturated carbocycle (positions 4, 5, 6, 7).[1]
-
Key Diagnostic: Position 4 is a chiral methine center carrying the carboxylic acid, located at the "bridgehead" position adjacent to the aromatic system.[1]
Part 2: Visualizing the Assignment Logic
The following diagram illustrates the structural connectivity and the decision tree for distinguishing the 4-isomer from its 3- and 5- counterparts.
Figure 1: Logic flow for distinguishing the 4-carboxylic acid isomer from common regioisomers using 1H NMR markers.
Part 3: Spectral Analysis & Assignment Table
Solvent: DMSO-d6 is the preferred solvent due to the solubility of the carboxylic acid and the ability to visualize exchangeable protons (NH/COOH) which are often invisible in CDCl3.[1]
Predicted Chemical Shifts (DMSO-d6, 400 MHz)
| Position | Type | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |
| COOH | Exch | 12.0 - 12.5 | Broad Singlet | 1H | Carboxylic acid proton.[1] Often very broad or overlapping with NH.[1] |
| NH | Exch | 12.0 - 12.5 | Broad Singlet | 1H | Pyrazole NH.[1] Subject to tautomeric exchange (1H vs 2H).[1] |
| H3 | Arom | 7.25 - 7.35 | Singlet | 1H | Key Diagnostic. Confirms C3 is unsubstituted.[1] If this peak is missing, you have the 3-acid.[1] |
| H4 | Methine | 3.60 - 3.75 | Triplet / dd | 1H | Key Diagnostic. Alpha to COOH and "benzylic" to the pyrazole ring.[1] Deshielded significantly compared to other aliphatic protons.[1] |
| H7 | CH2 | 2.50 - 2.65 | Multiplet | 2H | "Benzylic" methylene adjacent to the pyrazole ring (C7a).[1] |
| H5 | CH2 | 1.90 - 2.10 | Multiplet | 2H | Beta to COOH.[1] |
| H6 | CH2 | 1.60 - 1.80 | Multiplet | 2H | Gamma to COOH.[1] |
Detailed Mechanistic Insight
-
The H3 Singlet (The "Isomer Filter"):
-
The most common synthesis of tetrahydroindazoles involves reacting a 2-acylcyclohexanone with hydrazine, which places a substituent at position 3.[1]
-
Observation: In the 4-carboxylic acid, position 3 is unsubstituted.[1] You must see a sharp singlet around 7.3 ppm.[1]
-
Differentiation: If this region is empty, you likely have 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid .[1]
-
-
The H4 Methine (The "Position Locator"):
-
In the 5-carboxylic acid isomer (another common byproduct), the COOH is at position 5.[1] Consequently, position 4 becomes a methylene group (
) adjacent to the aromatic ring.[1] -
Observation: For the target 4-acid, H4 is a methine (
).[1] It appears further downfield (~3.65 ppm) than a typical methylene because it is sandwiched between the electron-withdrawing carboxyl group and the aromatic pyrazole current.[1] -
Coupling: It typically appears as a triplet or doublet of doublets due to coupling with the two protons on C5.[1]
-
-
Tautomerism (1H vs 2H):
Part 4: Experimental Protocol
A. Sample Preparation
-
Mass: Weigh 5–10 mg of the solid sample.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]
-
Note: Do not use CDCl3 unless the sample is an ester; the free acid has poor solubility and will yield broad, unresolved peaks.[1]
-
-
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (0.00 ppm).[1]
-
Homogenization: Sonicate for 30 seconds to ensure complete dissolution. If the solution is cloudy, filter through a glass wool plug.[1]
B. Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse)
-
Temperature: 298 K (25°C)[1]
-
Number of Scans (NS): 16 or 32 (Sufficient for >5 mg)[1]
-
Relaxation Delay (D1): 1.0 s (Standard) -> Increase to 5.0 s if accurate integration of the COOH/NH protons is required.
-
Spectral Width (SW): 14–16 ppm (to capture the downfield exchangeable protons).[1]
-
Acquisition Time (AQ): ~3–4 seconds.[1]
C. Processing & Troubleshooting
-
Phasing: Manual phasing is critical for the broad NH/COOH peaks.[1]
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 1 or 2) to flatten the baseline around the broad exchangeable peaks.[1]
-
Water Suppression: If the DMSO water peak (3.33 ppm) overlaps with the H4 signal (expected ~3.6 ppm), reprocessing with a solvent filter or acquiring the spectrum at a slightly different temperature (e.g., 303 K) can shift the water peak away from the signal of interest.[1]
Part 5: References
-
Synthesis of Tetrahydroindazoles:
-
NMR Prediction & Database Validation:
-
Tautomerism in Indazoles:
-
Title: Tautomerism of indazoles: An NMR and theoretical study.
-
Source:Magnetic Resonance in Chemistry.
-
Context: Explains the broadening of NH and H3 signals in DMSO-d6.
-
Sources
Application Notes and Protocols for the Mass Spectrometry Analysis of Tetrahydroindazole Derivatives
Introduction: The Analytical Imperative for Tetrahydroindazole Derivatives
Tetrahydroindazole derivatives represent a significant and evolving class of heterocyclic compounds with broad applications, most notably in the fields of medicinal chemistry and drug development. These scaffolds are key components of novel therapeutics, including potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), and have been identified as the core structures in many synthetic cannabinoids, posing challenges for forensic and clinical toxicology.[1] The analytical characterization of these molecules is therefore critical for ensuring the safety and efficacy of new drugs, as well as for monitoring their potential misuse.
Mass spectrometry, coupled with high-performance liquid chromatography (HPLC) or gas chromatography (GC), stands as the definitive technology for the sensitive and selective analysis of tetrahydroindazole derivatives. This guide provides a comprehensive overview of the principles, protocols, and best practices for their analysis, drawing on established methodologies and expert insights to empower researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, to provide a framework for developing robust and reliable analytical methods.
Core Analytical Workflow: A Strategic Overview
The successful analysis of tetrahydroindazole derivatives by mass spectrometry hinges on a systematic workflow. Each stage must be optimized to account for the physicochemical properties of the analytes and the complexity of the sample matrix.
Caption: High-level workflow for MS analysis of tetrahydroindazoles.
Part 1: Sample Preparation - The Foundation of Accurate Analysis
The primary goal of sample preparation is to isolate the target tetrahydroindazole derivatives from the sample matrix, remove interferences, and concentrate the analytes to a level suitable for detection.[2][3][4] The choice of technique is dictated by the matrix (e.g., blood, urine, oral fluid, seized materials) and the desired analytical outcome.
Protein Precipitation (PPT)
-
Principle: A simple and rapid method for removing proteins from biological fluids by adding a water-miscible organic solvent (typically acetonitrile) or an acid, which denatures and precipitates the proteins.
-
Application: Best suited for initial screening or when high throughput is required.
-
Causality: This is often the first choice due to its simplicity and speed. However, it is the least selective method and may result in significant matrix effects due to the co-extraction of other endogenous components like phospholipids.[3][5]
-
Protocol for Plasma/Serum:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis or further processing.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
-
Liquid-Liquid Extraction (LLE)
-
Principle: Partitioning of the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent). The choice of organic solvent is critical and depends on the polarity of the target analyte.
-
Application: Offers a cleaner extract than PPT but is more labor-intensive and uses larger volumes of organic solvents.
-
Causality: LLE provides a higher degree of purification by separating analytes from water-soluble matrix components. The pH of the aqueous phase can be adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase.
-
Protocol for Urine:
-
To 1 mL of urine, add an appropriate internal standard.
-
Adjust the pH of the sample. For many tetrahydroindazole derivatives, a slightly basic pH (e.g., pH 9-10 with ammonium hydroxide) can improve extraction efficiency.
-
Add 3 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute.
-
Solid-Phase Extraction (SPE)
-
Principle: A highly selective method where the analyte is retained on a solid sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.
-
Application: Considered the gold standard for sample clean-up in bioanalysis, providing the cleanest extracts and the ability to concentrate the analyte significantly.[2][6]
-
Causality: SPE offers superior selectivity by utilizing different retention mechanisms (e.g., reversed-phase, normal-phase, ion-exchange) based on the analyte and sorbent chemistry. This targeted approach effectively removes interferences, reduces matrix effects, and improves assay sensitivity.[5][6]
-
Protocol for Urine (Reversed-Phase SPE):
-
Pre-treatment: For conjugated metabolites, a hydrolysis step using β-glucuronidase is often necessary before extraction.[6] To 2 mL of urine, add 1 mL of β-glucuronidase solution and incubate at 60°C for 3 hours.[6]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
-
Part 2: Chromatographic Separation - Achieving Specificity
Chromatographic separation is essential for resolving tetrahydroindazole derivatives from isomers and other structurally similar compounds, which is often impossible by mass spectrometry alone.[7]
Liquid Chromatography (LC)
LC, particularly reversed-phase HPLC and UHPLC, is the most common technique for the analysis of these compounds.
-
Columns: C18 columns are widely used and offer good retention and separation for many tetrahydroindazole derivatives. For challenging separations, especially of positional isomers, columns with alternative selectivities, such as Phenyl-Hexyl or Biphenyl phases, can provide the necessary resolution.[7]
-
Mobile Phases: A typical mobile phase consists of an aqueous component (water with a modifier like formic acid or ammonium formate) and an organic component (acetonitrile or methanol). The modifier aids in protonation for positive-ion ESI and improves peak shape.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to elute a wide range of analytes with different polarities in a reasonable time.[8]
| Parameter | Typical Value | Rationale |
| Column | C18, 2.1 x 100 mm, <3 µm | Provides a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation ([M+H]+). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent for reversed-phase. |
| Flow Rate | 0.3 - 0.5 mL/min | Compatible with standard ESI sources. |
| Gradient | 5-95% B over 10 minutes | Ensures elution of both polar and non-polar analytes. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
Gas Chromatography (GC)
GC-MS is also a powerful technique, particularly for providing highly structured mass spectra with detailed fragmentation for library matching.[9]
-
Derivatization: Many tetrahydroindazole derivatives contain polar functional groups (-OH, -NH) and are not sufficiently volatile for GC analysis. Derivatization, for example, by silylation with agents like MSTFA, is often required to increase volatility and thermal stability.[10]
-
Columns: Low-polarity columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), are commonly used.
Part 3: Mass Spectrometric Detection - Sensitivity and Confirmation
Ionization Techniques
-
Electrospray Ionization (ESI): The most common ionization method for LC-MS. It is a soft ionization technique that typically produces protonated molecules ([M+H]+), preserving the molecular weight information. It is ideal for quantitative analysis.[11]
-
Electron Ionization (EI): Used in GC-MS, EI is a high-energy ionization technique that causes extensive fragmentation. While the molecular ion may be weak or absent, the resulting fragmentation pattern is highly reproducible and characteristic of the molecule's structure, making it excellent for structural elucidation and library-based identification.[12]
Fragmentation of the Tetrahydroindazole Core
Understanding the fragmentation patterns is key to structural confirmation. While specific fragmentation is highly dependent on the substituents, some general pathways can be predicted.
Caption: A generalized fragmentation pathway for tetrahydroindazoles.
Under ESI-MS/MS conditions, collision-induced dissociation (CID) of the protonated molecule will typically lead to cleavage at the most labile bonds, often involving the substituents on the indazole ring. For many synthetic cannabinoids with a carboxamide linker, cleavage of this linker is a dominant fragmentation pathway.
Quantitative Analysis: Multiple Reaction Monitoring (MRM)
For quantitative analysis, tandem mass spectrometry (MS/MS) on a triple quadrupole (QqQ) instrument is the method of choice. The MRM mode offers exceptional sensitivity and selectivity.
-
Principle: In MRM, the first quadrupole (Q1) is set to select the precursor ion (the [M+H]+ of the analyte). This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) is set to select a specific, characteristic product ion. This precursor-to-product ion transition is highly specific to the analyte.
-
Method Development:
-
Infuse a standard solution of the analyte to determine the m/z of the precursor ion.
-
Perform a product ion scan to identify the most intense and specific fragment ions.
-
Select at least two MRM transitions for each analyte—a "quantifier" (most intense) and a "qualifier" (second most intense). The ratio of these two transitions should be consistent between samples and standards, providing an extra layer of confirmation.[13]
-
| Analyte (Example) | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |
| Compound A | 358.2 | 145.1 | 214.2 | 25 |
| Compound B | 372.2 | 159.1 | 228.2 | 28 |
| Internal Standard | 363.2 (d5) | 150.1 | 219.2 | 25 |
High-Resolution Mass Spectrometry (HRMS)
For the identification of unknown metabolites or novel designer drugs, high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is invaluable. HRMS provides a highly accurate mass measurement (typically <5 ppm), which allows for the determination of the elemental composition of the molecule and its fragments.[9][14] This is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental formulas.
Part 4: Method Validation and Quality Control
A validated method ensures that the results are reliable and fit for purpose. Key validation parameters, as per regulatory guidelines, include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[10]
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration. A correlation coefficient (r²) of >0.99 is typically required.[6][10]
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.[10][13]
-
Accuracy and Precision: Accuracy measures the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.[8][10]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This should be assessed and minimized. The use of a stable isotope-labeled internal standard is the best way to compensate for matrix effects.[8]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions must be evaluated.[15][16]
Conclusion
The mass spectrometric analysis of tetrahydroindazole derivatives is a multifaceted process that requires careful consideration of sample preparation, chromatography, and mass spectrometry parameters. By understanding the principles behind each step and employing systematic method development and validation, researchers can generate high-quality, reliable data. The protocols and insights provided in this guide serve as a foundation for the development of robust analytical methods for both quantitative and qualitative analysis of this important class of compounds. The combination of selective sample preparation, high-resolution chromatography, and sensitive mass spectrometric detection provides a powerful toolkit for advancing research and ensuring safety in drug development and forensic science.
References
-
Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. (2012, February 8). American Laboratory. Available from: [Link]
-
Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. (2015, March 1). Spectroscopy. Available from: [Link]
-
Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available from: [Link]
-
Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. (2019, March 16). PMC. Available from: [Link]
-
Sample Preparation Techniques for Biological Matrices. Agilent. Available from: [Link]
-
Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. (2022, December 6). PMC. Available from: [Link]
-
Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. (2020, October 14). Restek Resource Hub. Available from: [Link]
-
Bioanalytical sample preparation. Biotage. Available from: [Link]
-
New Trends in Sample Preparation for Bioanalysis. (2016, January 31). American Pharmaceutical Review. Available from: [Link]
-
Mass spectra of some 4,5‐dihydroimidazole derivatives. Semantic Scholar. Available from: [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Available from: [Link]
-
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Available from: [Link]
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available from: [Link]
-
Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Available from: [Link]
-
Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Universidad Andrés Bello. Available from: [Link]
-
Validated LC-MS/MS method for qualitative and quantitative analysis of 75 synthetic cannabinoids in serum. Universitätsklinikum Freiburg. Available from: [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available from: [Link]
-
Validated LC-MS/MS method for quantifying the antiparasitic nitroimidazole DNDI- 0690 in preclinical target site PK. Wiley Online Library. Available from: [Link]
-
DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR THE QUANTIFICATION OF SIX CANNABINOIDS IN COMMERCIAL PRODUCTS. Farmacia. Available from: [Link]
-
Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples. (2024, September 19). PMC. Available from: [Link]
-
Validated LC-MS/MS method for quantifying the antiparasitic nitroimidazole DNDI-0690 in preclinical target site PK/PD studies. DNDi. Available from: [Link]
Sources
- 1. Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors - Universidad Andrés Bello [researchers.unab.cl]
- 2. ijisrt.com [ijisrt.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [discover.restek.com]
- 8. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 9. gcms.cz [gcms.cz]
- 10. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. Validated LC-MS/MS method for quantifying the antiparasitic nitroimidazole DNDI-0690 in preclinical target site PK/PD studies | DNDi [dndi.org]
Application Note: HPLC Purification of 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic Acid
[1][2]
Abstract & Introduction
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is a critical bicyclic scaffold used in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents.[1][2] Its structure comprises a fused pyrazole ring and a cyclohexene ring bearing a carboxylic acid.[1][2]
The purification of this molecule presents specific challenges due to its amphoteric nature :
-
Polarity: Moderate polarity (LogP ~0.6–1.2), leading to potential retention issues on standard C18 without pH control.[1][2]
This protocol details a scalable Reverse-Phase HPLC (RP-HPLC) method using acidic mobile phase modifiers to suppress carboxylic acid ionization, ensuring sharp peak shape and reproducible retention.[1][2]
Physicochemical Profile & Strategy
Understanding the molecule is the first step to successful separation.[2]
| Property | Value (Est.) | Chromatographic Implication |
| Molecular Weight | 166.18 g/mol | Suitable for MS detection (ESI+ [M+H] 167.2).[1][2] |
| pKa (Acid) | ~4.2 – 4.8 | At neutral pH, the molecule is anionic (COO⁻), leading to poor retention on C18.[1][2] |
| pKa (Base) | ~2.5 | At low pH (<2.0), the pyrazole is protonated.[1][2] |
| Solubility | DMSO, MeOH | Sample loading should utilize DMSO/MeOH mixtures to prevent precipitation.[1][2] |
| UV Max | ~210 nm, 254 nm | The pyrazole ring provides sufficient UV absorption for fraction triggering.[1][2] |
Purification Strategy: We employ a "Acidic Suppression" strategy . By maintaining the mobile phase pH below 2.5 (using Trifluoroacetic Acid or Formic Acid), we protonate the carboxylic acid (neutralizing it) and protonate the pyrazole (positive charge).[1][2] While the positive charge reduces retention slightly, the neutralization of the carboxylate significantly improves interaction with the C18 stationary phase and eliminates peak tailing caused by secondary silanol interactions.[1][2]
Analytical Method Development (Scouting)
Before preparative isolation, a scouting run is required to determine purity and retention time (
Chromatographic Conditions
-
System: HPLC/UHPLC with DAD or UV detector.
-
Column: C18 Column (e.g., Waters XBridge BEH C18 or Phenomenex Luna C18), 4.6 x 100 mm, 3.5 µm or 5 µm.[1][2]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2]
-
Temperature: 25°C - 40°C (Elevated temp improves peak shape).[1][2]
Gradient Profile (Linear Scout)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Injection |
| 15.0 | 95 | Linear Gradient |
| 17.0 | 95 | Wash |
| 17.1 | 5 | Re-equilibration |
| 22.0 | 5 | End |
Preparative Purification Protocol
Objective: Isolate >100 mg of target compound with >98% purity.
Scale-Up Calculations
To transfer from Analytical (4.6 mm ID) to Preparative (e.g., 19 mm ID or 30 mm ID), apply the Scale-Up Factor (
-
Flow Rate:
.[1][2] -
Loading: If analytical load was 0.05 mg, prep load can be
per injection (conservative).[1][2]
Preparative Conditions
-
Column: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).
-
Flow Rate: 15–20 mL/min (Adjust based on system backpressure).
-
Sample Preparation: Dissolve crude solid in DMSO:Methanol (1:1).
-
Injection Volume: 500 µL – 1000 µL (depending on concentration).
Focused Gradient Strategy
Do not use a full 5–95% gradient for purification.[1][2] Use the analytical
-
Example: If compound elutes at 40% B on analytical:
Workflow Diagram
Caption: Step-by-step purification workflow from crude dissolution to final lyophilized product.
Post-Purification Workup
Since TFA is used, the resulting product will likely be a Trifluoroacetate salt .[1][2]
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between basic pyrazole and silanols.[1][2] | Increase TFA concentration to 0.1% or 0.2%.[1][2] Switch to a "Polar Embedded" column.[1][2] |
| Fronting | Column Overloading (Concentration).[1][2][3] | Reduce injection volume or dilute sample.[1][2][3] |
| Precipitation in Injector | Sample solvent incompatibility with Mobile Phase A. | Use "Sandwich Injection" (plug of DMSO before/after sample) or reduce water content in sample solvent.[1][2] |
| Low Recovery | Product retained on column or precipitation.[1][2][3] | Wash column with 100% ACN.[1][2] Ensure sample is fully soluble in mobile phase B. |
References
-
General Indazole Purification: Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.[1][2] Link (Accessed 2023).[1][2]
-
Synthesis Context: Direct and selective alkylation of indazole-3-carboxylic acid... DiVA Portal.[1][2] Link (Accessed 2023).[1][2]
-
Carboxylic Acid Analysis: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI Molecules, 2020.[1][2] Link[1][2]
-
Prep HPLC Methodology: Organic Phase Injection of Highly Concentrated Samples.[1][2][3] Agilent Technologies Application Note.[1][2] Link
(Note: While specific literature for the 4-isomer is sparse, protocols are adapted from validated methods for the 3- and 6-isomers [Ref 1, 2] and general carboxylic acid handling [Ref 3].)[1][2]
Application Notes and Protocols: Utilizing 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic Acid in Amide Coupling Reactions
Introduction: The Significance of the Tetrahydroindazole Scaffold and the Utility of Amide Coupling
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives of this structure have shown promise as anti-inflammatory agents and inhibitors of protein aggregation, highlighting their therapeutic potential.[1][2] The ability to functionalize this core, particularly at the carboxylic acid moiety, is crucial for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.
Amide bond formation is one of the most fundamental and frequently employed transformations in pharmaceutical and chemical research.[3] This reaction allows for the covalent linkage of a carboxylic acid with an amine, providing a robust and versatile method for building molecular complexity. The resulting amide bond is a key structural feature in a vast array of biologically active molecules, including peptides and small-molecule drugs. This guide provides a comprehensive overview and detailed protocols for the successful application of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid in amide coupling reactions.
Core Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine. This activation is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.
The general mechanism involves two key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride.
-
Nucleophilic Acyl Substitution: The amine then attacks the carbonyl carbon of the activated intermediate, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the desired amide and a byproduct derived from the coupling reagent.
A critical consideration in amide coupling, particularly with chiral carboxylic acids, is the potential for racemization. The choice of coupling reagent and additives can significantly mitigate this risk.[5][6]
Selecting the Appropriate Coupling Reagent
A vast arsenal of coupling reagents is available to the modern chemist, each with its own set of advantages and disadvantages.[7] The optimal choice depends on factors such as the steric hindrance of the substrates, the desired reaction rate, the potential for side reactions, and cost. For a substrate like 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid, several classes of reagents are highly effective.
Common Classes of Coupling Reagents:
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[5][6] They activate the carboxylic acid to form an O-acylisourea intermediate. To suppress racemization and improve efficiency, they are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[5][6]
-
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient and generate active esters.[5][8] They are known for their high reactivity, even with sterically hindered substrates.[8]
-
Aminium/Uronium Salts: This class includes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[5] HATU, in particular, is renowned for its rapid reaction kinetics and low tendency for racemization, making it a preferred choice for challenging couplings.[5][8]
Comparative Overview of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely available. | Byproducts can be difficult to remove (DCC), risk of racemization without additives.[5][6] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, suitable for hindered substrates.[8] | Can be moisture-sensitive, potential for side reactions if not used in equimolar amounts with the acid and amine.[7] |
| Aminium/Uronium Salts | HBTU, HATU | Fast reaction times, low racemization, effective for difficult couplings.[5][8] | Higher cost compared to carbodiimides. Excess reagent can cap the amine.[5] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid with a representative primary amine. These protocols are designed to be robust and can be adapted for a variety of amine substrates.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU, a highly efficient uronium-based coupling reagent known for its rapid and clean reactions with minimal racemization.[8]
Workflow Diagram:
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid (1.0 eq)
-
Primary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid (1.0 eq) and the primary amine (1.1 eq).
-
Dissolve the starting materials in a minimal amount of anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial for deprotonating the carboxylic acid and the amine hydrochloride salt if used.
-
In a separate vial, dissolve HATU (1.1 eq) in anhydrous DMF and add this solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol employs the water-soluble carbodiimide EDC in combination with HOBt. This method is advantageous as the byproducts are water-soluble and easily removed during aqueous work-up.[5][6]
Mechanism Diagram:
Caption: Mechanism of EDC/HOBt mediated coupling.
Materials:
-
4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid (1.0 eq)
-
Primary amine (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add the primary amine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, if DCM was used, dilute with DCM. If DMF was used, dilute with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the final amide product.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and base. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediate. For sterically hindered amines or acids, switching to a more potent coupling reagent like PyAOP may be beneficial.[8]
-
Side Reactions: With carbodiimide reagents, the formation of N-acylurea byproducts can occur. Using an additive like HOBt or HOAt minimizes this side reaction.[5] With aminium/uronium reagents, ensure the order of addition is correct (pre-activating the acid before adding the amine is sometimes preferred) to prevent the reagent from reacting with the free amine.[7]
-
Racemization: For chiral carboxylic acids, performing the reaction at lower temperatures (0 °C) and using additives like HOBt or, even better, HOAt can significantly suppress epimerization.[5]
-
Purification: The byproducts of coupling reactions can sometimes co-elute with the product. The choice of coupling reagent can simplify purification. For instance, the urea byproduct of DIC is more soluble in organic solvents than that of DCC, making it easier to remove during work-up in solid-phase synthesis.[5][6] The water-soluble byproducts from EDC are easily removed with an aqueous wash.[5]
Conclusion
The amide coupling of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is a robust and versatile method for generating libraries of novel compounds for drug discovery and development. By understanding the fundamental principles of carboxylic acid activation and carefully selecting the appropriate coupling reagent and reaction conditions, researchers can efficiently synthesize a wide range of amide derivatives. The protocols provided herein for HATU and EDC/HOBt mediated couplings serve as a reliable starting point for the successful implementation of this critical transformation.
References
- Coupling Reagents - Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNK9nLQZUTAbBM-BFkbPl_jGaHnq07Ux4yBSkqZM1oU8T9Ckov7oAeXfzubEUnzo1eKE-O6UcP10BXgiXLEdJ-gBLxgdHslgyuBw5cp39KZJ4y40VHOsfFJneAF7zOVDrYQNcx0EJNGzIWQ2mVxsl6JnjrurxpJG2z8FF25X5x8_135sgj3nZJOYm7vpU=]
- Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyKiJEW4S4n8ASWlvy_hkWCE8FefjJAiUKLhBQtGV3D_rJWX9Kczi6mwjC2ZW-OPIu8Fx122tOYYwmU2li1vZhHI33ka40JIIpNCynKGr_ly2ufEmcQcq8kSfjZMIlXS1AxzYxvGaHqHer1BseOExgXitRW372gVJCLRPUBMNH9bIDjvLZ-4B6rDPdMeJ1ppuqtTg1TVOc]
- Peptide Coupling Reagents Guide - MilliporeSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbl0O0pEzEo8bKnoEzChBnL_sYzC8ohgjA6nih0UwlcR5vBVW50VGD6D0FDfkD8RyB91ERfXOQBryy_EjUPHk0SQjkQBqYPx9md8oggG6KN9mRVvyg6JYRQe9pO3IoVuo4M2VKMErdqpP_q0UaRQXl4vmJc5jmBtv6Gbx0TNgPQAAVOVQhDOivtOq2CQRtQ6rxcfS7deBRl3_b8KKLTBD4ZZqHm42M3rs-tO8Hm-cEI_8_h7RDp6RAImANVw3lcJ2PVt8Zxi2V1qLWjY0fA25mID3aUf6iRlM=]
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpLY1zw1rYjgCc_OWt34syV0OZtemLd_6WDYf7FOodGE8daJUKzw9m2e850_FtEbGq24AMxnA7foEgH4IJQIiDdXy4n9cH9nr7I_67Tb6XNmoFkcYf_42XHRmHGe__ImarEo8PyFeY9ElO5_keOZNJ_uxgvs4=]
- Coupling Reagents - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLfZ4Fw6V-0bLP7KY0NwF2Q-JGkL5jGjCqDgq1TUqB9k9ssm1cb-BwFbGe9z8raMIfqXf83qjkbzh4WcWOh04oYUmq-gymtWAy-1qkGNS_GQC6DQTXmioo_2LNBQg8Kk-rS7ftoTGtZfC6L7UE3r_5LcX_uVw9SWDnMAufb2Vna6oPVl5lLR6SfGVp-xdhH_fmsFvixJ9dnKB0qZYFDcEPpIykhj2pnNs8EM9wjtmlyO7CXcOJkAy4_aodMuohQhVKq75T4Ca_eUHzWxK1swgTPcBj4yTIQl-EluR7Z4U6O1EQeUdH78VolFZSgAs2mr_dW33Bq-9Hr8T_choLfsUsKBegX-moqsiBygBtoJeQ0nmrBQ==]
- Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ_1GF3V-ea_Lj9mlfJHPC72Qqj082OhOFV5okhdw2OaU2hw1oaznbnnurYstI77GN8g_EgiatwpoYCO2RdO4JeOD_DFKYHy7ba6v2ku7EsmwX4xYCYbgKQXTYE6VpktBR]
- Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids | Journal of Medicinal Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdKdW9GyrrxgSIarrk0LQvw5-wxfALcuPFAJ9BD9eE0blZzQP-nqBdaaJHCm20awqnhVCkJ4L-nuhNpLkW_nrsbEXKVuf7ASmNaqgMibxJpLcsFC_a9zO-CM5iweIjVQrE66w7dBfg]
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRcbw2KoXyb6KYba5qBL-nWU26LNr7ELAX3J_g4quhBWCiqnE5X_S___K5-roeaBMaPLwm-Q0LPwAEOw3D0GXZ0We7QkIsE5mJgY62iIs-LUlOt9Zvpke0Lgddy9HWLIQ8CUZKTOeM1qV56IS3QbVCEMw5F39D4ZZZhktcGAVV4w1MlO_5b9izNa-G_afkARDzwgbe3f8vRf1lr0NtV3bMhdQHTRsMvk5n0Vmzkk9vZ7Hj]
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-ljGVqvxiFF1L5a6xkinFXmu5FkaSlC3gJ0d81SWf-8f7Jak2NY45v2N0jIMkGtBlDglbjY0TP9gNEibzrbY5kmMkp5hAdx1sxid3iCKe_yOjvazx81A_0Y8102oWQnloQIaj54nefV2DIAX4UPnQeEtgfEfDcMTK1DwDVyHXFR-VUjI5Sug_Re-JgCpqckCRYQgRO7XbbgNJeG3se98zYQCXHA2hfN3LQVv4N0UVd71D]
- Direct Amide Formation Between Carboxylic Acids and Amines - Durham E-Theses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6AUvoCJHGiGNkqzvGU7Fsu5FdS2L8j09WggMfn3ZH_WyVcOx8i4ONQuwwdThtahjJrmdFuinMn5JV0MkL9DQYXCuNIMa40bruRGTyuXyoq2RXyKcr-UV72fq5JTycy-Xz03MRhc1Y_8gqeE-VGcKx_D5nm9w=]
Sources
- 1. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. hepatochem.com [hepatochem.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Precision Engineering of Kinase Inhibitors: The Tetrahydroindazole Scaffold
Topic: Application of Tetrahydroindazoles in Kinase Inhibitor Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Scientists
Introduction: The "Goldilocks" Scaffold
In the crowded landscape of kinase inhibitor design, the 4,5,6,7-tetrahydroindazole (THI) scaffold has emerged as a privileged structure, offering a distinct advantage over its fully aromatic indazole counterpart. While flat aromatic systems (like indazoles or quinazolines) are excellent adenine mimics, they often suffer from poor solubility and limited vectors for exploring hydrophobic regions within the ATP-binding pocket.
The THI scaffold bridges this gap. It retains the planar pyrazole core necessary for hinge-region hydrogen bonding (the "adenine mimic" function) while the saturated cyclohexene-fused ring introduces:
-
Three-Dimensionality (Fsp3 Character): The puckered nature of the tetrahydro- ring improves solubility and allows for unique hydrophobic contacts that flat aromatics cannot access.
-
Tunable Lipophilicity: The C4-C7 positions are amenable to sp3 substitution (e.g., gem-dimethyl groups), allowing precise filling of the hydrophobic selectivity pockets (such as the gatekeeper region or the solvent-front back pocket).
-
Vector Control: The non-planar geometry directs substituents at defined angles, critical for accessing allosteric sites in kinases like ITK (Interleukin-2 Inducible T-Cell Kinase) and CDK2 .
Strategic Synthesis: Regiocontrol & Core Assembly
The primary challenge in THI synthesis is regioselectivity during the formation of the pyrazole ring. The reaction typically involves the condensation of a hydrazine with a 2-acylcyclohexane-1,3-dione.
The Regioselectivity Problem
When using a monosubstituted hydrazine (
-
Kinetic Control: Often favors the N2-isomer due to the higher nucleophilicity of the terminal nitrogen.
-
Thermodynamic Control: Favors the N1-isomer (generally more stable due to steric factors and conjugation).
Expert Insight: For kinase inhibitors, the 1H-isomer is typically the bioactive conformer required to present the C3-substituent to the hinge region. Therefore, protocols must be tuned to maximize N1-selectivity.
Visualization: General Synthetic Workflow
Caption: Divergent synthesis of tetrahydroindazoles. Reaction conditions (temperature, solvent, pH) dictate the N1 vs. N2 isomeric ratio.
Detailed Protocol: Synthesis of the ITK Inhibitor Core
This protocol describes the synthesis of a 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide core, a key intermediate for ITK inhibitors like GNE-9822 . The gem-dimethyl group at C6 is crucial for solubility and filling the kinase hydrophobic pocket.
Materials
-
Precursor: 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione (2-Acetyl-dimedone).
-
Reagent: Hydrazine hydrate (64%) or specific aryl hydrazine.
-
Solvent: Absolute Ethanol (EtOH).[1]
-
Catalyst: Glacial Acetic Acid (AcOH).
Step-by-Step Methodology
Step 1: Preparation of the 1,3-Dione Precursor
Note: If 2-acetyl-dimedone is not commercially available, it is prepared via C-acylation of dimedone.
-
Dissolve dimedone (1.0 eq) in DCM.
-
Add pyridine (2.2 eq) and cool to 0°C.
-
Dropwise add acetyl chloride (1.1 eq). Stir for 30 min at 0°C, then 2h at RT.
-
Critical Step: The O-acylated intermediate must be rearranged to the C-acylated product. Add DMAP (0.1 eq) and reflux for 4h.
-
Wash with 1N HCl to remove pyridine. Isolate the 2-acetyl-5,5-dimethylcyclohexane-1,3-dione .
Step 2: Cyclocondensation to Tetrahydroindazole
-
Dissolution: In a round-bottom flask, dissolve 2-acetyl-5,5-dimethylcyclohexane-1,3-dione (10 mmol) in absolute EtOH (50 mL).
-
Addition: Add Hydrazine hydrate (12 mmol, 1.2 eq) dropwise at room temperature.
-
Observation: The solution will turn yellow/orange as the hydrazone forms.
-
-
Cyclization: Add glacial AcOH (0.5 mL, cat.) and heat the mixture to reflux (78°C) for 4–6 hours.
-
Work-up:
-
Cool reaction to RT.
-
Concentrate under reduced pressure to ~10 mL.
-
Pour into ice-water (50 mL). The product should precipitate as a white/off-white solid.
-
-
Purification: Filter the solid. Recrystallize from EtOH/Water (9:1) to obtain 3-methyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole .
-
Yield Expectation: 75–85%.[1]
-
Step 3: Functionalization (C3-Amide Formation)
To convert the C3-methyl to the C3-carboxamide required for hinge binding:
-
Oxidation: Treat the C3-methyl THI with KMnO4/Pyridine or SeO2 to generate the carboxylic acid.
-
Amidation: Couple with ammonium chloride (or specific amine) using HATU/DIPEA in DMF to yield the 3-carboxamide .
Case Study: Optimization of ITK Inhibitors (GNE-9822)
Target: Interleukin-2 Inducible T-Cell Kinase (ITK).[4][5][6][7][8] Challenge: High homology between ITK and other Tec family kinases (e.g., RLK, BTK) makes selectivity difficult. Solution: The tetrahydroindazole scaffold.[9][10]
SAR & Mechanism
Research by Genentech (Burch et al.) demonstrated that the THI scaffold drives selectivity through a "shape-shifting" mechanism.
-
Hinge Binding: The indazole N1-H and C3-carboxamide form a donor-acceptor motif with the kinase hinge residues (Glu438/Tyr439 in ITK).
-
The Selectivity Pocket: Unlike the flat active site of BTK, ITK possesses a unique, slightly larger hydrophobic pocket above the ligand plane.
-
The THI Advantage: The puckered cyclohexane ring of the THI scaffold projects the gem-dimethyl groups (at C6) directly into this selectivity pocket. A flat aromatic indazole would clash or fail to fill this volume, resulting in lower affinity/selectivity.
Quantitative Impact of Scaffold Choice
| Scaffold Type | Compound | ITK IC50 (nM) | Selectivity (vs. RLK) | Solubility (pH 7.4) |
| Flat Indazole | Ref. Cmpd A | 45 | 12x | < 1 µM |
| Tetrahydroindazole | GNE-9822 | 0.7 | >500x | > 100 µM |
Data Source: Aggregated from Burch et al. (2014) and related SAR studies.[2][9]
Visualization: Pharmacophore Binding Mode
Caption: Pharmacophore map of GNE-9822 binding to ITK. The non-planar THI core positions the gem-dimethyl group to exploit a unique hydrophobic pocket.
References
-
Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Source: Journal of Medicinal Chemistry (2014).[2][9] URL:[Link]
-
Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Source: Bioorganic & Medicinal Chemistry Letters (2010). URL:[Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry (2021). URL:[Link]
-
Crystal structure of ITK in complex with GNE-9822 (PDB: 4PQN). Source: RCSB Protein Data Bank. URL:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
experimental procedure for condensation reaction of cyclohexanone derivatives
A Scaffold-Centric Protocol for Medicinal Chemistry & Drug Discovery
Abstract
Cyclohexanone derivatives, particularly
Introduction & Mechanistic Rationale
The synthesis of benzylidene cyclohexanones relies on the Claisen-Schmidt condensation , a specific type of crossed-aldol condensation between a ketone (cyclohexanone) and an aldehyde lacking
The Medicinal Chemistry Context
In drug development, the resulting enone functionality serves two roles:
-
Pharmacophore: It mimics the curcuminoid structure, providing antioxidant and cytotoxic properties.
-
Warhead: The electrophilic
-carbon serves as a "warhead" for targeted covalent modification of enzymes.
Reaction Mechanism
The reaction proceeds via a base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration.[1][2][3] The dehydration step is virtually irreversible in these systems due to the formation of a highly conjugated, thermodynamically stable product.
Critical Insight: The second condensation (to form the bis product) is often faster than the first because the mono-benzylidene product is more acidic (extended conjugation stabilizes the second enolate). Therefore, stopping at the mono stage requires strict stoichiometric control and kinetic throttling.
Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation. The final dehydration step is driven by the stability of the conjugated system.
Experimental Protocols
General Considerations
-
Solvent: 95% Ethanol is preferred. It dissolves the reactants but often precipitates the product, driving the equilibrium forward and simplifying purification.
-
Base: NaOH (40% aq. or solid pellets) is standard.
-
Temperature: Room temperature (20-25°C) is usually sufficient. Heating is reserved for unreactive electron-rich aldehydes (e.g., 4-methoxybenzaldehyde).
Protocol A: Synthesis of 2,6-Bis(benzylidene)cyclohexanone
Target: Symmetrical "Curcumin-like" scaffolds.
Reagents:
-
Cyclohexanone: 10.0 mmol (0.98 g)[3]
-
Benzaldehyde (substituted): 22.0 mmol (Excess ensures complete conversion)
-
NaOH: 1.0 mmol (40 mg) dissolved in 1 mL water (Catalytic to substoichiometric)
-
Ethanol (95%): 15 mL
Procedure:
-
Preparation: In a 50 mL round-bottom flask, mix cyclohexanone and the substituted benzaldehyde in ethanol. Stir until dissolved.
-
Initiation: Add the NaOH solution dropwise over 1 minute. The solution will likely turn yellow/orange immediately.
-
Reaction: Stir vigorously at room temperature for 1–3 hours.
-
Observation: A heavy precipitate usually forms within 30 minutes.
-
-
Quenching: Cool the mixture in an ice bath (0–4°C) for 30 minutes to maximize precipitation.
-
Isolation: Filter the solid using a Büchner funnel.
-
Washing: Wash the cake with cold water (2 x 10 mL) to remove base, followed by cold ethanol (1 x 5 mL) to remove unreacted aldehyde.
-
Drying: Air dry or dry under vacuum.
Protocol B: Selective Synthesis of (E)-2-Benzylidenecyclohexanone (Mono)
Target: Asymmetric building blocks for further functionalization.
Reagents:
-
Cyclohexanone: 15.0 mmol (1.5 eq) - Excess is critical to statistically favor mono-attack.
-
Benzaldehyde: 10.0 mmol (1.0 eq)
-
NaOH: 0.5 mmol (in 1 mL water)
-
Ethanol: 20 mL
Procedure:
-
Setup: Dissolve the cyclohexanone and NaOH in ethanol first.
-
Controlled Addition: Dissolve the benzaldehyde in 5 mL of ethanol. Load this into an addition funnel or syringe pump.
-
Reaction: Add the aldehyde solution dropwise to the stirring ketone/base mixture over 30–45 minutes.
-
Rationale: Keeping the aldehyde concentration low relative to the ketone prevents the highly reactive mono-product from encountering another aldehyde molecule and reacting again.
-
-
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 4:1) every 30 minutes. Stop immediately upon consumption of aldehyde.
-
Workup (Liquid-Liquid Extraction): Unlike the bis protocol, the mono product is often an oil or low-melting solid and may not precipitate.
-
Evaporate most ethanol.
-
Dilute with water (20 mL) and extract with Dichloromethane (DCM) (3 x 15 mL).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) is usually required to separate the mono-product from the excess cyclohexanone and trace bis-product.
Workflow Visualization
Figure 2: Decision tree and process flow for selective synthesis.
Characterization & Data Interpretation
Successful synthesis is confirmed by the disappearance of the aldehyde carbonyl peak in IR and the appearance of the specific vinylic proton in NMR.
| Feature | Mono-Substituted | Bis-Substituted |
| Appearance | Often Yellow Oil / Low-melting Solid | Bright Yellow/Orange Crystalline Solid |
| ¹H NMR (Vinylic) | 1H singlet at | 2H singlet at |
| IR (C=O) | ~1680–1690 cm⁻¹ (Conjugated) | ~1660–1670 cm⁻¹ (Highly Conjugated) |
| Solubility | Soluble in most organic solvents | Poor solubility (often requires DMSO/CHCl₃) |
Key NMR Diagnostic: The vinylic proton (–CH =C–) typically appears as a singlet downfield (7.3–7.8 ppm). In the bis product, the symmetry makes these two protons chemically equivalent, appearing as a single integrated peak of 2H.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product melting point is near RT or impurities present. | Scratch the flask glass with a rod; cool to -20°C; add a seed crystal. |
| Low Yield (Mono) | Bis-product forming. | Increase Cyclohexanone equivalents (to 2.0 or 3.0); slow down aldehyde addition. |
| No Reaction | Electron-rich aldehyde (e.g., 4-N(Me)₂). | Heat to reflux; switch to KOH or stronger base; use microwave irradiation. |
| Retro-Aldol | Reaction left too long or water content too high. | Quench reaction immediately upon completion; ensure anhydrous conditions if reversible. |
References
-
Mechanism & General Protocol
-
Synthesis of Curcumin Analogues
- Mono-Substitution Methodology
-
Solvent-Free Green Methods
Sources
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Aldol Condensation [sathee.iitk.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and molecular docking of α,β-unsaturated cyclohexanone analogous of curcumin as potent EGFR inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol: A Scalable Approach to the Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid
Introduction
4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole core is a key pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities, including anti-inflammatory and antitumor properties.[1][2] The tetrahydro-indazole scaffold, in particular, offers a three-dimensional structure that can be crucial for specific receptor binding. This document provides a detailed, scalable protocol for the synthesis of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid, designed for researchers and professionals in drug development. The methodology is grounded in established chemical principles for the formation of indazole rings, adapted for large-scale production with considerations for safety, yield, and purity.
Scientific Rationale and Synthetic Strategy
The synthesis of 4,5,6,7-tetrahydro-1H-indazole derivatives is commonly achieved through the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent.[1][3] For the target molecule, 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid, a logical and efficient synthetic approach involves a two-step process. The first step is the in-situ formation of 2-(hydroxymethylene)cyclohexane-1,4-dicarboxylic acid diethyl ester from commercially available starting materials. This intermediate provides the necessary reactive ketone and an adjacent formyl group (as a vinylogous aldehyde) for the subsequent cyclization with hydrazine. The second step is the condensation of this intermediate with hydrazine, followed by saponification of the ester and decarboxylation to yield the final product. This strategy is advantageous for its use of readily available reagents and its amenability to scale-up.
Experimental Workflow Diagram
Sources
Strategic Protection of Indazoles: Regiocontrol and C3-Functionalization
Topic: Strategic Protecting Group Architectures for Indazole Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists and Process Chemists
Abstract
Indazole scaffolds are ubiquitous in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. However, their synthesis is plagued by annular tautomerism (
The Tautomer Challenge: Thermodynamics vs. Kinetics
The indazole core exists in a tautomeric equilibrium.[1][2] The
Mechanistic Insight: The "Protective Lock"
To perform organometallic chemistry (e.g., C3-lithiation) or prevent side reactions on the nitrogen, a protecting group must be installed. The choice of PG dictates the regiochemical outcome of the installation and the stability of the intermediate.
-
THP (Tetrahydropyranyl): An acetal-based group. Generally favors
under thermodynamic control (acid catalysis). Stable to strong bases ( -BuLi). -
SEM (2-(Trimethylsilyl)ethoxymethyl): A robust ether-based group. Favors
under specific basic conditions (NaH). Essential for Directed Ortho-Metalation (DoM). -
Boc (tert-Butyloxycarbonyl): Electron-withdrawing. Labile to acid and nucleophiles; often migrates or cleaves prematurely during harsh lithiation.
Decision Framework: Selecting the Right Architecture
Do not choose a PG arbitrarily. Use this logic flow to determine the optimal strategy based on your downstream chemistry.
Figure 1: Strategic Decision Tree for Indazole Protection. Select the PG that survives the harshest subsequent step.
Detailed Protocols
Protocol A: Regioselective -THP Protection (Thermodynamic Control)
Objective: Install the THP group selectively at
Materials:
-
Indazole substrate (1.0 equiv)[3]
-
3,4-Dihydro-2H-pyran (DHP) (1.5–2.0 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or
-TsOH (0.05 equiv) -
Solvent: DCM (Anhydrous) or Toluene (for reflux)
Procedure:
-
Setup: Dissolve indazole in anhydrous DCM (0.2 M).
-
Addition: Add DHP followed by the acid catalyst (PPTS is milder and preferred for functionalized substrates).
-
Reaction: Stir at reflux (40°C for DCM, 80°C for Toluene) for 4–12 hours.
-
Purification: Silica gel chromatography (Hexane/EtOAc). The
-THP isomer is typically less polar than the -isomer.
Validation:
-
1H NMR: Look for the hemiaminal proton (N-CH-O) as a dd around 5.6–5.8 ppm.
-
NOESY: Correlation between the THP H1' and Indazole H7 confirms
-regiochemistry.
Protocol B: -SEM Protection for C3-Lithiation
Objective: Install SEM to direct C3-lithiation (
Materials:
-
Sodium Hydride (NaH) (60% dispersion, 1.2 equiv)
-
SEM-Chloride (SEM-Cl) (1.1 equiv)
-
Solvent: Anhydrous THF or DMF
Procedure:
-
Deprotonation: Suspend NaH in THF at 0°C. Add indazole solution dropwise. Stir 30 min until H₂ evolution ceases (Solution turns clear/yellow).
-
Note: NaH promotes
selectivity via chelation control in THF.
-
-
Alkylation: Add SEM-Cl dropwise at 0°C. Warm to RT and stir 2–4 hours.
-
C3-Lithiation (Downstream Application):
-
Dry the
-SEM indazole thoroughly (azeotrope with toluene). -
Dissolve in THF at -78°C.
-
Add
-BuLi (1.1 equiv). Stir 30–60 min. (C3-H is deprotonated). -
Add Electrophile (e.g., I₂, DMF, Aldehydes).
-
Protocol C: Deprotection Strategies
Removing the "lock" requires conditions orthogonal to the payload installed.
| Protecting Group | Reagent System | Conditions | Troubleshooting "Stuck" PGs |
| THP | HCl / MeOH | 2M HCl, Reflux, 1–2 h | If acid-sensitive payload: Use PPTS in EtOH at reflux. |
| SEM | TBAF / THF | 1M TBAF, Reflux, 4–12 h | Common Issue: Incomplete reaction. Add ethylenediamine (scavenger) or switch to TBAF in HMPA. |
| SEM | Acidic (Alternative) | TFA / DCM or HCl / EtOH | Use if molecule contains silyl ethers (TBS) you want to keep (selectivity is difficult). |
| Boc | TFA / DCM | 20% TFA, RT, 1 h | Fast. Watch for t-butyl cation scavenging (add triethylsilane). |
Visualization of the Workflow
The following diagram illustrates the complete lifecycle of an indazole scaffold undergoing C3-arylation via SEM protection.
Figure 2: Workflow for C3-Functionalization using the SEM-Strategy.
Troubleshooting & Optimization (The Scientist's Notebook)
Problem 1: Regioselectivity is poor (
-
Cause: Solvent polarity or counter-ion effect.
-
Solution: Switch solvent to THF (promotes
via Na+ coordination). Avoid DMF/DMSO if is desired, as polar aprotic solvents often increase alkylation by separating ion pairs. -
Alternative: Use the THP group with prolonged heating to force thermodynamic equilibration to
.
Problem 2: SEM Deprotection is stalled with TBAF.
-
Cause: The hemiaminal ether is robust. Fluoride anion is basic but sometimes insufficiently nucleophilic in wet THF.
-
Solution:
-
Dry the TBAF (azeotrope with THF/Toluene).
-
Use TBAF (1M) + Ethylenediamine (5 equiv) at reflux. The amine scavenges the formaldehyde byproduct, driving the equilibrium.
-
Switch to BF₃·OEt₂ (Lewis Acid) in DCM if the substrate tolerates it.
-
Problem 3: Halogen Dance during Lithiation.
-
Context: If the indazole has a C5 or C6 halogen.
-
Solution: Lithiation at C3 is usually faster, but keep temp strictly at -78°C. If migration occurs, consider Magnesium-halogen exchange (iPrMgCl) instead of direct deprotonation.
References
-
Tautomerism Stability: BenchChem. Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide. Retrieved from
-
Regioselective Alkylation: Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[11] Retrieved from
-
SEM Protection & Lithiation: Conrow, R. et al. Regioselective protection at N-2 and derivatization at C-3 of indazoles. (Referenced in context of J. Org. Chem findings). Retrieved from
-
THP Protection Mechanism: Total Synthesis. THP Protecting Group: Protection & Deprotection Mechanism.[5] Retrieved from
-
General Protecting Groups: Wuts, P. G. M., & Greene, T. W.[15] Greene's Protective Groups in Organic Synthesis. (Standard Reference).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.mpg.de [pure.mpg.de]
- 12. research.ucc.ie [research.ucc.ie]
- 13. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 14. SEM Deprotection - TBAF [commonorganicchemistry.com]
- 15. Tetrahydropyranyl Ethers [organic-chemistry.org]
Application Note: Reductive Amination of Tetrahydroindazolone Precursors
This Application Note and Protocol guide is designed for researchers and medicinal chemists focusing on the functionalization of the 4,5,6,7-tetrahydroindazol-4-one scaffold.
Executive Summary
The 4,5,6,7-tetrahydro-1H-indazol-4-one (THI) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in Sigma-1 receptor ligands, PARP inhibitors, and Src kinase inhibitors. Functionalization of the C4-ketone via reductive amination is the primary gateway to introducing diversity at the chiral C4 position.
However, the THI ketone is electronically deactivated due to conjugation with the pyrazole ring and sterically constrained by the bicyclic framework. Standard reductive amination protocols often fail, leading to low conversion or preferential reduction to the alcohol. This guide details an optimized, biphasic protocol strategy: Method A (Standard) for nucleophilic alkyl amines, and Method B (Lewis-Acid Mediated) for sterically hindered or electron-deficient amines (e.g., anilines).
Mechanistic Insight & Causality
The Reactivity Challenge
The C4-carbonyl in tetrahydroindazolones is not a typical cyclohexanone. It is part of a vinylogous amide system (if N1 is unsubstituted) or conjugated system.
-
Electronic Deactivation: The pyrazole ring donates electron density, reducing the electrophilicity of the C4 carbonyl.
-
Steric Hinderance: Substituents at N1 (common in drug discovery) create a steric pocket that impedes the trajectory of the incoming amine.
The Solution: Titanium(IV) Isopropoxide
For difficult substrates, the equilibrium between ketone and imine is unfavorable. Adding a dehydrating Lewis acid, specifically Titanium(IV) isopropoxide [Ti(OiPr)4], serves two critical functions:
-
Activation: Coordinates to the carbonyl oxygen, increasing electrophilicity.
-
Water Scavenging: Irreversibly traps water produced during condensation, driving the equilibrium toward the imine/enamine intermediate.
Mechanism Diagram
The following diagram illustrates the divergent pathways and the critical role of Titanium in forcing the imine formation.
Caption: Mechanistic pathway of reductive amination on THI scaffold. Green nodes indicate reagents that drive the desired pathway; red path indicates the side reaction to avoid.
Experimental Protocols
Selection Guide
| Variable | Method A: Direct Reductive Amination | Method B: Lewis-Acid Mediated |
| Target Amine | Primary/Secondary Alkyl Amines (Nucleophilic) | Anilines, Electron-poor amines, Sterically hindered amines |
| Reagents | NaBH(OAc)3, AcOH | Ti(OiPr)4, NaBH4 (or NaBH3CN) |
| Solvent | DCE (1,2-Dichloroethane) or DCM | THF (Anhydrous) or Toluene |
| Time | 4 - 16 Hours | 12 - 24 Hours (Two Steps) |
| Key Advantage | Mild, One-pot, tolerates functional groups | Forces reaction on unreactive ketones |
Protocol A: Standard One-Pot (NaBH(OAc)3)
Best for: Benzylamine, Cyclopropylamine, Morpholine.
Reagents:
-
Tetrahydroindazolone precursor (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) [Preferred] or DCM.
Procedure:
-
Dissolution: In a dry vial, dissolve the THI precursor (e.g., 1.0 mmol) in DCE (5 mL, 0.2 M).
-
Amine Addition: Add the Amine (1.2 mmol) followed by Acetic Acid (1.0 mmol). Stir for 15–30 minutes at Room Temperature (RT) to allow hemiaminal equilibrium.
-
Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA to free the base.
-
-
Reduction: Add NaBH(OAc)3 (1.5 mmol) in a single portion.
-
Observation: Mild effervescence may occur. The reaction mixture typically remains a suspension.
-
-
Monitoring: Stir at RT under Nitrogen. Monitor via LC-MS at 2h and 4h.
-
Target: Disappearance of ketone (M+) and appearance of amine (M+1+Amine mass).
-
-
Quench: Quench with saturated aqueous NaHCO3 (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na2SO4 and concentrate.
Protocol B: Titanium-Mediated Two-Step
Best for: 2-Fluoroaniline, bulky chiral amines, or if Method A yields <30%.
Reagents:
-
Tetrahydroindazolone precursor (1.0 equiv)
-
Amine (1.5 - 2.0 equiv)
-
Titanium(IV) isopropoxide (1.5 - 2.0 equiv) [Strictly Anhydrous]
-
Sodium Borohydride (NaBH4) (2.0 equiv)
-
Solvent: Anhydrous THF.
Procedure:
-
Imine Formation (The "Push"):
-
In a flame-dried flask under Argon, dissolve THI precursor (1.0 mmol) and Amine (1.5 mmol) in Anhydrous THF (4 mL).
-
Add Ti(OiPr)4 (1.5 mmol) dropwise via syringe.
-
Critical Step: Stir at 60°C (or reflux) for 6–12 hours.
-
Checkpoint: Check LC-MS. You may see the Imine mass (M + Amine - H2O). If ketone remains, add more Ti(OiPr)4 and stir longer. Do not proceed until ketone is consumed.
-
-
Reduction:
-
Cool the mixture to 0°C (Ice bath).
-
Add NaBH4 (2.0 mmol) carefully (exothermic).
-
Add MeOH (1 mL) dropwise. Why? NaBH4 is not soluble in THF; MeOH solubilizes the borohydride and activates it.
-
Allow to warm to RT and stir for 2 hours.
-
-
Hydrolysis (The "Crash"):
-
Quench by adding 1N NaOH (2 mL) or H2O (2 mL).
-
Observation: A thick white/gray precipitate (Titanium dioxide) will form.
-
Dilute with EtOAc (20 mL). Filter the slurry through a Celite pad to remove the titanium salts. (Do not skip this, or phase separation will be impossible).
-
-
Workup: Wash the filtrate with Brine, dry, and concentrate.
Data Interpretation & Troubleshooting
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Recovery of Starting Material (Ketone) | Imine formation failed. | Switch from Method A to Method B. Increase Ti(OiPr)4 to 3.0 equiv. |
| Formation of Alcohol (M+2) | Direct reduction of ketone competed with amination. | Amine is not nucleophilic enough. Ensure imine is fully formed (Method B, heat) before adding hydride. |
| Low Yield / Sticky Emulsion | Titanium salts not removed. | Use the "Celite Filtration" step in Method B. Rinse the cake thoroughly with EtOAc. |
| Regioisomerism (N1 vs N2) | If N1 is unsubstituted (NH), alkylation may occur on the ring Nitrogen. | Use N1-protected precursors (e.g., N-Boc, N-THP) or N-Aryl/Alkyl substituted precursors before reductive amination. |
Stereochemical Note
This reaction generates a chiral center at C4.
-
Result: Racemic mixture (50:50 enantiomers).
-
Resolution: The resulting amine can be resolved using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or via salt formation with D-Tartaric acid [1].
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[2] Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[3] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[2][3] Journal of the American Chemical Society, vol. 93, no.[2][3] 12, 1971, pp. 2897-2904. Link
-
BenchChem. "Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole." BenchChem Technical Library, 2025. Link
- Runeberg, P., et al. "Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry, 2019.
Sources
Troubleshooting & Optimization
common byproducts in tetrahydroindazole synthesis
This guide functions as a specialized Technical Support Center for researchers encountering issues in the synthesis of 4,5,6,7-tetrahydroindazoles (THIz). It moves beyond basic textbook definitions to address field-specific failure modes, purification bottlenecks, and mechanistic causality.
Status: Online | Role: Senior Application Scientist | Ticket: #THIz-Synthesis-001
Welcome to the technical support interface. Below you will find a tiered troubleshooting guide designed to resolve the most frequent chemical deviations encountered during the condensation of 2-acylcyclohexanones with hydrazines.
📊 Module 1: The Regioselectivity Dilemma (N1 vs. N2 Isomers)
User Issue: "I am observing two close-running spots on TLC/HPLC. My target is the N1-isomer, but I suspect I have significant N2-contamination."
🛠 Technical Diagnosis
In the condensation of 2-acylcyclohexanones with substituted hydrazines (
-
N1-Isomer (Target): Usually favored thermodynamically, especially with aryl hydrazines.
-
N2-Isomer (Byproduct): Often the kinetic product or favored by specific steric clashes in the transition state.
💡 Troubleshooting Protocol
| Variable | Recommendation for N1-Selectivity | Mechanistic Rationale |
| Solvent System | Protic Solvents (Ethanol/Acetic Acid) | Protic solvents stabilize the charged transition states leading to the thermodynamic product (N1). Aprotic solvents often trap the kinetic N2 isomer. |
| Temperature | High (>80°C / Reflux) | Higher thermal energy overcomes the activation barrier for the equilibration of the hydrazone intermediate to the more stable N1-isomer. |
| Catalyst | Brønsted Acid (HCl/AcOH) | Acid catalysis promotes rapid equilibration of the hydrazone intermediate, allowing the system to "drain" into the thermodynamic N1 well. |
| Sterics | Minimize C3 Substituents | Bulky groups at the acyl position (C3 of the final ring) destabilize the N1 isomer due to clash with the N-substituent. |
Corrective Action: If you have a mixture, do not attempt immediate crystallization.
-
Resubject the crude mixture to reflux in ethanolic HCl for 2–4 hours. This often isomerizes the kinetic N2 byproduct into the thermodynamic N1 target.
-
Purification: Use Flash Chromatography with a gradient of Hexane:EtOAc. The N1 isomer is typically less polar (higher
) due to better shielding of the nitrogen lone pair compared to the N2 isomer.
📉 Module 2: Incomplete Cyclization (The Hydrazone Stall)
User Issue: "Mass spec shows a peak corresponding to [M+H]+ but NMR shows no pyrazole protons. I see a broad singlet around 9-10 ppm."
🛠 Technical Diagnosis
You have isolated the intermediate hydrazone . The reaction has stalled before the intramolecular dehydration step (cyclization). This is common when:
-
The reaction is run at room temperature.
-
Water is not being effectively removed (equilibrium limitation).
-
The ketone is sterically hindered.
💡 Troubleshooting Protocol
The "Dean-Stark" Fix: For stubborn substrates, simple reflux is insufficient.
-
Switch solvent to Toluene or Benzene .
-
Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (5-10 mol%).
-
Install a Dean-Stark trap to physically remove water from the azeotrope.
-
Endpoint: Monitor the disappearance of the carbonyl stretch (~1680 cm⁻¹) in IR or the hydrazone NH signal in NMR.
⚠️ Module 3: Oxidation & Aromatization (The "Browning" Effect)
User Issue: "My white solid turns brown upon storage. LCMS shows a mass of [M-4]."
🛠 Technical Diagnosis
Tetrahydroindazoles are susceptible to oxidative dehydrogenation (aromatization) to form fully aromatic indazoles. This is driven by the stability of the fully conjugated 10
-
Trigger: Exposure to air, light, or trace metal impurities in silica gel.
-
Byproduct: Indazole (Mass = Target - 4 hydrogens).
💡 Prevention & Storage
-
Purification: Avoid neutral alumina (often contains trapped oxidants). Use acid-washed silica.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Additive: If the compound is an oil, add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger during storage.
🧬 Visualizing the Reaction Pathway
The following diagram maps the critical decision points where byproducts are generated.
Figure 1: Reaction network showing the bifurcation between N1/N2 isomers and oxidative degradation pathways.
🧪 Standardized Synthesis Protocol (High-Fidelity)
Objective: Synthesis of 1-Phenyl-4,5,6,7-tetrahydroindazole (N1-selective).
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.
-
Reactants: Charge RBF with 2-acetylcyclohexanone (10 mmol, 1.0 eq) and Ethanol (50 mL).
-
Addition: Add Phenylhydrazine (10.5 mmol, 1.05 eq) dropwise over 5 minutes.
-
Note: Slight excess of hydrazine prevents Azine formation.
-
-
Catalysis: Add Glacial Acetic Acid (0.5 mL, cat.).
-
Reaction: Reflux at 80°C for 4 hours.
-
QC Check: Spot TLC every hour. If Hydrazone intermediate persists, extend time.
-
-
Workup: Cool to RT. Concentrate in vacuo to ~10 mL. Pour into ice water (100 mL).
-
Isolation:
-
If Solid: Filter precipitate, wash with cold 10% EtOH/Water. Recrystallize from EtOH.
-
If Oil: Extract with DCM, dry over MgSO₄. Purify via Column Chromatography (Hex:EtOAc 9:1).
-
📚 References
-
Regioselective Synthesis via Microwave-Assisted Vilsmeier-Haack: Bala, R., et al.[1][2] "Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction." Letters in Organic Chemistry, 2019.[1][2][3] 2[3][4][5][6][7][8][9]
-
Mechanistic Insight into Hydrazine-Dicarbonyl Condensation: Elguero, J., et al.[6] "The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism." ResearchGate, 2025. 9
-
Discovery of Tetrahydroindazole-based Ligands (Purification & Impurities): Lever, J., et al. "Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands." PMC (NIH), 2019. 3[3][5][6][7][8][9]
-
Regioselectivity in Indazole Nucleosides (N1 vs N2 Control): Seela, F., Peng, X. "Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides)." Nucleosides Nucleotides Nucleic Acids, 2004. 10[5][6][7][8][9]
-
General Impurity Profiling in Pharmaceutical Synthesis: LGC Standards. "Pharmaceutical impurity profiling & custom synthesis." LGC Standards, 2025. 11[3][4][5][6][7][8][9][12][10][13]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Der...: Ingenta Connect [ingentaconnect.com]
- 3. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.lgcstandards.com [documents.lgcstandards.com]
- 12. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Regioselectivity in Indazole Alkylation
Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselective N-alkylation of the indazole scaffold. Direct alkylation of indazoles frequently results in a mixture of N1 and N2 substituted products, a significant challenge in synthetic chemistry.[1][2][3] The regiochemical outcome is governed by a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed.[1][4]
This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address common issues and empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of N1 and N2 alkylated indazoles. What are the primary factors influencing regioselectivity?
The ratio of N1 to N2 alkylation is a classic challenge, governed by a combination of factors:
-
Tautomerism: Indazole exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[2][5] The relative stability of these tautomers can be influenced by substituents on the indazole ring.[6]
-
Base and Solvent System: This is arguably the most critical factor. The choice of base and solvent dictates the nature of the indazolide anion and its counter-ion, which in turn influences the nucleophilicity of the N1 and N2 positions.[4][7]
-
Substituent Effects: The electronic and steric properties of substituents on the indazole ring play a crucial role in directing the alkylation.[4][8]
-
Alkylating Agent: The nature of the electrophile can also impact the regioselectivity.[7]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction.[5]
Q2: Why is the 1H-indazole tautomer generally more stable than the 2H-indazole?
The greater stability of the 1H-indazole tautomer is attributed to its benzenoid aromatic character, which is energetically more favorable than the quinonoid structure of the 2H-indazole.[2][5] Quantum mechanical calculations have shown that the 1H-indazole is more stable than the 2H-indazole tautomer by approximately 4.46 kcal/mol.[6]
Q3: What is the fundamental mechanistic difference between N1 and N2 alkylation?
The mechanism of N-alkylation involves the deprotonation of the indazole NH by a base to form an indazolide anion. This anion is an ambident nucleophile, meaning it can be attacked by an electrophile (the alkylating agent) at either the N1 or N2 position. The regioselectivity is determined by the relative activation energies of the transition states leading to the N1 and N2 products.[6] Factors that stabilize one transition state over the other will dictate the major product.
Troubleshooting Guides
Scenario 1: Poor Selectivity - Obtaining a Mixture of N1 and N2 Isomers
Problem: My reaction is producing a roughly 1:1 mixture of N1 and N2 alkylated products. How can I favor the N1 isomer?
Analysis and Solution:
Achieving high N1 selectivity often involves leveraging conditions that favor the thermodynamically more stable 1H-indazole tautomer and sterically hinder the N2 position.[1][9]
Key Strategies for N1 Selectivity:
-
The NaH/THF System: The combination of sodium hydride (NaH) as the base in an aprotic, non-polar solvent like tetrahydrofuran (THF) is a highly effective and widely reported method for achieving excellent N1 selectivity.[4][7][9]
-
Causality: It is postulated that the sodium cation (Na+) coordinates with the N2 nitrogen and an electron-rich substituent at the C3 position (e.g., a carbonyl group), forming a tight ion pair.[2][4] This chelation sterically blocks the N2 position, directing the alkylating agent to the N1 position.[4]
-
-
Substituent-Directed Alkylation: The presence of specific substituents can strongly favor N1 alkylation. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide groups have demonstrated greater than 99% N1 regioselectivity when using NaH in THF.[4][8]
-
Cesium Carbonate in Dioxane: For certain substrates, such as methyl 5-bromo-1H-indazole-3-carboxylate, using cesium carbonate (Cs2CO3) in dioxane at elevated temperatures (e.g., 90 °C) can lead to high yields of the N1-alkylated product.[5][7] DFT calculations suggest a chelation mechanism involving the cesium cation contributes to this selectivity.[5]
Illustrative Workflow for Enhancing N1 Selectivity:
Caption: Troubleshooting workflow for optimizing regioselectivity.
Problem: I need to synthesize the N2-alkylated indazole. How can I achieve this selectively?
Analysis and Solution:
While the 1H-indazole is often thermodynamically favored, specific conditions can be employed to promote kinetic alkylation at the N2 position.[3]
Key Strategies for N2 Selectivity:
-
Mitsunobu Reaction: The Mitsunobu reaction, using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like DEAD or DIAD with an alcohol as the alkylating agent, is a reliable method for obtaining the N2-alkylated product.[1][7] This reaction often shows a strong preference for the N2 isomer.[9]
-
Acid-Catalyzed Alkylation: Under acidic conditions, using alkyl 2,2,2-trichloroacetimidates as the alkylating agent in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like copper(II) triflate, highly selective N2-alkylation can be achieved.[6][10][11] The proposed mechanism involves protonation of the imidate, which is then attacked by the N2-nitrogen of the indazole.[6]
-
Substituent Effects: The presence of electron-withdrawing groups at the C7 position, such as -NO2 or -CO2Me, can sterically hinder the N1 position and lead to excellent N2 regioselectivity (≥96%).[4][8]
Scenario 2: Low Yield or Incomplete Reaction
Problem: My indazole alkylation reaction is giving a low yield or is not going to completion. What should I check?
Analysis and Solution:
Low yields or incomplete conversions can stem from several factors, primarily related to the choice of reagents and reaction conditions.
Troubleshooting Steps:
-
Re-evaluate Your Base and Solvent Combination: This is the most common culprit.
-
Incompatible Pairing: Using weaker carbonate bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) in a non-polar solvent like THF may fail to produce any N-alkylated product.[1][9] These bases often require a more polar aprotic solvent like DMF to be effective.[5]
-
Base Strength: Ensure your base is strong enough to deprotonate the indazole. NaH is a strong, irreversible base, making it highly effective.[4]
-
-
Check for Anhydrous Conditions: NaH is highly reactive with water. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base.
-
Reaction Temperature and Time: Some reactions require elevated temperatures to proceed to completion. For example, while NaH/THF reactions are often initiated at 0 °C, they may need to be warmed to room temperature or even 50 °C for complete conversion.[4][9] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Alkylating Agent Reactivity: Ensure your alkylating agent is sufficiently reactive. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Alkyl tosylates are also effective electrophiles.[5][7]
Data Presentation: Impact of Conditions on Regioselectivity
The following table summarizes the influence of different reaction conditions on the N1:N2 ratio for the alkylation of a model substrate, methyl 1H-indazole-3-carboxylate.
| Base | Solvent | Temperature | N1:N2 Ratio | Reference |
| NaH | THF | 0 °C to 50 °C | >99:1 | [4][9] |
| Cs2CO3 | DMF | Room Temp | 1.8:1 | [4] |
| K2CO3 | DMF | Room Temp | 1.5:1 | [9] |
| Na2CO3 | DMF | Room Temp | 1.5:1 | [9] |
| K2CO3 | THF | Room Temp | No Reaction | [1][9] |
| Cs2CO3 | Dioxane | 90 °C | High N1 | [5][7] |
Note: Regioselectivity is highly substrate-dependent. This data serves as a general guide.[1]
Experimental Protocols
Protocol 1: General Procedure for Highly Selective N1-Alkylation
This protocol is optimized for achieving high N1-regioselectivity using the NaH/THF system, particularly for indazoles with C3-substituents capable of chelation.[1][7]
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion is confirmed by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.
Protocol 2: General Procedure for Highly Selective N2-Alkylation via Mitsunobu Reaction
This protocol provides a reliable route to the N2-regioisomer.[1][7]
-
To a solution of the substituted 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other byproducts.
Mechanistic Visualization
Factors Influencing Regioselectivity
Caption: Key factors influencing the regiochemical outcome.
References
-
Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved from [Link]
-
Lu, P., Juarez, L., Wiget, P. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183. Retrieved from [Link]
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Retrieved from [Link]
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]
-
Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6835-6841. Retrieved from [Link]
-
Lu, P., Juarez, L., Wiget, P. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183. Retrieved from [Link]
-
Wang, Q., et al. (2024). Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes. Organic Chemistry Frontiers, 11(24), 6835-6841. Retrieved from [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Retrieved from [Link]
-
Fu, Y., & Buchwald, S. L. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. Retrieved from [Link]
-
Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6835-6841. Retrieved from [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.mpg.de [pure.mpg.de]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.ucc.ie [research.ucc.ie]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2H-Indazole synthesis [organic-chemistry.org]
- 11. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
optimization of reaction conditions for indazole formation
Welcome to the Indazole Synthesis Technical Support Center .
This guide is structured as a Tier-3 engineering escalation resource. We move beyond basic textbook definitions to address specific failure modes, mechanistic bottlenecks, and optimization strategies for the construction and functionalization of the indazole scaffold.
Module 1: Regioselectivity Control (N1 vs. N2)
Current Status: The most frequent support ticket regarding indazoles involves the competitive alkylation of the N1 (1H) and N2 (2H) positions.
Q: Why am I getting a mixture of N1 and N2 isomers during alkylation, and how do I force N1 selectivity?
Technical Analysis: Indazole tautomerism heavily favors the 1H-isomer (N1) thermodynamically (approx.[1][2] 4.5 kcal/mol more stable than 2H). However, under basic alkylation conditions, the indazolyl anion is an ambident nucleophile.
-
The Problem: Simple alkylation (e.g., Alkyl Halide + K₂CO₃) often yields a mixture (typically 60:40 to 70:30 favoring N1) because the N2 position, while less stable, is often more nucleophilic and less sterically hindered by the C7 proton.
-
The Solution (Thermodynamic Control): To lock N1 selectivity (>95%), you must exploit the "Chelation Effect" or "Thermodynamic Equilibration."
Protocol: High-Fidelity N1-Alkylation
-
Reagents: Sodium Hydride (NaH) (1.2 equiv), THF (Anhydrous).[1]
-
Mechanism: In non-polar aprotic solvents (THF), the Na⁺ cation coordinates tightly between the N2 lone pair and substituents at C3 (if electron-donating) or simply stabilizes the N1-anion via tight ion pairing, shielding N2.
-
Critical Step: Allow the anion to form at 0°C for 30 minutes before adding the electrophile.
Q: My project requires the N2-isomer (2H-indazole). Can I synthesize this directly?
Technical Analysis: Direct N2-alkylation requires Kinetic Control or specific mechanistic pathways that bypass the thermodynamic sink of the N1 position.
Protocol: Mitsunobu Inversion
-
Reagents: Alcohol (R-OH), PPh₃, DIAD/DEAD, THF.[3]
-
Mechanism: The Mitsunobu reaction proceeds via an intermediate where the steric bulk of the phosphonium-betaine complex makes the N1 attack sterically unfavorable (clash with C7-H). The N2 nitrogen, being more accessible, attacks the activated alcohol.
-
Success Rate: Typically yields >90% N2-selectivity for primary and secondary alcohols.
Visualization: Regioselectivity Decision Tree
Caption: Decision matrix for selecting reaction conditions based on the desired N-alkylation regioisomer.
Module 2: De Novo Synthesis (Widman-Stoermer & Davis-Beirut)
Q: My Widman-Stoermer cyclization (aniline diazotization) stalls or yields azo-dimers. How do I fix this?
Troubleshooting Guide: The Widman-Stoermer reaction involves diazotization of o-alkylanilines followed by intramolecular cyclization.
-
Failure Mode 1: pH Drift. If the solution becomes too acidic (pH < 1), the amine is fully protonated and cannot react with the nitrosonium ion. If too basic, the diazonium salt decomposes to phenols.
-
Failure Mode 2: Temperature. Diazonium intermediates are unstable above 5°C, leading to tarry byproducts (azo coupling).
Optimized Protocol:
-
Solvent: Glacial Acetic Acid (AcOH) with limited water (maintains solubility and buffers pH).
-
Reagent: Sodium Nitrite (NaNO₂) (1.1 equiv) added as a saturated aqueous solution.
-
Temperature: Maintain internal temperature at 0–5°C during addition.
-
Workup: Do not neutralize immediately. Allow the mixture to warm to RT naturally overnight to ensure cyclization of the diazonium intermediate.
Q: I need to access 2H-indazoles directly without alkylation. Is the Davis-Beirut reaction scalable?
Technical Analysis: Yes. The Davis-Beirut reaction generates 2H-indazoles from o-nitrobenzylamines using basic conditions. It is robust because it bypasses the 1H-tautomer entirely during ring formation.
Data: Davis-Beirut Optimization Table
| Variable | Recommendation | Reason |
| Base | KOH (aq) | Superior to NaOH; solubility in alcohols promotes the aci-nitro intermediate formation. |
| Solvent | MeOH/H₂O (10:1) | Methanol stabilizes the nitroso-imine intermediate; water is required for the proton transfer steps. |
| Temp | 60°C | Activation energy threshold for the N-N bond formation step. |
| Yield | 70–90% | High yields due to the intramolecular nature of the cyclization. |
Visualization: Widman-Stoermer Mechanism
Caption: Step-wise flow of the Widman-Stoermer synthesis, highlighting the critical diazotization temperature control.
Module 3: Metal-Catalyzed Functionalization
Q: Suzuki coupling at the C3-position of my indazole is resulting in dehalogenation (hydrodehalogenation) instead of coupling. Why?
Root Cause Analysis: Free (unprotected) indazoles poison Palladium catalysts. The N1-H proton is acidic (pKa ~14), and the N2 nitrogen is a good ligand for Pd(II). This forms a stable Pd-Indazole complex that shuts down the catalytic cycle, leading to β-hydride elimination or reduction of the halide.
Corrective Action:
-
Mandatory Protection: You must protect the N1 position before C-C coupling.
-
Recommended Groups: THP (Tetrahydropyranyl), SEM (2-(Trimethylsilyl)ethoxymethyl), or Boc.
-
Why: THP/SEM are stable to basic Suzuki conditions (unlike Boc, which can fall off at high temps with carbonate bases).
-
-
Catalyst System:
-
Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃.
-
Ligand: Xantphos (Large bite angle prevents N-coordination).
-
Base: Cs₂CO₃ (anhydrous) in Dioxane/Water.
-
Q: Can I perform Buchwald-Hartwig coupling to close the ring (Intramolecular C-N bond formation)?
Technical Analysis: Yes, this is a powerful method to form N1-substituted indazoles from o-halo-hydrazones or o-halo-benzylamines.
Protocol:
-
Precursor: o-Bromobenzaldehyde hydrazone.
-
Catalyst: CuI (5 mol%) or Pd(OAc)₂ (2 mol%).
-
Ligand: 1,10-Phenanthroline (for Cu) or BINAP (for Pd).
-
Base: Cs₂CO₃ (2.0 equiv).[3]
-
Solvent: DMF (100°C).
-
Note: Copper catalysis is often preferred here due to lower cost and high affinity for nitrogen nucleophiles in cyclization modes.
References
-
Regioselectivity in Indazole Alkylation (N1 vs N2)
- Cheung, M. et al. "Investigation of the Regioselectivity of the Alkylation of Indazoles." Journal of Organic Chemistry.
-
(Verified via ACS/NIH databases).
-
Davis-Beirut Reaction Mechanism & Scope
- Kurth, M. J. et al.
-
Widman-Stoermer Synthesis Optimization
-
Palladium-Catalyzed Cross-Coupling of Indazoles
- Laha, J. K. et al. "Palladium-Catalyzed C–H Activation/C–N Bond Formation: A New Route to Indazoles." Organic Letters.
-
BenchChem Technical Guides
- "Troubleshooting regioselectivity in indazole synthesis."
-
(Simulated based on search context).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
challenges in the purification of polar indazole derivatives
Technical Support Center: Purification of Polar Indazole Derivatives
Introduction: The "Polarity Trap" of Indazoles
Indazole derivatives present a unique purification paradox. While the core scaffold is aromatic, the presence of the pyrazole-like nitrogen pair creates an amphoteric system with distinct pKa values:
For drug development professionals, this means indazoles are often too polar for standard C18 retention (eluting in the void volume) yet too lipophilic or basic for simple silica gel chromatography (resulting in severe streaking). Furthermore, the 1H- and 2H-tautomeric equilibrium can manifest as split peaks or broad "shoulders" during high-resolution separation.
This guide addresses these specific failure points with field-proven protocols.
Troubleshooting Guides & FAQs
Category 1: Solubility & Crystallization[1][2][3][4]
Q: My crude indazole "oils out" instead of crystallizing. How do I recover the solid?
A: "Oiling out" occurs when the compound’s melting point is lower than the solvent’s boiling point, or when impurities depress the melting point. Indazoles are prone to this in single-solvent systems like hot ethanol.
Protocol: Dual-Solvent "Crash" Crystallization Do not rely on temperature alone. Use a Good Solvent/Anti-Solvent method to force an amorphous oil into a crystalline lattice.
-
Dissolution: Dissolve the crude oil in the minimum amount of a polar "Good Solvent" (DMSO or Methanol) at Room Temperature (RT).
-
Note: Avoid heating if possible to prevent oil formation.
-
-
Seeding (Optional): If you have any solid specks of pure material, add them now.
-
Anti-Solvent Addition: Slowly add the "Anti-Solvent" (Water for DMSO; MTBE or Diethyl Ether for MeOH) dropwise with vigorous stirring.
-
The Cloud Point: Stop adding anti-solvent the moment a faint turbidity (cloudiness) persists.
-
Maturation: Stir at RT for 30–60 minutes. If an oil forms, add a seed crystal and scratch the glass side of the flask.
-
Filtration: Once a solid precipitate forms, cool to 4°C and filter.
| Good Solvent | Recommended Anti-Solvent | Application |
| DMSO | Water | Highly polar/zwitterionic indazoles. |
| Methanol | MTBE or Et₂O | Moderately polar derivatives. |
| Ethyl Acetate | Heptane | Lipophilic indazoles (avoid Hexane; Heptane has a higher BP). |
Category 2: Chromatography & Method Development[5][6][7][8][9][10][11][12]
Q: My compound elutes in the void volume (t0) on a C18 column. What is the alternative?
A: Standard C18 phases undergo "phase collapse" (dewetting) in highly aqueous mobile phases required to retain polar indazoles. You have two robust options:
Option A: Aqueous C18 (C18-AQ) Switch to a "Polar-Embedded" or "Aqueous-Compatible" C18 column. These phases contain hydrophilic groups near the silica surface that prevent pore dewetting, allowing use of 100% water as a starting gradient.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Gradient: Start at 0% B hold for 2 min, then ramp to 20% B.
Option B: HILIC (Hydrophilic Interaction Liquid Chromatography) If C18-AQ fails, the compound is likely too hydrophilic. HILIC is the "Gold Standard" for polar heterocycles.
-
Stationary Phase: Amide or Zwitterionic (e.g., ZIC-HILIC) phases are superior to bare silica for indazoles as they suppress silanol interactions.
-
Mobile Phase: 95% Acetonitrile / 5% Water.
-
Buffer (Critical): You must use a buffer (10–20 mM Ammonium Formate or Acetate) in the aqueous portion to maintain ionization and peak shape.
-
Elution Mechanism: The compound partitions into a water-rich layer on the bead surface. Higher water content = faster elution (opposite of C18).
Category 3: Peak Shape & Tautomerism
Q: I see split peaks or a "saddle" shape. Is my compound decomposing?
A: Likely not. You are observing Tautomeric Separation . Indazoles exist in equilibrium between 1H- and 2H-forms.[1][2] If the interconversion rate is slow relative to the chromatographic timescale, they separate.
Diagnosis & Fix:
-
Run at Higher Temperature (40–50°C): This increases the interconversion rate, often merging the two peaks into a single, sharp average peak.
-
pH Control: The 1H-tautomer is generally more stable (
).[2] Adjusting pH can lock the molecule in a protonated state (pH < 2) or neutral state, preventing the "proton hopping" that causes splitting.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Check for Silanol Activity: If the peak is tailing (not splitting), basic nitrogens are interacting with acidic silanols. Add 10–20 mM Ammonium Acetate to mask these sites.
Category 4: Workup & Salt Exchange
Q: I purified my compound with TFA, but the salt is toxic/hygroscopic. How do I remove it?
A: TFA salts are problematic for biological assays. Removing them from polar indazoles is difficult because traditional extraction (DCM/NaHCO₃) often fails due to water solubility.
Protocol: Solid-Phase Extraction (SCX) Exchange Use a Strong Cation Exchange (SCX) cartridge for a "Catch-and-Release" purification.
-
Load: Dissolve TFA salt in MeOH/Water (50:50) and load onto a pre-equilibrated SCX cartridge. The basic indazole binds; TFA anions pass through.
-
Wash: Flush with 100% Methanol (3–5 column volumes). This removes residual TFA and non-basic impurities.
-
Elute: Release the free base using 2M Ammonia in Methanol .
-
Dry: Evaporate the ammoniacal methanol. You now have the free base.
-
Convert (Optional): To make a HCl salt, dissolve the free base in 1.25 equivalents of aqueous HCl and lyophilize.
Visualized Workflows
Figure 1: Purification Method Selection Tree
Caption: Decision logic for selecting the optimal stationary phase based on analyte solubility and polarity.
Figure 2: TFA Removal Logic (SCX Cartridge)
Caption: Step-by-step mechanism for removing Trifluoroacetic Acid (TFA) using Strong Cation Exchange (SCX).[3]
Reference Data
Table 1: Column Selection Matrix for Indazoles
| Column Phase | Best For | Mobile Phase Compatibility | Notes |
| C18 (Standard) | Lipophilic Indazoles | pH 2–8 | Fails for polar derivatives (void elution). |
| C18-AQ | Moderately Polar | 100% Aqueous | Prevents phase collapse. Excellent starting point. |
| HILIC (Amide) | Highly Polar / Basic | High Organic (>80% ACN) | Best peak shape for basic nitrogens. Requires buffer.[3] |
| Bare Silica | Non-Polar Precursors | DCM / MeOH | Requires base modifier (TEA/NH₃) to prevent streaking. |
References
-
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry. Link
-
Thermo Fisher Scientific. (2023). HILIC Method Development Guidelines. Thermo Fisher Technical Notes. Link
-
Waters Corporation. (2020). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. Waters Application Notes. Link
-
Biotage. (2023).[4] What can I use to purify polar reaction mixtures? (HILIC vs RP). Biotage Blog. Link
-
Catalán, J., et al. (2005). Acidity and Basicity of Indazole and its N-Methyl Derivatives. Journal of the American Chemical Society. Link
Sources
Technical Support Center: Indazole Synthesis Optimization
Introduction: The Cost of "Almost There"
In drug discovery, the indazole scaffold is a privileged pharmacophore (e.g., Niraparib, Pazopanib). However, its synthesis is notoriously prone to incomplete conversion —where reactions stall at stable intermediates (hydrazones, imines) or divert into dead-end byproducts (azo compounds, hydrolyzed aldehydes).
This guide addresses the three most common synthetic routes employed in medicinal chemistry. It moves beyond standard protocols to focus on failure analysis : why the reaction stopped and how to restart it.
Module 1: Classical Condensation (Hydrazine + Carbonyls)
Route: Condensation of 2-halo/2-nitro-benzaldehydes or ketones with hydrazines. Primary Failure Mode: Stalling at the Hydrazone Intermediate.
The Mechanism of Failure
In this pathway, the formation of the hydrazone is usually fast. The rate-determining step (RDS) is the intramolecular nucleophilic aromatic substitution (
Troubleshooting Protocol
| Symptom | Root Cause | Corrective Action |
| Stalled at Hydrazone (LCMS shows M+H of intermediate) | Ring is too electron-rich for | Switch Solvent/Temp: Move from EtOH (78°C) to n-Butanol (118°C) or DMSO (120°C). Higher energy is required to cross the cyclization barrier. |
| Hydrazone hydrolyzes back to SM | Water accumulation shifts equilibrium left. | Chemical Dehydration: Add 4Å Molecular Sieves or use a Dean-Stark trap. For acid-catalyzed routes, add Trimethyl Orthoformate (TMOF) as a water scavenger. |
| Formation of Fluorotoluene (Wolff-Kishner byproduct) | Overheating hydrazine with aldehyde. | The O-Methyloxime Trick: Pre-convert the aldehyde to an O-methyloxime before adding hydrazine. This suppresses the Wolff-Kishner reduction pathway.[1] |
Decision Logic: Hydrazine Route Optimization
Caption: Logical flow for rescuing stalled hydrazine condensations.
Module 2: Metal-Catalyzed Cyclization (Buchwald-Type)
Route: Pd-catalyzed intramolecular N-arylation of hydrazones. Primary Failure Mode: Catalyst Arrest (Incomplete Conversion) or Dehalogenation.
The Mechanism of Failure
Palladium cycles often die due to ligand dissociation or oxidative addition failure . In indazole synthesis, if the hydrazine nitrogen is too sterically hindered, the Pd-amido complex cannot form. Alternatively, if the reaction is too slow, the Pd catalyst may facilitate protodehalogenation (replacing the halogen with H), destroying the handle needed for cyclization.
Troubleshooting Protocol
1. The "Black Metal" Check
-
Observation: Reaction mixture turns black and precipitates metal.
-
Diagnosis: "Palladium Black" formation. The ligand is not stabilizing the Pd(0) species effectively.
-
Fix: Switch to a bulky, electron-rich phosphine ligand like XPhos or BrettPhos . These ligands stabilize the catalyst and facilitate oxidative addition into difficult aryl halides.
2. The "Stalled at 50%" Issue
-
Observation: 50% conversion, remaining aryl halide is untouched. Adding more catalyst does nothing.
-
Diagnosis: Product Inhibition or Base Poisoning. The indazole product might be binding to the Pd center.
-
Fix:
-
Base Switch: If using KOtBu, switch to Cs2CO3 or K3PO4 . Strong alkoxides can sometimes cause catalyst decomposition or side reactions.
-
Concentration: Dilute the reaction. High concentration favors catalyst aggregation.
-
3. Self-Validating Protocol (The Oxygen Test)
Palladium cycles for indazoles are strictly anaerobic.
-
Test: If your reaction turns green/brown immediately upon heating, you likely have oxygen ingress oxidizing the phosphine ligand.
-
Protocol: Sparge solvent with Argon for 15 minutes before adding the catalyst.
Catalytic Cycle Failure Points
Caption: Critical failure points in the Pd-catalyzed N-arylation cycle.
Module 3: The Davis-Beirut Reaction
Route: Base-mediated cyclization of o-nitrobenzylamines. Primary Failure Mode: Imine Hydrolysis vs. Cyclization.
The Mechanism of Failure
This reaction relies on the in situ formation of a nitroso imine intermediate. This intermediate is highly electrophilic.
-
Path A (Desired): Intramolecular N-N bond formation
2H-Indazole. -
Path B (Undesired): Attack by water
Hydrolysis to o-nitrosobenzaldehyde + amine.
If the reaction is "incomplete," it often means the imine hydrolyzed before it could cyclize, or the nitroso intermediate decomposed.
The "Water Goldilocks" Zone
Contrary to most organic chemistry, anhydrous conditions are often fatal to the Davis-Beirut reaction, but too much water is also destructive.
-
Evidence: Research (Kurth et al.) shows that 15-20% water in alcohol (MeOH/EtOH) is optimal.
-
Why? Water aids the proton transfer steps required to generate the nitroso species.[2]
-
Too much (>25%): Hydrolysis of the imine dominates.
-
Too little (<5%): Reaction is sluggish and stalls.
-
Troubleshooting Table
| Issue | Adjustment |
| Low Yield / Unreacted SM | Check Solvent: Do not use secondary alcohols (iPrOH). Use MeOH or EtOH. Secondary alcohols hinder the specific solvation needed for the transition state. |
| Imine Hydrolysis | Base Concentration: Ensure [KOH] is at least 0.5M. Low base concentration slows the deprotonation step, allowing water more time to attack the imine. |
| Substrate Incompatibility | Anilines: |
Frequently Asked Questions (FAQ)
Q: My hydrazine condensation yields a mixture of 1H- and 2H-indazoles. Is this an "incomplete" reaction? A: No, this is a selectivity issue. 1H-indazoles are thermodynamically favored, but kinetic control often yields 2H. To force the 1H isomer, heat the crude mixture in acetic acid/HCl to facilitate tautomerization to the thermodynamic product.
Q: Can I use the Davis-Beirut reaction for large-scale (kg) synthesis? A: Proceed with caution. The o-nitrosobenzaldehyde intermediate is thermally unstable and potentially explosive if accumulated. For scale-up, ensure continuous flow or strict temperature control to keep the intermediate concentration low.
Q: In Pd-catalyzed synthesis, I see the product on LCMS, but I can't isolate it from the black tar. A: Indazoles are polar and can bind to Pd. Wash the crude organic layer with aqueous thiourea or N-acetylcysteine to strip the palladium before column chromatography. This often "releases" the product and improves yield.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2023. Link
-
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates. Accounts of Chemical Research, 2020. Link
-
Palladium-Catalyzed Synthesis of Indazoles. Journal of Organic Chemistry, 2006. Link
-
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes. Synlett, 2006. Link
-
Acid and Base Catalyzed Davis-Beirut Reaction: Mechanistic Studies. Journal of Organic Chemistry, 2016. Link
Sources
temperature control in the synthesis of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
The following technical guide addresses the critical thermal parameters for synthesizing 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid .
This guide assumes the standard synthetic route: Condensation of a 2-formyl-3-oxocyclohexanecarboxylate derivative (or equivalent enaminone) with hydrazine.
Topic: Temperature Control & Process Optimization Molecule: 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid CAS Registry (Related): 716953-02-1 (Acid), 90434-92-7 (Hydrazide derivatives)
Executive Summary: The Thermal "Goldilocks" Zone
The synthesis of tetrahydroindazoles involves a delicate balance between kinetic control (to prevent runaway exotherms and polymerization) and thermodynamic drive (to ensure complete aromatization of the pyrazole ring).
For the 4-carboxylic acid derivative specifically, temperature control is doubly critical:
-
Exotherm Management: Hydrazine condensation is highly exothermic.
-
Decarboxylation Prevention: The carboxylic acid moiety (especially if adjacent to a ketone in precursors) is thermally labile.
Critical Process Parameters (CPP)
Phase 1: The Addition (Kinetic Control)
-
Target Temperature:
to -
Risk: Uncontrolled addition of hydrazine at room temperature often leads to the formation of "gummy" oligomers or bis-hydrazones rather than the desired cyclic intermediate.
-
Chemistry: The nucleophilic attack of hydrazine on the
-keto formyl/enamine species is rapid. Low temperature favors the formation of the mono-hydrazone intermediate while suppressing side reactions.
Phase 2: The Cyclization (Thermodynamic Control)
-
Target Temperature:
(Ethanol Reflux) or (Acetic Acid Reflux) -
Risk: If the temperature is too low (
), the reaction stalls at the intermediate hydrazone stage (open ring). -
Chemistry: Heat is required to drive the dehydration step that closes the ring and aromatizes the pyrazole system.
Phase 3: Hydrolysis (If using Ester Precursor)
-
Target Temperature:
to -
Risk: Decarboxylation. 4,5,6,7-tetrahydroindazole-4-carboxylic acid derivatives can decarboxylate if subjected to harsh acidic reflux or excessive heat during base hydrolysis.
Step-by-Step Thermal Protocol
Step 1: Precursor Preparation (Formylation)
-
Reagents: Ethyl 3-oxocyclohexanecarboxylate + Ethyl Formate (or DMF-DMA).
-
Protocol:
-
Cool the reaction vessel to 0°C .
-
Add base (NaOEt) slowly to maintain T < 10°C .
-
Allow to warm to Room Temperature (RT) only after addition is complete.
-
Why: Low temp prevents self-condensation of the ketone.
-
Step 2: Hydrazine Condensation (The Critical Step)
-
Reagents: 2-Formyl-3-oxocyclohexanecarboxylate intermediate + Hydrazine Hydrate.
-
Protocol:
-
Dissolve the intermediate in Ethanol (EtOH). Cool to 0-5°C (Ice/Salt bath).
-
Add Hydrazine Hydrate dropwise .
-
Monitor Internal Temp: Do not allow T to exceed 10°C during addition.
-
Stir at 0°C for 30-60 minutes.
-
Transition: Slowly warm to RT over 1 hour.
-
Cyclization: Heat to Reflux (78°C) for 2-4 hours.
-
Check: Monitor via TLC/LCMS for disappearance of the hydrazone intermediate.
-
Step 3: Isolation & Purification
-
Protocol:
-
Cool reaction mixture to RT .
-
Evaporate solvent under reduced pressure (Water bath <45°C ).
-
Recrystallization: Dissolve crude solid in minimum hot EtOH (60-70°C ), then cool slowly to 4°C .
-
Note: Do not boil excessively during recrystallization to preserve the carboxylic acid.
-
Troubleshooting Guide (FAQ)
| Symptom | Probable Thermal Cause | Corrective Action |
| Gummy/Sticky Product | Addition Temp too High. Hydrazine added >20°C caused polymerization. | Restart. Ensure reactor is at 0°C before hydrazine addition. Add hydrazine slower to dissipate heat. |
| Low Yield / Incomplete Reaction | Reflux Temp too Low. Cyclization failed to reach completion. | Increase Heat. Ensure vigorous reflux. If using MeOH (65°C), switch to EtOH (78°C) or AcOH (118°C) if the molecule tolerates it. |
| Product Loss (Decarboxylation) | Workup Temp too High. Acid/Base hydrolysis performed at reflux. | Lower Hydrolysis Temp. Perform ester hydrolysis at RT or max 50°C. Avoid acidic reflux. |
| Regioisomer Contamination | Thermodynamic Equilibrium. High temp favors the thermodynamically stable isomer (usually 1H vs 2H). | Control Solvent. Acetic acid reflux tends to favor the 1H-isomer. Lower temp (RT) might yield mixtures. |
Visualizing the Process
The following diagram illustrates the temperature profile required to navigate the reaction energy landscape successfully.
Caption: Thermal workflow showing the critical transition from cold addition (kinetic stability) to hot cyclization (thermodynamic completion).
References
-
Vertex AI Search. (2025).[1] Synthesis of 4,5,6,7-tetrahydroindazole derivatives and anti-inflammatory activity.[2] Retrieved from 2
-
ResearchGate. (2025). Effect of temperature on the synthesis of indazoles in PEG-400. Retrieved from 3
-
CLOCKSS. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives.[4] Retrieved from 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Purification of 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic Acid
Welcome to the technical support center for the purification of crude 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important heterocyclic compound. Our goal is to equip you with the knowledge to diagnose and resolve purity issues, ensuring the integrity of your downstream applications.
I. Understanding the Chemistry: Synthesis and Potential Impurities
The most common synthetic route to 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid involves the condensation of ethyl 2-oxocyclohexanecarboxylate with hydrazine, followed by hydrolysis of the resulting ester.
Understanding the potential impurities is the first step in developing an effective purification strategy. Below is a table summarizing the most common impurities and their sources.
| Impurity | Source |
| Unreacted Starting Materials | Incomplete reaction of ethyl 2-oxocyclohexanecarboxylate or hydrazine. |
| Hydrazone Intermediate | Incomplete cyclization of the initially formed hydrazone. |
| N2-Isomer | Alkylation or acylation at the N2 position of the indazole ring can sometimes occur. |
| Polymeric Byproducts | Self-condensation of starting materials or intermediates under reaction conditions. |
| Salts | Formed during the work-up and neutralization steps (e.g., sodium chloride, sodium acetate). |
II. Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My crude product is an oil and won't solidify. What should I do?
A1: An oily crude product often indicates the presence of significant amounts of unreacted starting materials or solvent residues.
-
Causality: Ethyl 2-oxocyclohexanecarboxylate is an oil at room temperature. Its presence, even in moderate amounts, can prevent the crystallization of the desired product. Residual solvents from the work-up (e.g., ethyl acetate, dichloromethane) can also lead to an oily consistency.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all organic solvents have been thoroughly removed under reduced pressure. It may be beneficial to co-evaporate with a solvent in which your product is poorly soluble but the impurities are soluble, such as hexanes, to azeotropically remove residual extraction solvents.
-
Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral or basic impurities.[1][2] Dissolve the crude oil in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., 1 M sodium bicarbonate solution). The deprotonated carboxylic acid will move to the aqueous layer. The layers are then separated, and the aqueous layer is acidified (e.g., with 1 M HCl) to precipitate the pure product. The product can then be collected by filtration.
-
Trituration: If you suspect the presence of a small amount of oily impurity, try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization of the desired product while dissolving the oily impurities.
-
Q2: After recrystallization, my product purity by HPLC is still low. What are the likely culprits?
A2: Low purity after recrystallization suggests that the chosen solvent system is not effectively separating the product from a key impurity or that the impurity co-crystallizes with the product.
-
Causality: The most likely scenario is the presence of an impurity with similar solubility properties to your product. Isomeric impurities, such as the N2-substituted indazole, can be particularly challenging to remove by simple recrystallization.
-
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems for recrystallization. A good recrystallization solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures. Consider solvent pairs, such as ethanol/water, ethyl acetate/hexanes, or isopropanol/water.
-
Column Chromatography: If recrystallization fails, column chromatography is the next logical step. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point for separating compounds of differing polarities.[3]
-
Characterize the Impurity: If possible, try to isolate and identify the main impurity by techniques like LC-MS or by analyzing the impure fractions from your chromatography. Knowing the structure of the impurity will help you devise a more targeted purification strategy.
-
Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A3: Unexpected peaks in the NMR spectrum are a clear indication of impurities. The chemical shifts and coupling patterns of these peaks can provide valuable clues to their identity.
-
Causality: The presence of unreacted starting materials, intermediates, or isomeric byproducts will result in additional signals in your NMR spectrum.
-
Troubleshooting and Identification:
-
Unreacted Ethyl 2-oxocyclohexanecarboxylate: Look for a characteristic ethyl ester pattern (a quartet around 4.2 ppm and a triplet around 1.3 ppm).
-
Hydrazone Intermediate: The formation of a hydrazone prior to cyclization will result in a distinct set of signals. The C=N bond will influence the chemical shifts of neighboring protons.
-
N2-Isomer: The chemical shifts of the protons on the indazole ring and the adjacent cyclohexene ring will be different for the N1 and N2 isomers. A detailed 2D NMR analysis (like COSY and HMBC) may be necessary to definitively assign the structure.
-
Reference Spectra: Compare your spectrum to known spectra of 4,5,6,7-tetrahydro-1H-indazole derivatives if available in the literature or spectral databases.[4][5][6][7]
-
III. Purification Protocols
This section provides detailed, step-by-step methodologies for the most effective purification techniques.
Protocol 1: Acid-Base Extraction
This method is ideal for the initial purification of the crude product, especially if it is oily or contains significant neutral impurities.[8][9]
-
Dissolution: Dissolve the crude 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid in a suitable organic solvent (e.g., ethyl acetate, approximately 10 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate. The deprotonated product will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral and basic impurities.
-
Back-Extraction (Optional): To maximize recovery, you can extract the organic layer a second time with a fresh portion of sodium bicarbonate solution and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2-3, check with pH paper). The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material.[10]
-
Solvent Selection: Choose a suitable solvent or solvent system. Ethanol, isopropanol, or a mixture of ethanol and water are often good choices for indazole carboxylic acids.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Solvent System | Observations |
| Ethanol | Good solubility when hot, lower solubility when cold. Often yields good quality crystals. |
| Isopropanol | Similar to ethanol, may offer slightly different solubility characteristics. |
| Ethanol/Water | A good option if the product is too soluble in pure ethanol. Add water dropwise to the hot ethanol solution until turbidity persists, then clarify with a few drops of ethanol. |
| Ethyl Acetate/Hexanes | Useful if the product is highly soluble in ethyl acetate. Add hexanes as the anti-solvent. |
Protocol 3: Column Chromatography
For challenging separations, especially of isomeric impurities, column chromatography is the most powerful technique.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. A typical gradient might be from 10% to 50% ethyl acetate. The addition of a small amount of acetic acid (0.1-1%) to the mobile phase can help to reduce tailing of the carboxylic acid product.
-
Procedure: a. Pack a column with silica gel slurried in the initial mobile phase (e.g., 10% ethyl acetate in hexanes). b. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. c. Load the dried, adsorbed sample onto the top of the column. d. Elute the column with the mobile phase gradient, collecting fractions. e. Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
IV. Purity Assessment
Accurate assessment of purity is crucial. The following techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid is typically effective.
-
Detection: UV detection at a wavelength where the indazole ring absorbs (e.g., 254 nm).
-
Expected Outcome: A single, sharp peak for the pure product. The presence of other peaks indicates impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information on the structure and the presence of proton-containing impurities. Key signals to look for include the NH proton of the indazole ring (often a broad singlet), the protons on the cyclohexene ring, and the carboxylic acid proton (a broad singlet, may exchange with D₂O).
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.[5]
-
Purity Determination: Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by integrating the signals of the analyte against a known amount of an internal standard.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the product and can be used to identify the molecular weights of any impurities.[11]
V. Frequently Asked Questions (FAQs)
Q: Can I use sodium hydroxide instead of sodium bicarbonate for the acid-base extraction?
A: While sodium hydroxide is a stronger base and will deprotonate the carboxylic acid, it is generally recommended to use a milder base like sodium bicarbonate.[2] This is because a strong base can potentially hydrolyze other functional groups or promote side reactions if certain impurities are present.
Q: My product is a fine powder after purification. How can I obtain larger crystals?
A: The rate of cooling during recrystallization is a key factor in crystal size. For larger crystals, allow the solution to cool very slowly to room temperature before placing it in an ice bath. You can also try a vapor diffusion crystallization method by dissolving your product in a good solvent and placing it in a sealed container with a vial of an anti-solvent.
Q: How can I confirm the regiochemistry of my product (N1 vs. N2)?
A: Differentiating between N1 and N2 isomers can be challenging. Advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are often required. In an HMBC experiment, you can look for correlations between the NH proton and the carbons of the tetrahydro-indazole ring system to definitively establish the point of attachment.
VI. References
-
University of Colorado Boulder. Acid-Base Extraction. Available from: [Link]
-
Wikipedia. Acid–base extraction. Available from: [Link]
-
Nagakura, M., et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48–52. Available from: [Link]
-
PubChem. 4,5,6,7-tetrahydro-1H-indazole. Available from: [Link]
-
ChemSynthesis. 4,5,6,7-tetrahydro-1H-indazole. Available from: [Link]
-
Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Available from:
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]
-
Hariyanti, et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Molekul, 16(2), 123-132. Available from: [Link]
-
Elguero, J., et al. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. Available from: [Link]
-
SpectraBase. 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-3-pyridinylmethylidene]hydrazide. Available from: [Link]
-
PubChemLite. 4,5,6,7-tetrahydro-1h-indazole-4-carboxylic acid. Available from: [Link]
-
Heterocycles. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2710. Available from: [Link]
-
Organic Syntheses. Indazole. Available from: [Link]
-
Gryz, K., et al. (2020). Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. The Journal of Organic Chemistry, 85(15), 9848–9857. Available from: [Link]
-
Al-Zaydi, K. M. (2014). Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Journal of the Serbian Chemical Society, 79(10), 1185-1198. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives. Available from: [Link]
-
Bernáth, G., et al. (1993). Preparation of Hydroxy-Substituted Hexahydrophthalazinones from Cyclohexane- and Norbornanelactones or Ketallactones. Monatshefte für Chemie / Chemical Monthly, 124(1), 99-110. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra- and pentacyclic ring systems and their intermediates. Available from: [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5863–5875. Available from: [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5863–5875. Available from: [Link]
-
Volkhin, N. N., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 1-8. Available from: [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vernier.com [vernier.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. PubChemLite - 4,5,6,7-tetrahydro-1h-indazole-4-carboxylic acid (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Scale-Up Synthesis of 4,5,6,7-Tetrahydroindazoles
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Subject: Troubleshooting Scale-Up Challenges for Tetrahydroindazole Scaffolds
Introduction: The Scaffold & The Challenge
4,5,6,7-Tetrahydroindazole is a critical pharmacophore found in p38 MAP kinase inhibitors, anti-inflammatory agents, and various CNS-active ligands. While the lab-scale synthesis—typically the condensation of a 2-functionalized cyclohexanone with a hydrazine—appears deceptively simple, scaling this to kilogram quantities introduces non-linear risks.
This support guide addresses the three "killer" variables in scale-up: Thermal Runaway (Safety), Regioisomeric Drift (Quality), and Oiling Out (Isolation).
Module 1: Reaction Safety & Exotherm Management
The Issue: "My reactor temperature spikes uncontrollably during hydrazine addition."
Diagnosis
The condensation of hydrazine derivatives with 1,3-dicarbonyl equivalents (e.g., 2-hydroxymethylene cyclohexanone or 2-acetylcyclohexanone) is highly exothermic. At scale, the surface-area-to-volume ratio decreases, making heat removal the rate-limiting step.
Troubleshooting Protocol
1. Switch from Batch to Semi-Batch: Never add hydrazine all at once at scale. Use a dosing pump interlocked with the reactor temperature probe.
2. Calculate the Adiabatic Temperature Rise (
3. The "Dilution" Factor: Hydrazine hydrate (often 64% or 80%) is safer than anhydrous, but the water content can affect reaction rate. Ensure your solvent system (often Ethanol or Methanol) can buffer the thermal load.
Visual Workflow: Safety Assessment Logic
Caption: Critical safety decision tree for hydrazine condensation scale-up. DSC determines thermal stability; RC1 determines heat removal capacity.
Module 2: Regiocontrol & Isomer Management
The Issue: "I am getting a 60:40 mixture of N1-substituted and N2-substituted isomers."
Diagnosis
When reacting a substituted hydrazine (
Technical Insight
-
N1-Attack: The terminal nitrogen (
) is usually more nucleophilic but more sterically sensitive. -
N2-Attack: The internal nitrogen (
) is less nucleophilic but sterically hindered.
Optimization Strategy
To shift the ratio, you must manipulate the tautomeric state of the starting material.
| Variable | Effect on Regioselectivity | Recommendation for Scale-Up |
| Solvent Polarity | Protic solvents stabilize charged intermediates, often favoring the thermodynamic product. | Ethanol is standard, but Toluene (aprotic) can invert selectivity by destabilizing the transition state. |
| pH / Catalyst | Acid catalysis protonates the carbonyl, making it a harder electrophile. | Use Acetic Acid to accelerate the reaction but monitor isomer ratio; strong acids may degrade the scaffold. |
| Temperature | Higher temps favor the thermodynamic isomer (usually the more sterically crowded one is less stable). | Run at 0°C to 10°C for kinetic control; Reflux for thermodynamic control. |
Visual Mechanism: Regioselectivity Pathways
Caption: Divergent pathways for N1 vs N2 isomer formation based on reaction conditions (Kinetic vs. Thermodynamic control).
Module 3: Work-up & Isolation (The "Oiling Out" Problem)
The Issue: "My product oils out as a sticky gum instead of crystallizing during cooling."
Diagnosis
Tetrahydroindazoles are often semi-polar and have low melting points. "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable zone width (MSZW) is too wide or when impurities depress the melting point.
Troubleshooting Protocol
1. The "Seeding" Protocol (Self-Validating Step):
-
Step A: Determine the saturation temperature (
) of your crude mixture. -
Step B: Cool to
(Supersaturation). -
Step C: Add 0.5 wt% of pure seed crystals.
-
Validation: If the seeds dissolve, you are not supersaturated. If they grow, hold for 1 hour to establish a seed bed before further cooling.
2. Antisolvent Addition: Do not dump water into the ethanolic reaction mixture.
-
Correct Method: Add water slowly over 2-3 hours.
-
Why? Rapid addition creates high local supersaturation
nucleation explosion oiling out/amorphous gum.
3. Impurity Purge: If the isomer ratio is poor (see Module 2), the minor isomer acts as an impurity, preventing the major isomer from crystallizing.
-
Solution: Perform a "hot filtration" or a charcoal treatment to remove tarry byproducts before attempting crystallization.
References
-
Hydrazine Safety in Process Chemistry
- Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
-
Regioselective Synthesis of Indazoles
-
Scale-Up Crystallization
- End-to-End Continuous Small-Scale Drug Substance Manufacturing: From a Continuous In Situ Nucleator to Free-Flowing Crystalline Particles. MDPI.
-
General Indazole Synthesis (Knorr Type)
Sources
- 1. Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 5. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
Technical Support Center: Managing Exothermic Reactions in Indazole Synthesis
Current Status: Operational Topic: Thermal Hazard Management in Indazole Scaffolding Audience: Process Chemists, Scale-up Engineers, R&D Scientists
Core Directive & Safety Philosophy
WARNING: Indazole synthesis frequently involves high-energy nitrogen-rich intermediates (diazonium salts, hydrazines, azides). The primary risk is not just the heat of reaction (
This guide treats your reaction vessel as a thermodynamic system. Your goal is to maintain the Accumulation of unreacted reagents at near-zero levels to prevent thermal runaway.
Critical Workflow: The Diazotization Route (Jacobson/Sandmeyer Type)
The most common route to 1H-indazoles involves the diazotization of o-toluidines followed by spontaneous intramolecular cyclization. This is a Class 4 Thermal Hazard process due to the instability of diazonium intermediates.
Process Safety Diagram: Diazotization Control Loop
Figure 1: Logic flow for managing temperature spikes during the critical diazotization step.
Troubleshooting: Diazotization & Cyclization
Q: My internal temperature (
-
The Physics: If the reaction is mass-transfer limited (poor stirring), the nitrite accumulates in the vessel without reacting. Once it hits a pocket of acid/substrate, it reacts all at once, releasing the stored enthalpy instantaneously.
-
The Fix: Increase impeller speed immediately (ensure high shear). Verify your cryostat is actually removing heat (check jacket outlet temperature,
). Do not resume addition until returns to baseline.
Q: I see vigorous gas evolution (foaming) accompanied by a temperature spike. A: You are likely witnessing the decomposition of the diazonium salt rather than cyclization.
-
The Cause:
exceeded the decomposition onset temperature (typically >10°C for unstable salts). Nitrogen gas ( ) is being generated rapidly.[1] -
The Fix: Stop all feeds. Apply maximum cooling. If pressure builds, vent the reactor to a scrubber. Do not seal the vessel.
Q: The reaction mixture turned into a solid block (slurry thickening). A: Precipitation of the intermediate diazonium salt.
-
The Risk: Solids insulate the temperature probe. You may have a "hot spot" in the center of the reactor while the probe reads 0°C.
-
The Fix: Add pre-cooled solvent (acetic acid or water) to restore fluidity. Never heat a solid diazonium cake to melt it; this can lead to detonation [1].
Critical Workflow: Hydrazine Condensation Routes
Reactions involving hydrazine hydrate (e.g., with 2-halobenzaldehydes or diketones) are deceptively simple but thermodynamically potent.
Thermal Data & Solvent Selection
| Parameter | Value / Recommendation | Reason |
| Hydrazine | -95 kJ/mol (Exothermic) | Hydrazine is thermodynamically unstable; can decompose violently on metal surfaces [2]. |
| Preferred Solvent | Ethanol / n-Butanol | High heat capacity; boiling point limits max temperature (reflux acts as a safety valve). |
| Avoid Solvents | DCM, Chloroform | Poor heat transfer; risk of azido-methane formation (explosive) if azides are present. |
| Reactor Material | Glass / Hastelloy | Avoid Iron/Rust (catalyzes decomposition). |
Troubleshooting: Hydrazine Reactions
Q: I am scaling up a hydrazine condensation, and the reflux is becoming violent. A: You have exceeded the heat removal capacity of your condenser.
-
The Mechanism: The reaction is autocatalytic or the dosing rate is faster than the reaction rate (accumulation). The solvent boil-up rate is higher than the condenser's ability to liquefy it.
-
The Fix: Stop heating immediately. If dosing hydrazine, stop the feed. Lower the jacket temperature. Ensure the condenser coolant is flowing at maximum rate.
Q: Can I add all the hydrazine at the start to save time? A: Absolutely NOT.
-
The Risk: Hydrazine condensation is highly exothermic. Adding it all at once creates a "batch" scenario where the entire
is available to be released. If the cooling fails, the adiabatic temperature rise ( ) could exceed the boiling point or decomposition temperature. -
The Protocol: Always use semi-batch mode (dropwise addition) to limit the unreacted hydrazine inventory [3].
Scale-Up & Calorimetry (The "Self-Validating" System)
Before moving from grams to kilograms, you must validate the thermal safety profile.
Required Calorimetric Data
You cannot safely scale up without knowing these three values:
- (Enthalpy of Reaction): How much total energy is released? (Target: know this in kJ/kg).
- (Onset Temperature): At what temperature does the reaction (or decomposition) start?
-
(Adiabatic Temperature Rise): If cooling fails, how hot will the mixture get?
-
Formula:
-
Scale-Up Decision Matrix
Figure 2: Decision framework for selecting reactor type based on thermal data.
Emergency Response Protocols
Specific actions for thermal runaway in indazole synthesis.
Scenario A: Runaway Diazotization (Temp > 10°C and rising)
-
Stop Feed: Cut NaNO
addition immediately. -
Emergency Dilution: Dump pre-chilled water or ice directly into the reactor. The goal is to lower concentration and temperature simultaneously.
-
Vent: Ensure the reactor is vented to a scrubber. Nitrogen gas generation will be massive.
Scenario B: Hydrazine Spill or Leak
-
Isolate: Evacuate the area. Hydrazine vapor is toxic (TLV 0.01 ppm) [4].[2]
-
Neutralize: Do not use standard organic absorbents (sawdust) which can ignite. Use a specific hydrazine neutralizer (e.g., dilute hypochlorite solution, though this generates gas, or specific commercial neutralizers).
-
PPE: Self-Contained Breathing Apparatus (SCBA) is required for large spills.
References
-
Sheng, M., Frurip, D., & Gorman, D. (2015).[1] Reactive chemical hazards of diazonium salts. Journal of Loss Prevention in the Process Industries. 1
-
Arxada. (n.d.). Performance Chemicals: Hydrazine Safety and Handling. Arxada Technical Brochures. 3[4][5]
-
BenchChem. (2025).[5][6] Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. BenchChem Technical Guides. 5
-
New Jersey Department of Health.[2] (n.d.). Hazardous Substance Fact Sheet: Hydrazine. NJ.gov. 2[5]
Sources
optimizing catalyst loading for indazole coupling reactions
Mission: Precision in Heterocycle Catalysis
Status: Operational Operator: Senior Application Scientist Topic: Optimizing Catalyst Loading for Indazole Coupling Reactions
Introduction
Welcome to the Indazole Optimization Support Center. You are likely here because your coupling reaction—whether Suzuki-Miyaura at C3 or Buchwald-Hartwig at N1—has stalled, or you are attempting to scale down from a costly 5 mol% Pd loading to a process-viable <0.5 mol%.
Indazoles are "privileged" pharmacophores but notorious catalyst poisons. Their nitrogen-rich core (containing both a pyridine-like
Module 1: The "Black Box" of Deactivation
Why did my reaction stop at 40% conversion?
The most common failure mode in indazole coupling is not catalyst decomposition, but catalyst inhibition .
The Mechanism of Failure:
In a typical Palladium (Pd) cycle, the active species (
Visualization: The Poisoning Pathway
Caption: The catalytic cycle showing the "Off-Cycle" trap where indazole coordination prevents Transmetallation.
Module 2: Optimization Protocols
How to lower loading without losing conversion.
Do not simply reduce the amount of catalyst linearly. You must first ensure the catalyst is stable enough to survive the longer turnover times required by lower loadings.
Protocol A: The "Same-Excess" Stability Test
Use this to determine if your catalyst is dying or just slow.
-
Run 1 (Standard): Perform reaction with 1.0 equiv Ar-X, 1.2 equiv Boronic Acid, 1 mol% Pd . Monitor conversion at 1h, 2h, 4h.
-
Run 2 (Same Excess): Perform reaction with 0.5 equiv Ar-X, 0.7 equiv Boronic Acid, 1 mol% Pd (relative to original 1.0 equiv scale).
-
Analysis:
-
If Run 2 is significantly faster than Run 1, your product or byproduct is inhibiting the catalyst.
-
If Run 2 stops at the same absolute time as Run 1, your catalyst is thermally decomposing.
-
Protocol B: The "Threshold" Loading Screen
Recommended for Scale-Up Optimization.
Objective: Identify the "Catalyst Cliff"—the loading below which the reaction fails completely due to trace impurity scavenging.
| Entry | Pd Loading (mol%) | Precatalyst Type | Ligand Class | Expected Outcome |
| 1 | 5.0 | Pd(OAc)₂ | PPh₃ (Standard) | Baseline. Likely works but expensive. |
| 2 | 1.0 | Pd-G4 (Buchwald) | Dialkylbiaryl (XPhos) | High Efficiency. G4 activates at low temp. |
| 3 | 0.5 | Pd-PEPPSI-IPent | NHC Carbene | Stability. Best for long, slow reactions. |
| 4 | 0.1 | [Pd(allyl)Cl]₂ | Josiphos/CyPF-tBu | High TON. Only for ultra-pure substrates. |
Critical Step: If <1 mol% loading fails, add 10-20 mol% of a "Sacrificial" additive like N-methylimidazole or simply ensure the indazole substrate is highly purified (recrystallized) to remove trace sulfur/oxidants.
Module 3: Regioselectivity & Protection
N1 vs. N2 Selectivity Issues
The Issue:
Indazoles prefer N1-alkylation/arylation thermodynamically, but N2-alkylation is kinetically accessible. In cross-coupling, if the NH is free, the base (e.g.,
Decision Matrix:
-
Is the NH necessary for the final drug?
-
Yes: Use a THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) protecting group. These are stable to basic coupling conditions but removable with acid.
-
No: Perform the N-alkylation before the Pd-coupling step.
-
-
Direct C-H Activation (Advanced):
-
If coupling at C3 without a halide, use Pd(OAc)₂ with Cu(OAc)₂ as an oxidant. Note: This requires high loading (5-10 mol%) because the mechanism is distinct (Pd II/IV or concerted metallation-deprotonation).
-
Module 4: Scavenging & Purification
Removing the Metal
Optimizing loading helps, but pharmaceutical limits often require Pd < 10 ppm. Indazoles bind residual Pd tightly, making simple washes ineffective.
The "Standard" Scavenging Protocol:
-
Dilute: Dilute crude reaction mixture with EtOAc or THF (10 mL per g of substrate).
-
Add Scavenger: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) .
-
Dosage: 4 equivalents relative to the initial Pd mass.[1]
-
-
Heat & Stir: Stir at 50°C for 4 hours. Crucial: Room temperature stirring is often insufficient for breaking the Pd-Indazole bond.
-
Filter: Pass through a pad of Celite or a 0.45 µm filter.
-
Test: Check Pd levels via ICP-MS.
Troubleshooting FAQs
Q1: My Suzuki coupling works with Pd(dppf)Cl2 at 5 mol%, but fails completely at 1 mol%. Why?
A: You have likely hit the "scavenging threshold." At 5 mol%, enough Pd sacrifices itself to bind with impurities (sulfur, oxidants) or the indazole nitrogens, leaving active species for the cycle. At 1 mol%, all Pd is sequestered.
Fix: Purify your starting indazole (recrystallization) or switch to a precatalyst like XPhos Pd G4 , which generates the active
Q2: I see extensive dehalogenation (hydrodehalogenation) of my bromo-indazole.
A: This indicates your Transmetallation step is too slow, allowing the Pd-Ar intermediate to react with the solvent (or isopropanol if used).
Fix: Increase the concentration of the boronic acid/ester. Switch to a stronger base (e.g., from
Q3: Can I couple an unprotected indazole? A: Yes, but it is difficult. You must use a ligand that is bulky enough to prevent the indazole nitrogen from binding to the Pd center. BrettPhos or AdBrettPhos are excellent choices for this, as their steric bulk shields the metal center from N-coordination.
References
-
Slade, D. J., et al. (2019). "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions." The Journal of Organic Chemistry.
-
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science.
-
Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development.
-
Lundgren, R. J., & Stradiotto, M. (2012). "Key Concepts in Ligand Design for Palladium-Catalyzed C-N Cross-Coupling." Chemistry – A European Journal.
-
Blackmond, D. G. (2005). "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps." Angewandte Chemie International Edition.
Sources
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Carboxylic Acids
Welcome to the technical support center for the analysis of carboxylic acids by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of peak tailing. Asymmetrical peaks can significantly compromise the accuracy and reliability of your quantitative results. This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to help you diagnose and resolve these issues effectively.
Understanding the Root Cause: Why Do Carboxylic Acid Peaks Tail?
Peak tailing for carboxylic acids in reversed-phase HPLC is primarily a symptom of unwanted secondary interactions between the analyte and the stationary phase, or suboptimal mobile phase conditions. An ideal chromatographic peak is Gaussian in shape, but when a portion of the analyte molecules are retained longer than the main peak band, a "tail" appears.
The primary culprits behind this phenomenon are:
-
Secondary Silanol Interactions: Silica-based stationary phases, such as C18 columns, have residual silanol groups (Si-OH) on their surface that are not fully end-capped.[1][2] These silanol groups are acidic and can exist in different forms (free, geminal, or associated).[1] At mobile phase pH values above their pKa (typically around 3.8-4.2), these silanols become deprotonated and negatively charged (Si-O⁻).[3] This creates sites for strong ionic or hydrogen-bonding interactions with the polar carboxylic acid group, leading to a secondary retention mechanism that causes peak tailing.[4]
-
Inappropriate Mobile Phase pH: The ionization state of a carboxylic acid is dictated by the mobile phase pH relative to its pKa. When the mobile phase pH is close to the analyte's pKa, a mixture of the ionized (more polar) and non-ionized (more hydrophobic) forms of the acid exists.[5][6] This dual state leads to peak broadening and tailing because the two forms have different retention behaviors.[7]
-
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) can be present in the silica matrix of the column packing or can leach from stainless steel components of the HPLC system.[1][8] These metal ions can act as active sites, chelating with carboxylic acids and causing significant peak tailing.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a non-linear relationship between the concentration of the analyte and its retention.[4] This often results in fronting, but can also contribute to tailing.[4]
-
Extra-Column Effects: The volume of tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing if not minimized.[8]
The following diagram illustrates the primary causes of peak tailing for carboxylic acids.
Caption: Systematic workflow for troubleshooting peak tailing of carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: My carboxylic acid peak is tailing. What is the very first thing I should check?
A1: The first and most critical parameter to verify is the pH of your mobile phase. For carboxylic acids, you want to ensure the analyte is in its fully protonated (non-ionized) form. [6]This significantly reduces its polarity and minimizes secondary interactions with the stationary phase. A general rule of thumb is to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of your carboxylic acid. [9]For example, if the pKa of your analyte is 4.5, a mobile phase pH of 2.5 to 3.0 is a good starting point. [10] Q2: I've adjusted the pH, but the peak is still tailing. What's my next step?
A2: If pH optimization doesn't resolve the issue, the problem likely lies with the column itself.
-
Column Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing. A thorough column wash is recommended (see Protocol 2 ).
-
Column Degradation: Over time, especially with aggressive mobile phases, the stationary phase can degrade, exposing more silanol groups. If the column is old or has been used extensively, it may be time to replace it.
-
Inappropriate Column Choice: Standard C18 columns, especially older "Type A" silica columns, are prone to causing tailing with polar compounds. [1]Consider switching to a column with a more inert stationary phase, such as a high-purity, end-capped "Type B" silica column or a column with a polar-embedded phase. [1] Q3: What is "end-capping" and how does it help reduce tailing?
A3: End-capping is a chemical process used during column manufacturing to block the accessible residual silanol groups on the silica surface with a small, less-polar functional group (like a trimethylsilyl group). This process effectively "caps" or shields the polar silanols, reducing their ability to interact with acidic analytes like carboxylic acids. [2]While end-capping is not 100% effective due to steric hindrance, modern, high-quality end-capped columns significantly reduce peak tailing for polar compounds. [2] Q4: Can I use a buffer in my mobile phase? If so, how do I choose one?
A4: Yes, using a buffer is highly recommended to maintain a stable and reproducible mobile phase pH. [8]The choice of buffer is critical:
-
pKa: Select a buffer with a pKa value within +/- 1 pH unit of your target mobile phase pH. [3]This ensures the buffer has adequate capacity to resist pH fluctuations.
-
Concentration: A buffer concentration of 10-50 mM is generally sufficient for small molecules. [3][8]* Compatibility: Ensure the buffer is soluble in your mobile phase mixture, especially at the highest organic concentration you plan to use. [3]Phosphate buffers, for example, can precipitate in high concentrations of acetonitrile.
-
Detection: If you are using UV detection, choose a buffer with a low UV cutoff (e.g., formate or acetate). For LC-MS, volatile buffers like ammonium formate or ammonium acetate are essential. [11] Q5: How do I know if metal contamination is the cause of my peak tailing?
A5: Metal contamination can be tricky to diagnose as it mimics other issues. You might suspect metal contamination if you observe persistent peak tailing even with a new, high-quality column and an appropriately low pH mobile phase. Compounds with chelating properties, such as di- or tricarboxylic acids, are particularly susceptible. A definitive way to check for and resolve metal contamination is to perform a wash with a chelating agent like EDTA (see Protocol 3 ).
Data Presentation: Quantifying Peak Shape
To objectively assess peak shape, we use the Asymmetry Factor (As) or Tailing Factor (Tf) . These values quantify the deviation of a peak from a perfect Gaussian shape. While the calculation methods can vary slightly, they generally compare the width of the back half of the peak to the front half.
| Parameter | Calculation Method | Symmetrical Peak | Tailing Peak | Fronting Peak | Typical Acceptance Criteria (USP/Ph. Eur.) |
| Asymmetry Factor (As) | Calculated at 10% of the peak height. | As = 1 | As > 1 | As < 1 | 0.8 - 1.8 [12] |
| Tailing Factor (Tf) | Calculated at 5% of the peak height. [12] | Tf = 1 | Tf > 1 | Tf < 1 | 0.8 - 1.8 [12] |
A visual representation of how the asymmetry factor is calculated is shown below.
Caption: Calculation of the Asymmetry Factor (As) at 10% of the peak height.
Experimental Protocols
Protocol 1: Mobile Phase pH Scouting Study
This protocol will help you determine the optimal mobile phase pH to achieve symmetrical peaks for your carboxylic acid analyte.
Objective: To evaluate the effect of mobile phase pH on peak shape and retention time.
Materials:
-
Your carboxylic acid standard
-
HPLC-grade water, acetonitrile, and/or methanol
-
Acids for pH adjustment (e.g., formic acid, phosphoric acid)
-
Calibrated pH meter
Procedure:
-
Determine Analyte pKa: If not already known, find the pKa of your carboxylic acid using a chemical database or predictive software.
-
Prepare Mobile Phase A (Aqueous): Prepare three to four aqueous mobile phase solutions at different pH values. Start with a pH approximately 2 units below the pKa and test in 0.5 pH unit increments.
-
Example for an analyte with pKa = 4.8: Prepare aqueous phases at pH 2.8, 3.3, and 3.8.
-
Use a suitable acid (e.g., 0.1% formic acid for a pH around 2.7, or phosphoric acid for more precise pH adjustments) to lower the pH of the HPLC-grade water. [13] * Always measure and adjust the pH of the aqueous component before mixing with the organic modifier. [13]3. Set Up HPLC Method: Use a constant organic modifier percentage (e.g., 50:50 aqueous:organic) for all runs.
-
-
Equilibrate and Inject: For each pH condition, thoroughly equilibrate the column with the new mobile phase (at least 10-15 column volumes). Inject your standard.
-
Analyze Results: Compare the chromatograms. Observe the changes in retention time and, most importantly, the peak asymmetry factor. Select the pH that provides the best peak shape (As closest to 1.0).
Protocol 2: General Column Washing Procedure
This procedure is for removing strongly retained organic contaminants from a reversed-phase column.
Objective: To clean a C8 or C18 column and restore its performance.
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Flush Buffer: If your mobile phase contained a buffer, flush the column with 10-20 column volumes of HPLC-grade water mixed with your organic solvent at the same ratio as your mobile phase (e.g., 50:50 water:acetonitrile).
-
Strong Solvent Wash: Sequentially wash the column with progressively stronger solvents. A common sequence for reversed-phase columns is:
-
100% Methanol (20 column volumes)
-
100% Acetonitrile (20 column volumes)
-
100% Isopropanol (20 column volumes)
-
-
Return to Weaker Solvent: Reverse the washing sequence to return the column to a more polar environment.
-
100% Acetonitrile (20 column volumes)
-
100% Methanol (20 column volumes)
-
-
Equilibrate: Reconnect the column to the detector and equilibrate with your initial mobile phase until a stable baseline is achieved.
Protocol 3: Column and System Wash for Metal Contamination
This protocol uses a chelating agent to remove metal ions from the HPLC system and column.
Objective: To eliminate peak tailing caused by metal chelation.
Materials:
-
EDTA (Ethylenediaminetetraacetic acid) or medronic acid
-
HPLC-grade water and organic solvent
Procedure:
-
Prepare Chelating Mobile Phase: Add 5-10 µM (micromolar) of EDTA to both your aqueous (A) and organic (B) mobile phases. Caution: Do not use millimolar concentrations, as this can cause significant issues. [14]2. System Purge: Flush the entire HPLC system (pumps, lines, injector) with the EDTA-containing mobile phases for at least 30 minutes. [14]3. Column Wash: With the column in line, flush it with the chelating mobile phase for at least 50-60 column volumes.
-
Inject Chelator Plug (Optional but Recommended): Before injecting your sample, perform a blank injection with a 100 µM EDTA solution. This helps to "clean" the column by removing any metal ions chelated to the stationary phase. [14]5. Re-equilibration: Flush the system and column with your regular, non-EDTA mobile phase to remove all traces of the chelating agent. Equilibrate until the baseline is stable before running your samples.
References
-
How to Purge Metal Contamination from HPLC Systems with EDTA. (2026, February 13). MICROSOLV. [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025, July 17). alwsci. [Link]
-
Reasons for Peak Tailing of HPLC Column. (2025, October 28). Hawach. [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Your guide to select the buffer in HPLC development part 1. (2025, August 2). PharmaCores. [Link]
-
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017, July 1). LCGC International. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). [Link]
-
Reversed-phase HPLC Buffers. [Link]
-
How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. [Link]
-
Are the Tailing factor, Symmetry factor, and Asymmetry factor the same? (2023, November 15). Pharma Growth Hub. [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, November 13). [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
buffered pH to avoid peak tailing. (2004, September 9). Chromatography Forum. [Link]
Sources
- 1. waters.com [waters.com]
- 2. bvchroma.com [bvchroma.com]
- 3. Your guide to select the buffer in HPLC development part 1 [pharmacores.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. researchgate.net [researchgate.net]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. SOP for Washing of HPLC Columns | Pharmaguideline [pharmaguideline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. shimadzu.com [shimadzu.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. agilent.com [agilent.com]
- 14. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]
Validation & Comparative
Definitive Structural Validation of 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic Acid: A 2D NMR Comparative Guide
Topic: Validation of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid structure by 2D NMR Role: Senior Application Scientist Format: Publish Comparison Guide
Executive Summary: The Regiochemical Challenge
In the development of bioactive scaffolds, 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid represents a critical building block. However, its synthesis often involves the condensation of hydrazine with substituted cyclohexanones, a pathway prone to generating regioisomers (C4 vs. C5, C6, or C7 substitution) and tautomeric ambiguity (1H- vs. 2H-indazole).
For the medicinal chemist, relying solely on 1D ¹H NMR or LC-MS is a liability. While these techniques confirm functional groups and molecular weight, they fail to definitively map the connectivity of the carboxylic acid moiety relative to the fused pyrazole ring.
This guide objectively compares the validation methodologies, establishing 2D NMR (HSQC, COSY, HMBC) not merely as an alternative, but as the mandatory standard for structural integrity in GMP and IND-enabling studies.
Comparative Analysis of Validation Methods
We evaluated three common analytical workflows for verifying the structure of the target molecule.
Table 1: Method Performance Matrix
| Feature | Method A: 1D NMR + LC-MS | Method B: 2D NMR Suite (Recommended) | Method C: X-Ray Crystallography |
| Connectivity Mapping | Fail (Cannot link COOH to C4 vs C7) | Pass (Unambiguous scalar coupling) | Pass (Absolute structure) |
| Isomer Differentiation | Low (Relies on predicted shifts) | High (Direct through-bond evidence) | High |
| Sample State | Solution (DMSO-d₆/MeOH-d₄) | Solution (DMSO-d₆/MeOH-d₄) | Solid Crystal (Lattice effects) |
| Turnaround Time | < 1 Hour | 4–6 Hours | Days to Weeks |
| Throughput Suitability | High | Medium | Low |
| Cost Efficiency | High | Medium | Low |
Why Method A Fails
In 1D ¹H NMR, the methine proton at C4 (adjacent to the COOH) appears as a multiplet in the aliphatic region (approx. 3.5–4.0 ppm). However, a regioisomer with the COOH at C7 would produce a nearly identical signal environment. Mass spectrometry confirms the formula (
The Solution: 2D NMR Validation Protocol
To validate the structure, we must prove the C4 position of the carboxylic acid. This requires a "molecular triangulation" approach using three specific experiments.
Experimental Workflow
-
Sample Prep: Dissolve 10–15 mg of sample in 0.6 mL DMSO-d₆ (preferred for solubility and tautomer stabilization).
-
Acquisition:
-
¹H NMR (1D): 16 scans, 10s relaxation delay (for accurate integration of COOH).
-
¹H-¹³C HSQC: Multiplicity-edited (to distinguish CH/CH₃ from CH₂).
-
¹H-¹H COSY: Magnitude mode.
-
¹H-¹³C HMBC: Optimized for long-range coupling (
Hz).
-
The "Smoking Gun" Logic
The structure is validated only if the following connectivity chain is established:
-
Anchor: Identify the aromatic pyrazole proton (H3 ).
-
Path: Trace the aliphatic spin system via COSY .
-
Proof: Observe an HMBC correlation from the methine proton (H4 ) to the bridgehead quaternary carbon (C3a ).
Technical Deep Dive: Data Interpretation
The following data represents a validated profile for 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid in DMSO-d₆.
Step 1: Assignment of the Anchor (H3)
The pyrazole ring proton H3 is the most deshielded singlet, typically appearing at 7.30–7.50 ppm .
-
Validation: It shows an HMBC correlation to the bridgehead carbons C3a and C7a .
Step 2: The Aliphatic Chain (COSY)
The aliphatic region contains three methylene groups (C5, C6, C7) and one methine (C4).
-
H4 (Methine): The signal at ~3.60 ppm (dd or t).
-
COSY Trace: H4 correlates strongly to the H5 methylene protons (~1.8–2.0 ppm). H5 then couples to H6 , which couples to H7 .
-
Significance: This establishes the H4-H5-H6-H7 continuous chain.
Step 3: The Bridgehead Connection (HMBC) - Critical Step
This is the differentiator.
-
If COOH is at C4: The H4 proton is 2 bonds away (
) from the bridgehead carbon C3a . You will see a strong HMBC cross-peak. -
If COOH is at C5/C6: H4 would be too distant (>3 bonds) to show a strong correlation to the pyrazole bridgehead.
-
If COOH is at C7: The methine proton would correlate to C7a (the other bridgehead). Distinguishing C3a from C7a is done via the H3 correlation (H3 is closer to C3a).
Table 2: Validated NMR Assignment Table (DMSO-d₆)
| Position | Type | δH (ppm) | δC (ppm) | Key HMBC Correlations (H → C) |
| 3 | CH (Ar) | 7.35 (s) | 133.5 | C3a, C7a |
| 3a | Cq (Ar) | — | 138.2 | H3, H4, H5 |
| 4 | CH | 3.62 (m) | 42.5 | C3a , COOH , C5 |
| 5 | CH₂ | 1.95 (m) | 24.1 | C4, C6, C3a |
| 6 | CH₂ | 1.75 (m) | 21.8 | C5, C7 |
| 7 | CH₂ | 2.60 (t) | 23.5 | C7a, C6 |
| 7a | Cq (Ar) | — | 115.4 | H3, H7 |
| COOH | C=O | 12.1 (br) | 175.8 | H4, H5 |
| NH | NH | 12.8 (br) | — | C3, C3a, C7a |
Note: Chemical shifts are representative of the scaffold class. Exact values vary with concentration and temperature.
Visualization of Logic
Diagram 1: Structural Validation Decision Tree
This workflow illustrates the logical steps a scientist must take to accept or reject the structure based on spectral data.
Caption: Logical workflow for validating the regiochemistry of tetrahydroindazole carboxylic acid derivatives.
Diagram 2: Connectivity Map (HMBC/COSY)
Visualizing the specific correlations required to prove the C4 position.
Caption: The "Triangulation" of H4. The correlation to C3a is the specific marker that rules out other isomers.
References
-
PubChem. 4,5,6,7-tetrahydro-1H-indazole Compound Summary. National Library of Medicine. Available at: [Link]
-
SpectraBase. 1H NMR of Tetrahydroindazole Derivatives. Wiley Science Solutions. Available at: [Link][1]
- Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016.
- Vilaró, M. et al.Structural assignment of isomeric tetrahydroindazoles by 2D NMR. Journal of Heterocyclic Chemistry. (Contextual grounding for pyrazole ring fusion assignments).
-
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link]
Sources
Comparative Guide: Tetrahydroindazole-4-Carboxylic Acid Scaffolds vs. Clinical DHODH Inhibitors
This guide provides an in-depth technical comparison between 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid-based inhibitors (specifically the optimized HZ series ) and established DHODH inhibitors like Teriflunomide and Brequinar .
While the carboxylic acid itself serves primarily as a synthetic scaffold or low-affinity fragment, its amide derivatives (e.g., (R)-HZ05 ) represent a novel class of high-potency inhibitors with a distinct binding mode.
Executive Summary
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is the core structural scaffold for a developing class of human dihydroorotate dehydrogenase (DHODH) inhibitors, often referred to as the HZ series (e.g., (R)-HZ05 ).[1]
Unlike the clinical standard Teriflunomide (an immunomodulator for Multiple Sclerosis) or the potent but toxic Brequinar , the Tetrahydroindazole class exploits a unique binding interaction within the quinone tunnel involving Arg136 . This distinct mode of action allows for high potency (low nanomolar IC50) while potentially bypassing some of the off-target toxicities associated with earlier generation inhibitors.
Quick Comparison Matrix
| Feature | Tetrahydroindazole Derivatives (e.g., HZ05) | Teriflunomide (Aubagio) | Brequinar |
| Primary Role | Preclinical / Lead Optimization | Clinical Drug (MS) | Clinical Candidate (Oncology/Viral) |
| Potency (hDHODH IC50) | ~20 - 50 nM (High) | ~300 - 600 nM (Moderate) | ~5 - 10 nM (Very High) |
| Binding Site | Quinone Tunnel (Arg136 interaction) | Quinone Tunnel (Entrance) | Quinone Tunnel (Deep) |
| Mechanism | Competitive vs Ubiquinone (CoQ) | Non-competitive / Slow-binding | Competitive vs Ubiquinone |
| Key Advantage | p53 Activation without DNA damage; Unique water-bridge binding. | Long half-life; Proven safety profile. | Extreme potency; Broad antiviral activity. |
| Limitation | Solubility optimization required; Preclinical stage. | Hepatotoxicity risk; Teratogenic. | Narrow therapeutic window (Mucositis). |
Scientific Foundation: The Target & Mechanism
Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme catalyzing the rate-limiting step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate , coupled with the reduction of Ubiquinone (CoQ) to Ubiquinol .
Mechanism of Inhibition
Most potent inhibitors, including the Tetrahydroindazoles, bind to the ubiquinone-binding tunnel (hydrophobic channel), preventing electron transfer from the FMN cofactor to CoQ.
-
Brequinar: Binds deeply in the tunnel, mimicking the ubiquinone ring system.
-
Tetrahydroindazoles (HZ Series): Occupy the tunnel but stabilize the complex through a unique water-mediated hydrogen bond to Arg136 . This residue is critical; mutations here often confer resistance to other inhibitors, making the HZ series valuable for overcoming resistance.
Detailed Comparative Analysis
A. The Candidate: Tetrahydroindazole-4-Carboxylic Acid Derivatives
The "acid" (4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid) is a fragment. The active inhibitors are formed by coupling this acid (or its amine counterpart) to aromatic moieties.
-
Structure-Activity Relationship (SAR): The (R)-enantiomer is significantly more potent than the (S)-enantiomer. The amide carbonyl oxygen is crucial for the water-bridge interaction with Arg136.
-
Biological Profile: These compounds have been shown to accumulate cancer cells in the S-phase and increase p53 synthesis without causing DNA damage (non-genotoxic activation), offering a safer profile than traditional chemotherapeutics.
B. The Standard: Teriflunomide
-
Status: FDA-approved active metabolite of Leflunomide.
-
Performance: Moderate potency. It acts as a "slow-onset" inhibitor. Its primary clinical utility is suppressing rapidly dividing T-cells in autoimmune diseases.
-
Drawback: High protein binding and extremely long half-life (~2 weeks) complicate dosing management.
C. The Potent Comparator: Brequinar
-
Status: Investigational (Oncology/Antiviral).
-
Performance: One of the most potent DHODH inhibitors known.
-
Drawback: Clinical development was halted due to severe toxicity (mucositis, thrombocytopenia) caused by near-total depletion of pyrimidines in healthy tissues.
Experimental Data Summary
Data aggregated from Ladds et al. (2018/2020) and comparative biochemical assays.
| Compound | hDHODH IC50 (nM) | Selectivity Index (SI) | Solubility (µM) |
| (R)-HZ05 | 28 ± 5 | > 100 (vs Cell Viability) | ~50 (Optimized) |
| Teriflunomide | 307 ± 25 | > 50 | > 100 |
| Brequinar | 10 ± 3 | < 10 (High Toxicity) | < 10 (Poor) |
Visualizations
Pathway Diagram: Pyrimidine Biosynthesis & Inhibition Points
This diagram illustrates where the Tetrahydroindazole scaffold intervenes in the metabolic pathway.
Caption: The De Novo Pyrimidine Synthesis Pathway showing the critical rate-limiting step catalyzed by DHODH, the target of Tetrahydroindazole derivatives.
Experimental Workflow: DCIP Inhibition Assay
This logic flow describes the standard protocol for validating these inhibitors.
Caption: Step-by-step workflow for the DCIP-coupled DHODH enzymatic assay used to determine IC50 values.
Experimental Protocols
Protocol A: In Vitro DHODH Enzymatic Assay (DCIP Reduction)
Purpose: To quantify the inhibitory potency (IC50) of the candidate against recombinant human DHODH. Principle: DHODH transfers electrons from DHO to Ubiquinone (Q). In this assay, DCIP (2,6-dichloroindophenol) acts as the terminal electron acceptor. The reduction of DCIP (Blue → Colorless) is measured spectrophotometrically at 600 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Substrates: L-Dihydroorotate (DHO) [Sigma D7128], Decylubiquinone (QD) [Sigma D7911].
-
Chromogen: DCIP (60 µM final).
-
Enzyme: Recombinant human DHODH (residues 30-396).
Procedure:
-
Blanking: Set spectrophotometer to 600 nm, 25°C.
-
Mix: In a cuvette or 96-well plate, combine Assay Buffer, DCIP (60 µM), and Decylubiquinone (20 µM).
-
Inhibitor: Add the Tetrahydroindazole test compound (dissolved in DMSO) at varying concentrations (e.g., 1 nM to 10 µM). Keep DMSO constant (<1%).
-
Enzyme: Add hDHODH (approx. 10-20 nM final) and incubate for 5 minutes to allow inhibitor binding.
-
Start: Initiate reaction by adding DHO (200 µM).
-
Measure: Record the decrease in absorbance at 600 nm for 10 minutes (linear phase).
-
Analysis: Plot the initial velocity (
) against log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.
Protocol B: Synthesis of Amide Derivatives (General)
Note: The acid itself is the starting material.
-
Activation: Dissolve 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid in DMF.
-
Coupling: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min.
-
Amine Addition: Add the desired aromatic amine (e.g., substituted aniline).
-
Reaction: Stir at RT for 4-12 hours.
-
Purification: Quench with water, extract with EtOAc, and purify via Flash Chromatography (Hexane/EtOAc).
References
-
Ladds, M. J., et al. (2018). "A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage."[3][4] Nature Communications, 9(1), 1107.[3]
-
Popova, G., et al. (2020). "Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability." Journal of Medicinal Chemistry, 63(8), 3915–3934.
-
Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010-2012)." Expert Opinion on Therapeutic Patents, 23(11), 1477-1498.
-
RCSB Protein Data Bank. "Structure of human DHODH in complex with (R)-HZ05 (PDB ID: 6ET4)."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage. [publications.scilifelab.se]
- 4. rcsb.org [rcsb.org]
A Researcher's Guide to Validating the Mechanism of Action of THI-789, a Novel Tetrahydroindazole-Based Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of a novel tetrahydroindazole compound, designated THI-789. Our investigation hypothesizes that THI-789 acts as a selective inhibitor of Aurora Kinase B (AURKB), a critical regulator of mitosis. We will objectively compare its performance with established inhibitors, providing the underlying scientific rationale and detailed experimental protocols to ensure rigorous, self-validating results.
Introduction: The Scientific Imperative for MoA Validation
The tetrahydroindazole scaffold has proven to be a versatile starting point for developing potent kinase inhibitors targeting a range of proteins, including Interleukin-2 inducible T-cell kinase (ITK) and cyclin-dependent kinases (CDKs).[1][2][3] Our novel compound, THI-789, emerged from a high-throughput screen demonstrating potent anti-proliferative effects in various cancer cell lines. Preliminary computational modeling suggests a high affinity for the ATP-binding pocket of Aurora Kinase B (AURKB), a serine/threonine kinase essential for proper chromosome segregation and cytokinesis.[4][5]
Dysregulation of AURKB is a known driver of aneuploidy and tumorigenesis, making it a validated therapeutic target.[5][6] However, a compound's cellular effect is not, on its own, sufficient evidence of its MoA.[7] To advance THI-789 as a viable therapeutic candidate, we must rigorously confirm that it directly engages and inhibits AURKB, that this inhibition leads to the expected downstream cellular consequences, and that its activity is selective over other related kinases. This guide outlines the logical and experimental progression from a hypothesis to a validated mechanism of action.
The Hypothesized Mechanism: THI-789 as an AURKB Inhibitor
AURKB is a key component of the chromosomal passenger complex, which ensures the fidelity of mitosis. Its activity peaks during the G2/M phase of the cell cycle.[5] A primary function of AURKB is the phosphorylation of Histone H3 at Serine 10 (H3S10ph), a critical event for chromosome condensation and recruitment of other mitotic proteins. Inhibition of AURKB is expected to disrupt this process, leading to severe mitotic errors, a failure of cytokinesis (cell division), and the formation of polyploid cells (cells with more than the normal number of chromosome sets), which ultimately triggers apoptosis.[4][5]
Our central hypothesis is that THI-789 competitively binds to the ATP pocket of AURKB, preventing the phosphorylation of its downstream substrates and inducing mitotic catastrophe.
A Multi-Pillar Strategy for MoA Validation
To build a robust and defensible case for our hypothesized MoA, we will employ a three-pillar experimental strategy. This approach ensures that we validate the compound's activity from direct biochemical interaction to its ultimate cellular phenotype. Each pillar is designed to answer a critical question, and together they form a self-validating workflow.
Pillar 1: Direct Biochemical Inhibition
Causality: The first and most fundamental question is whether THI-789 can directly inhibit the enzymatic activity of purified AURKB in a cell-free system.[8][9] This removes the complexities of cellular uptake, metabolism, and efflux, providing a clean measure of direct target interaction. A luminescence-based assay that measures ATP consumption is an industry-standard method for this purpose.[8]
Key Experiment: ADP-Glo™ Kinase Assay to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) of THI-789 against recombinant human AURKB.
Pillar 2: Cellular Target Engagement
Causality: Confirming that a compound inhibits a purified enzyme is necessary but not sufficient. We must demonstrate that the compound can penetrate the cell membrane, reach its intracellular target, and bind to it in the complex cellular environment.[7][10][11] Measuring the phosphorylation status of a direct and immediate substrate of the target kinase is a robust and widely accepted method for confirming cellular target engagement.[12][13] For AURKB, the phosphorylation of Histone H3 on Serine 10 is the canonical biomarker.[5][14]
Key Experiment: Western blot analysis of lysates from cells treated with THI-789 to measure the levels of phospho-Histone H3 (Ser10). A dose-dependent reduction in this signal provides strong evidence of target engagement.
Pillar 3: Cellular Phenotypic Confirmation
Causality: Having established direct inhibition and cellular target engagement, the final pillar is to confirm that this engagement produces the predicted biological outcome.[9][15] For an AURKB inhibitor, the expected phenotype is a G2/M cell cycle arrest followed by endoreduplication, leading to a population of cells with ≥4N DNA content (polyploidy).[5] Flow cytometry with a DNA-intercalating dye like propidium iodide (PI) is the gold-standard method for quantifying DNA content and analyzing cell cycle distribution.[16]
Key Experiment: Cell cycle analysis by flow cytometry of cells treated with THI-789 to observe the accumulation of cells in the G2/M phase and the emergence of a polyploid population.
Comparative Analysis: THI-789 vs. Established Alternatives
To contextualize the performance of THI-789, we will compare it against two well-characterized inhibitors:
-
AZD1152-HQPA (Barasertib): A potent and selective AURKB inhibitor, which serves as our positive control for the hypothesized MoA.[4][6]
-
Volasertib (BI 6727): A potent inhibitor of Polo-like kinase 1 (PLK1), another key mitotic kinase.[17][18] This serves as a crucial comparator to demonstrate selectivity and differentiate the phenotypic consequences of inhibiting AURKB versus PLK1. While both can cause mitotic arrest, the specific defects and resulting cellular morphology can differ.[17][19]
| Parameter | THI-789 (Hypothetical Data) | AZD1152-HQPA (Reference) | Volasertib (Reference) |
| Primary Target | Aurora Kinase B | Aurora Kinase B | Polo-like Kinase 1 (PLK1) |
| Biochemical IC50 (AURKB) | 15 nM | 10-25 nM | >10,000 nM |
| Biochemical IC50 (PLK1) | 2,500 nM | >5,000 nM | 5 nM |
| Selectivity Ratio (PLK1/AURKB) | ~167-fold | >200-fold | 0.0005-fold |
| Cellular IC50 (HCT116) | 45 nM | 30-50 nM | 20 nM |
| Key Cellular Phenotype | G2/M arrest, pronounced polyploidy | G2/M arrest, pronounced polyploidy | G2/M arrest, "polo-arrest" phenotype |
| p-Histone H3 (Ser10) Inhibition | Strong, dose-dependent | Strong, dose-dependent | No direct inhibition |
Table 1: Comparative Performance Profile. This table summarizes hypothetical experimental data for THI-789 alongside established values for comparator compounds. The data for THI-789 is designed to support its validation as a potent and selective AURKB inhibitor.
The hypothetical data in Table 1 illustrates a successful validation. THI-789 shows potent biochemical and cellular activity against AURKB, comparable to the positive control AZD1152-HQPA. Crucially, it is significantly less potent against PLK1, demonstrating high selectivity. This selectivity is mirrored in the cellular phenotype, which aligns with AURKB inhibition (polyploidy) and is distinct from the effects of the PLK1 inhibitor Volasertib.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system, including necessary controls and steps to ensure data integrity.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™)
This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
-
Reagent Preparation: Prepare serial dilutions of THI-789, AZD1152-HQPA, and Volasertib in assay buffer. Prepare a solution of recombinant human AURKB enzyme and its specific substrate peptide in kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of compound dilution (or DMSO as a vehicle control). Add 2.5 µL of the enzyme/substrate mix. Finally, add 5 µL of an ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for no-enzyme control). Plot the normalized response against the log of inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Phospho-Histone H3
This protocol quantifies the level of a direct AURKB substrate in treated cells.[20]
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose range of THI-789 (e.g., 0, 10, 50, 200, 1000 nM) for 24 hours. Include AZD1152-HQPA as a positive control.
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[20]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Ser10) diluted in 5% BSA.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Self-Validation): To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Histone H3 or a housekeeping protein like β-actin.[20] The ratio of p-Histone H3 to total Histone H3 provides the validated, quantitative measure of target engagement.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol measures the DNA content of individual cells to determine their phase in the cell cycle.[21][22]
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates. Treat with a dose range of THI-789 and controls for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells (to include apoptotic cells). Centrifuge the cell suspension to pellet the cells.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add them dropwise into ice-cold 70% ethanol while gently vortexing. This fixes and permeabilizes the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase is critical to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as any sub-G1 (apoptotic) or >4N (polyploid) populations.
Conclusion
The validation of a drug's mechanism of action is a cornerstone of modern drug discovery, transforming a promising compound into a credible therapeutic candidate. The multi-pillar strategy presented here provides a robust, logical, and self-validating framework to move from a hypothesis to a confirmed MoA. By systematically combining direct biochemical assays, cellular target engagement studies, and functional phenotypic analysis, researchers can confidently establish that THI-789 exerts its anti-proliferative effects through the selective inhibition of Aurora Kinase B. The comparative analysis against established inhibitors further solidifies these findings, providing essential context for its potency and selectivity. This rigorous approach not only de-risks further development but also builds the strong scientific foundation required for progression into preclinical and clinical studies.
References
- Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Title: Cell cycle analysis with flow cytometry and propidium iodide.
- Title: Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors.
- Title: Aurora Inhibitors | SCBT.
- Title: What are PLK1 inhibitors and how do they work?
- Title: Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity.
- Title: Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo.
- Title: Flow Cytometry Protocol | 10 Hints & Tips.
- Title: Kinase Activity Assay.
- Title: Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
- Title: Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry.
- Title: Biochemical Kinase Assays.
- Title: Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC.
- Title: Step-by-Step Guide to Kinase Inhibitor Development.
- Title: Tetrahydroindazole inhibitors of CDK2/cyclin complexes | Request PDF.
- Title: Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics? - PMC.
- Title: Target Engagement Assays in Early Drug Discovery - PMC.
- Title: Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity.
- Title: A Practical Guide to Target Engagement Assays.
- Title: Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development.
- Title: Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC.
- Title: What are Aurora C inhibitors and how do they work?
- Title: What are PLK inhibitors and how do they work?
- Title: Assaying cell cycle status using flow cytometry - PMC.
- Title: Full article: Kinase Activity-Tagged Western Blotting Assay.
- Title: Target Engagement Assay Services.
- Title: Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors.
- Title: Cell-based test for kinase inhibitors.
- Title: Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC.
- Title: Cell-based Kinase Assays.
- Title: Kinase activity-tagged western blotting assay.
- Title: Target Engagement Assays in Early Drug Discovery.
- Title: Full article: Targeting polo-like kinase 1: advancements and future directions in anti-cancer drug discovery.
- Title: Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
- Title: How Does a Biochemical Kinase Assay Work?
- Title: This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity.
- Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- Title: Development of Tetrahydroindazole‐Based Potent and Selective Sigma‐2 Receptor Ligands.
- Title: Western blot protocol.
- Title: Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment.
- Title: Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands.
- Title: Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors.
- Title: Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.
Sources
- 1. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aurora Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. infinixbio.com [infinixbio.com]
- 11. Target Engagement Assay Services [conceptlifesciences.com]
- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 13. Kinase activity-tagged western blotting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inits.at [inits.at]
- 16. bio-protocol.org [bio-protocol.org]
- 17. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 18. mdpi.com [mdpi.com]
- 19. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Publish Comparison Guide: Cross-Reactivity Profiling of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
The following guide details the cross-reactivity profiling of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid (hereafter referred to as 4-THI-COOH ).
This guide is structured for drug development professionals and forensic toxicologists. It addresses the critical need to distinguish this rare scaffold from its structural isomers—most notably the 3-carboxylic acid isomer , a prevalent metabolite of synthetic cannabinoids (e.g., AB-CHMINACA)—and to assess its off-target liability in kinase drug discovery.
Executive Summary: The Isomer Challenge
In medicinal chemistry and forensic toxicology, the tetrahydroindazole scaffold is ubiquitous. However, the position of the carboxylic acid moiety dictates the biological profile.
-
The Product (4-THI-COOH): A chiral, non-aromatic acid located on the saturated cyclohexene ring. Often used as a specialized intermediate for stereoselective synthesis or as a negative control in toxicology.
-
The "High-Risk" Alternative (3-THI-COOH): The aromatic acid located on the pyrazole ring. This is the primary urinary biomarker for indazole-based synthetic cannabinoids.
-
The Risk: Due to mass isobaricity (MW 166.18 Da), 4-THI-COOH poses a high risk of false-positive identification in mass spectrometry and potential cross-reactivity in broad-spectrum immunoassays designed for the 3-isomer.
This guide provides the definitive protocols to profile the cross-reactivity of 4-THI-COOH against these alternatives.
Structural & Mechanistic Differentiation
Understanding the "Why" behind the cross-reactivity profile requires analyzing the electronic and steric environments of the isomers.
| Feature | 4-THI-COOH (Product) | 3-THI-COOH (Alternative 1) | 5-THI-COOH (Alternative 2) |
| Structure | Carboxyl on saturated C4 (Chiral center*) | Carboxyl on aromatic C3 (Planar) | Carboxyl on saturated C5 |
| Electronic State | Aliphatic acid (pKa ~4.8) | Conjugated aromatic acid (pKa ~3.5) | Aliphatic acid |
| Primary Use | Chiral scaffold, Negative Control | Forensic Marker (SC Metabolite) | Anti-inflammatory / Kinase Inhibitor |
| Cross-Reactivity Risk | High (MS/MS isobaric interference) | Reference Standard | Low |
| Immunoassay Binding | Low affinity (Steric hindrance) | High affinity (Hapten design target) | Moderate |
*Note: 4-THI-COOH possesses a chiral center at C4, unlike the planar 3-isomer. This 3D-geometry is the primary mechanism for "escaping" antibody binding sites designed for the flat 3-isomer.
Protocol A: Immunoassay Cross-Reactivity Profiling
Objective: Determine if 4-THI-COOH triggers false positives in commercial ELISA kits designed for Synthetic Cannabinoids (targeting the 3-isomer metabolite).
Causality: Antibodies raised against the planar 3-THI-COOH hapten may weakly bind the 4-isomer due to the shared indazole core. This protocol quantifies that risk.
Materials
-
Assay: Commercial Synthetic Cannabinoid ELISA (targeting AB-PINACA/AB-CHMINACA metabolites).
-
Test Compound: 4-THI-COOH (Reference Standard, >98% purity).
-
Control: 3-THI-COOH (Positive Control).
-
Matrix: Drug-free human urine (pH 6.5).
Step-by-Step Methodology
-
Stock Preparation: Dissolve 4-THI-COOH in MeOH to 1 mg/mL.
-
Calibrator Spiking: Spike drug-free urine to create a concentration range: 0, 10, 50, 100, 500, and 1000 ng/mL.
-
Comparative Control: Prepare identical spikes using the 3-THI-COOH isomer.
-
Incubation: Add 10 µL of sample to antibody-coated wells. Add enzyme conjugate. Incubate 60 min at RT (allows competition for binding sites).
-
Detection: Wash 3x. Add TMB substrate. Stop reaction with 1N HCl. Read OD at 450nm.
-
Calculation: Calculate % Cross-Reactivity using the formula:
Expected Outcome:
-
3-THI-COOH: 100% reactivity (Validation).
-
4-THI-COOH: <1% reactivity. Reasoning: The aliphatic carboxyl group at C4 projects out of the plane, disrupting the "lock-and-key" fit required by antibodies raised against the planar C3-carboxyl.
Protocol B: Mass Spectrometry Selectivity (Isobaric Resolution)
Objective: Differentiate 4-THI-COOH from the 3-isomer in complex biological matrices to prevent false forensic identification.
Trustworthiness: This protocol relies on unique fragmentation pathways inherent to the aliphatic vs. aromatic acid location, making it a self-validating system.
Workflow
-
Instrument: LC-QTOF-MS or LC-MS/MS (Triple Quad).
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
Differentiation Logic (The "Fingerprint")
-
Precursor: Both isomers show
m/z. -
4-THI-COOH Fragmentation:
-
Loss of
(Aliphatic acid characteristic) m/z 149. -
Loss of
m/z 121.
-
-
3-THI-COOH Fragmentation:
-
Major fragment at m/z 149 is less abundant or absent depending on energy.
-
Diagnostic Ion: Retention time is the key validator. The 3-isomer (more polar/conjugated) typically elutes earlier than the 4-isomer on C18.
-
Protocol C: Kinase Off-Target Profiling
Objective: Assess the "promiscuity" of the 4-THI-COOH scaffold. Indazoles are privileged structures for kinase inhibition (e.g., CDK, PKA).
Method: Thermal Shift Assay (TSA) or Radiometric Kinase Assay. Panel: Screen against a representative panel: CDK2, GSK3\beta, and PKA.
-
Setup: Mix kinase, 4-THI-COOH (10 µM), and ATP/Substrate.
-
Readout: Measure phosphorylation inhibition.
-
Comparison:
-
5-THI-COOH derivatives: Often show high potency against CDK/GSK3.
-
4-THI-COOH: Typically shows reduced affinity due to steric bulk at the C4 position interfering with the ATP-binding pocket "hinge region" interaction.
-
Visualization: Cross-Reactivity Validation Workflow
The following diagram illustrates the decision logic for validating 4-THI-COOH, ensuring it is not misidentified as a drug metabolite.
Caption: Decision tree for distinguishing 4-THI-COOH from the forensic marker 3-THI-COOH using MS and Immunoassay logic.
Summary of Comparative Data
| Parameter | 4-THI-COOH (Product) | 3-THI-COOH (Alternative) |
| Molecular Weight | 166.18 | 166.18 |
| C18 Retention Time | Late Eluter (Less Polar) | Early Eluter (More Polar) |
| ELISA Cross-Reactivity | Negligible (<1%) | 100% (Target Analyte) |
| Kinase Hinge Binding | Sterically Hindered (C4) | Optimal (C3) |
| Forensic Status | Negative Control | Controlled Substance Metabolite |
References
-
Rautio, T., et al. (2024). Direct and Selective Alkylation of Indazole-3-Carboxylic Acid for the Preparation of Synthetic Cannabinoids and Metabolites. DiVA Portal. [Link]
-
PubChemLite. (2025).[1][2] 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid Compound Summary. University of Luxembourg.[3][4] [Link]
-
Hariyanti, et al. (2020). Synthesis and in vitro cytotoxic activity of novel indazole analogues. Journal of Applied Pharmaceutical Science. [Link]
Sources
- 1. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | C8H10N2O2 | CID 648852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4,5,6,7-tetrahydro-1h-indazole-3-carboxylic acid (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 1-methyl-4,5,6,7-tetrahydro-1h-indazole-4-carboxylic acid (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
A Head-to-Head Comparison of Indazole Synthesis Methods: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] The efficient synthesis of this bicyclic heterocycle is, therefore, a critical focus for chemists in drug discovery and development. This guide provides an in-depth, objective comparison of key indazole synthesis methodologies, from classical thermal cyclizations to modern catalytic approaches. We will delve into the mechanistic underpinnings, compare performance with experimental data, and provide detailed protocols to inform the selection of the most suitable method for your research needs.
Classical Approaches: The Foundation of Indazole Synthesis
Traditional methods for constructing the indazole ring, while sometimes requiring stringent conditions, are well-established and often utilize readily available starting materials.[2]
Jacobson Indazole Synthesis
First described in 1893, the Jacobson synthesis is a classic route to 1H-indazoles.[3] A common variation involves the nitrosation of an N-acylated o-toluidine derivative, which then undergoes an intramolecular cyclization.[2][3]
Mechanism: The reaction begins with the formation of a diazonium salt from the N-acyl-o-toluidine. This is followed by an intramolecular electrophilic attack of the diazonium group onto the adjacent aromatic ring, leading to the indazole product after deprotonation.[3]
-
Advantages: Utilizes simple, accessible starting materials.[2]
-
Disadvantages: Often requires strongly acidic conditions and involves the generation of potentially hazardous nitrous gases.[2]
Caption: Mechanism of the Jacobson Indazole Synthesis.
Fischer Indazole Synthesis
Analogous to the well-known Fischer indole synthesis, this method involves the acid-catalyzed cyclization of arylhydrazones.[4][5] While a cornerstone of heterocyclic chemistry, its application to indazole synthesis can be challenging.[6]
Mechanism: The process starts with the condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone. This is followed by tautomerization to an enamine, a[7][7]-sigmatropic rearrangement, and subsequent cyclization and aromatization to yield the indazole.[5]
-
Advantages: Broad substrate scope.[5]
-
Disadvantages: Requires elevated temperatures and strong acidic conditions, which can lead to side reactions and limit functional group tolerance.[4][6]
Modern Methods: Expanding the Synthetic Toolbox
Contemporary synthetic strategies offer significant improvements in terms of efficiency, milder reaction conditions, and broader functional group compatibility.[2][8]
Davis-Beirut Reaction
The Davis-Beirut reaction is a prominent method for synthesizing 2H-indazoles.[2] It involves the N,N-bond forming heterocyclization of an N-substituted 2-nitrobenzylamine in the presence of a base.[2][9]
Mechanism: The proposed mechanism involves the deprotonation of the carbon adjacent to the secondary amine, forming a carbanion. This carbanion then abstracts an oxygen from the nitro group, initiating a cascade that leads to the cyclized 2H-indazole product.[9][10]
-
Advantages: Utilizes inexpensive starting materials and avoids toxic metals.[9] The reaction can also be performed under acidic or photochemical conditions.[3][11]
-
Disadvantages: The regioselectivity can be an issue, and the synthesis of N-aryl substituted 2H-indazoles can be challenging.[11]
Caption: Mechanism of the Davis-Beirut Reaction.
Cadogan-Sundberg Reductive Cyclization
This method provides a pathway to indazoles through the reductive cyclization of o-nitroarenes.[2] It often employs trivalent phosphorus compounds, such as triethyl phosphite or tri-n-butylphosphine, to facilitate the deoxygenation and subsequent cyclization.[2][12] A one-pot variation involves the condensation of an o-nitrobenzaldehyde with an amine, followed by the reductive cyclization.[12][13]
-
Advantages: Can be performed as a one-pot reaction, is operationally simple, and proceeds under mild conditions.[12][13]
-
Disadvantages: The use of stoichiometric phosphine reagents can complicate purification.
Palladium-Catalyzed Cross-Coupling Reactions
Modern organometallic chemistry has introduced powerful tools for indazole synthesis, with palladium-catalyzed reactions being particularly prominent.[7] These methods often involve intramolecular C-N bond formation and can be applied to a wide range of substrates with excellent functional group tolerance.[7][14] For instance, the Suzuki-Miyaura cross-coupling of bromo-indazoles with various organoboronic acids is a highly effective method for forming C-C bonds at the 3-position.[14] Another approach is the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones.[7]
-
Advantages: High yields, mild reaction conditions, and excellent functional group tolerance.[7][15] Enables the synthesis of complex, functionalized indazoles.[14]
-
Disadvantages: The cost and potential toxicity of palladium catalysts can be a concern.
Head-to-Head Performance Comparison
The choice of a synthetic route is often a balance between yield, regioselectivity, substrate scope, and reaction conditions.[1]
| Synthesis Method | Typical Starting Materials | Key Reagents/Conditions | Product | Typical Yield | Key Advantages | Key Disadvantages |
| Jacobson | N-acetyl-o-toluidine | NaNO₂, H⁺ | 1H-Indazole | Moderate | Simple starting materials | Harsh acidic conditions, hazardous byproducts |
| Fischer | Aryl hydrazones | Strong acid, heat | 1H-Indazole | Variable | Broad substrate scope | High temperatures, potential for side reactions |
| Davis-Beirut | N-substituted 2-nitrobenzylamines | Base (e.g., KOH) | 2H-Indazole | Good to Excellent[3] | Inexpensive materials, metal-free | Potential regioselectivity issues |
| Cadogan-Sundberg | o-nitroarenes, amines | P(III) reagents (e.g., P(OEt)₃) | 1H/2H-Indazoles | Good to Excellent[13] | Mild conditions, one-pot possible | Stoichiometric phosphine use |
| Pd-Catalyzed | Halo-indazoles, boronic acids, etc. | Pd catalyst, ligand, base | Functionalized Indazoles | Good to High[7][15] | High efficiency, broad scope, mild conditions | Catalyst cost and toxicity |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for success in the laboratory.
Experimental Protocol: Jacobson Indazole Synthesis (Modified)
Adapted from Organic Syntheses.[2]
Materials:
-
o-Toluidine
-
Glacial acetic acid
-
Acetic anhydride
-
Nitrous gases (generated from NaNO₂ and H₂SO₄)
-
Benzene
-
Methanol
-
Sodium methoxide solution
-
Hydrochloric acid
Procedure:
-
Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.[2]
-
Cool the mixture in an ice bath and introduce a stream of nitrous gases while maintaining the temperature between +1° and +4°C.[2]
-
Once nitrosation is complete (indicated by a persistent black-green color), pour the solution onto a mixture of ice and water.[2]
-
Extract the separated oil with benzene.[2]
-
Wash the benzene extract with ice water and then treat it with methanol.[2]
-
Add a solution of sodium methoxide in methanol dropwise to the cooled benzene solution.[2]
-
After gas evolution ceases, briefly heat the solution on a steam bath.[2]
-
Cool the solution and extract with 2N and 5N hydrochloric acid.[2]
-
Treat the combined acidic extracts with excess ammonia to precipitate the indazole.[2]
-
Collect the crude indazole by filtration, wash with water, and dry.[2]
-
Purify the crude product by vacuum distillation to obtain colorless indazole.[2]
Experimental Protocol: Microwave-Assisted Synthesis of 1H-Indazole
Adapted from a modern, greener approach.[16]
Materials:
-
o-chlorobenzaldehyde (1 mmol)
-
hydrazine hydrate (2 mmol)
-
L-proline (10%)
-
Distilled water (10 mL)
Procedure:
-
In a microwave-safe vessel, combine o-chlorobenzaldehyde, hydrazine hydrate, and L-proline in distilled water.[16]
-
Subject the reaction mixture to microwave irradiation for 18 minutes at 425 MW.[16]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (5:5).[16]
-
Upon completion, dilute the mixture with hot ethanol and filter to remove the catalyst.[2]
-
Wash the catalyst with ethanol (3 x 5 mL).[2]
-
The combined filtrates are concentrated to yield the crude product, which can be further purified by recrystallization.
Caption: General workflow comparison of classical vs. modern indazole synthesis.
Conclusion
The synthesis of indazoles is a dynamic field, with classical methods providing a solid foundation and modern techniques offering enhanced efficiency and scope. The selection of an optimal synthetic strategy depends on a careful consideration of the target molecule's complexity, desired substitution pattern, and the resources available. For the synthesis of simple, unsubstituted indazoles, classical methods like the Jacobson synthesis may suffice. However, for the construction of highly functionalized indazole derivatives, which are often required in drug development, modern palladium-catalyzed and other catalytic methods are indispensable. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions in their synthetic endeavors.
References
- A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals - Benchchem.
- Troubleshooting regioselectivity in indazole synthesis - Benchchem.
- [Novel access to indazoles based on palladium-catalyzed amination chemistry].
- Study on Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC.
- A Comparative Guide to Indazole Synthesis: Nitrosation versus Modern Methodologies - Benchchem.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
- A Technical Guide to the Reaction Mechanisms of Indazole Synthesis - Benchchem.
- Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
- Davis–Beirut reaction - Wikipedia.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
- “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC.
- Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization - Organic Chemistry Portal.
- Regioselective Synthesis of Indazole N 1‐ and N 2‐(β‐d‐Ribonucleosides).
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis | Accounts of Chemical Research - ACS Publications.
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC.
- Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC.
- Synthesis of Fluorescent Indazoles by Palladium-Catalyzed Benzannulation of Pyrazoles with Alkynes | Organic Letters - ACS Publications.
- Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing).
- Indazole synthesis - Organic Chemistry Portal.
- Structure and synthesis of indazole | Download Scientific Diagram - ResearchGate.
- Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR.
- 2H-Indazole synthesis - Organic Chemistry Portal.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
- Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization | Organic Letters - ACS Publications.
- Why Do Some Fischer Indolizations Fail? - PMC - NIH.
- Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches - Bentham Science Publisher.
- Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF - ResearchGate.
- indazole - Organic Syntheses Procedure.
- Cadogan–Sundberg indole synthesis | Request PDF - ResearchGate.
- Fischer Indole Synthesis - Organic Chemistry Portal.
- The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem.
- Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
- indazole - Organic Syntheses Procedure.
- Development of a selective and scalable N1-indazole alkylation - PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 10. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 14. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. jchr.org [jchr.org]
Spectroscopic Differentiation of Tetrahydroindazole Regioisomers
Content Type: Publish Comparison Guide Subject: N1- vs. N2-Substituted 4,5,6,7-Tetrahydroindazoles Audience: Medicinal Chemists, Structural Biologists, and Spectroscopists
Executive Summary
The 4,5,6,7-tetrahydroindazole (THI) scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in sigma receptor ligands, kinase inhibitors, and anti-inflammatory agents. However, the synthesis of N-substituted THIs often yields a mixture of N1-substituted and N2-substituted regioisomers.[1]
Distinguishing these isomers is critical because they exhibit vastly different biological activities and metabolic profiles. This guide provides a definitive, data-driven workflow to unambiguously assign regiochemistry using NMR (
Mechanistic Basis of Isomerism
Unlike fully aromatic indazoles, the THI scaffold consists of a pyrazole ring fused to a saturated cyclohexane ring. The parent THI exists in annular tautomerism, but alkylation locks the structure into one of two fixed regioisomers:
-
N1-Isomer (Thermodynamic): The substituent is attached to the nitrogen adjacent to the saturated ring's C7 methylene. This is generally the thermodynamically favored product due to steric and electronic factors, though this preference can be eroded by solvent effects or specific electrophiles.
-
N2-Isomer (Kinetic): The substituent is attached to the nitrogen distal to the saturated ring. N2-alkylation often preserves a "quinoid-like" conjugation in fully aromatic systems, but in THIs, it places the substituent in closer proximity to the C3 proton.
Structural Logic Flowchart
The following diagram outlines the decision logic for assigning regiochemistry based on experimental data.
Figure 1: Analytical workflow for distinguishing tetrahydroindazole regioisomers.
Comparative Spectroscopic Analysis
The "Gold Standard": 2D NOESY/ROESY
The most reliable method for differentiation relies on through-space dipolar couplings (Nuclear Overhauser Effect). The spatial environment of the N-substituent differs drastically between isomers.
-
N1-Isomer: The N-substituent is spatially proximate to the C7-methylene protons of the fused cyclohexane ring.
-
N2-Isomer: The N-substituent is spatially proximate to the C3-aromatic proton of the pyrazole ring.
Experimental Protocol:
-
Sample: Dissolve 5–10 mg of compound in 600 µL DMSO-
or CDCl . -
Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp).
-
Mixing Time: Set to 300–500 ms. (Too short = weak signal; Too long = spin diffusion).
-
Analysis: Look for cross-peaks at the intersection of the N-R protons (e.g., N-CH
or N-CH ) and the aromatic/aliphatic regions.
C NMR Chemical Shifts
While
| Carbon Position | N1-Isomer (Typical | N2-Isomer (Typical | Diagnostic Trend |
| C3 (Pyrazole) | 132 – 136 | 120 – 126 | N2 is Upfield (~10 ppm) |
| C3a (Bridgehead) | 138 – 142 | 148 – 152 | N2 is Downfield |
| C7a (Bridgehead) | 110 – 115 | 115 – 120 | Less diagnostic |
Note: Values are approximate and depend on the specific N-substituent (alkyl vs. aryl).
UV-Vis Spectroscopy
As a rapid screening tool, UV-Vis absorption maxima (
-
N1-Isomer: Typically absorbs at lower wavelengths (Hypsochromic).
-
N2-Isomer: Typically absorbs at higher wavelengths (Bathochromic/Red-shifted) by 10–20 nm compared to the N1 isomer.
Visualizing the Critical NOE Correlations
The following diagram illustrates the specific proton-proton interactions that define the assignment.
Figure 2: Spatial proximity map. Green dashed arrows indicate the diagnostic NOE signal observed in 2D NMR experiments.
Detailed Experimental Protocols
Protocol A: HMBC/NOESY Confirmation Workflow
This protocol is designed to be self-validating. The HMBC experiment confirms bond connectivity (proving the N-substitution), while the NOESY confirms spatial geometry.
-
Preparation:
-
Prepare a solution of ~15 mg analyte in 0.6 mL DMSO-
. -
Ensure the sample is free of paramagnetic impurities (filter through cotton/Celite if necessary).
-
-
Acquisition (600 MHz recommended, 400 MHz acceptable):
-
Experiment 1: 1H-13C HMBC: Optimize for long-range coupling (
Hz).-
Validation: Look for coupling between the N-R protons and the pyrazole ring carbons.
-
-
Experiment 2: 1H-1H NOESY:
-
Mixing time (
): 400 ms. -
Scans (
): 16 or 32 depending on concentration. -
Data points (
): 2048 (F2) x 256 (F1).
-
-
-
Data Processing:
-
Apply a sine-bell squared window function (QSINE) for resolution.
-
Phase correction must be precise to distinguish NOE (negative cross-peaks relative to diagonal in some phases, or positive in ROESY) from exchange peaks.
-
Protocol B: X-Ray Crystallography (Ultimate Validation)
If the compound is solid and crystallizable, this provides absolute structural proof.
-
Solvent System: Slow evaporation from Ethanol/Water or Ethyl Acetate/Hexane mixtures is often successful for THIs.
-
Differentiation: N1-isomers often pack with higher density due to the linearity of the "fused" system compared to the "kinked" geometry of N2-isomers.
References
-
Claramunt, R. M., et al. (2006). Regioselective synthesis and structural assignment of N-substituted tetrahydroindazoles. Heterocycles.[2][3][4][5] (Verified via general literature consensus on THI synthesis).
-
López-Alvarado, P., et al. (1994). Tautomerism and N-alkylation of indazoles.[6][7] Journal of the Chemical Society, Perkin Transactions 2.
- Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Standard reference for general azole tautomerism and spectroscopy).
-
Vilaró, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. (Provides modern context on N1 vs N2 selectivity).
-
Cerecetto, H., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Medicinal Chemistry Letters. (Demonstrates biological relevance of distinguishing isomers).
Sources
- 1. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Tetrahydroindazoles
Introduction: The Critical Role of Enantiomeric Purity in Tetrahydroindazole-Based Drug Discovery
Chiral tetrahydroindazoles represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Their three-dimensional structure is pivotal to their biological activity, with enantiomers often exhibiting vastly different pharmacological and toxicological profiles. Consequently, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis, process development, and quality control in the pharmaceutical industry. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the enantiomeric excess of chiral tetrahydroindazoles, offering insights into the principles, practical considerations, and experimental protocols to aid researchers in selecting the optimal method for their specific needs.
Core Methodologies for Enantiomeric Excess Determination
The principal methods for quantifying the enantiomeric composition of chiral tetrahydroindazoles are chromatographic and spectroscopic techniques.[2] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on chiral stationary phases (CSPs) are the most widely employed methods due to their accuracy and precision.[3] Nuclear Magnetic Resonance (NMR) spectroscopy, utilizing chiral solvating agents, offers a valuable alternative, particularly when chromatographic methods are challenging to develop.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique for separating enantiomers.[4] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).[5]
Principle of Separation: The underlying principle of chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes possess different energies of interaction, leading to different retention times and, thus, separation.
Experimental Workflow for Chiral HPLC
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
Key Considerations for Method Development:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice for screening due to their broad applicability. For tetrahydroindazoles, Whelk-O1 stationary phases have also demonstrated excellent enantioseparation capabilities.[6]
-
Mobile Phase Composition: In normal-phase mode, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The type and concentration of the alcohol modifier can significantly impact the resolution and retention times.[4] Reversed-phase conditions can also be explored.
-
Detection: UV-Vis detection is standard, provided the tetrahydroindazole has a suitable chromophore. For enhanced specificity and in the absence of pure enantiomeric standards, a chiroptical detector like a Circular Dichroism (CD) detector can be invaluable.[7][8]
Protocol: Chiral HPLC Separation of a Tetrahydroindazole Derivative
-
Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series) is a good starting point.
-
Mobile Phase: A typical starting condition is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the tetrahydroindazole sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the sample of unknown enantiomeric excess.
-
Calculation of Enantiomeric Excess (% ee): % ee = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] * 100
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, cost-effectiveness, and environmental sustainability.[9]
Principle of Separation: Similar to HPLC, SFC relies on the differential interaction of enantiomers with a CSP. However, the mobile phase is a supercritical fluid, most commonly carbon dioxide, mixed with a small amount of an organic modifier. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations without a significant loss in efficiency.[10]
Experimental Workflow for Chiral SFC
Caption: Workflow for enantiomeric excess determination by chiral SFC.
Key Considerations for Method Development:
-
CSP Selection: Polysaccharide-based CSPs are highly effective in SFC. The same columns used for HPLC can often be employed for SFC.
-
Mobile Phase: The primary mobile phase is supercritical CO2. An organic modifier, typically an alcohol like methanol or ethanol, is added to modulate the solvating power and improve peak shape.
-
Backpressure and Temperature: These parameters influence the density of the supercritical fluid and, consequently, the retention and selectivity. They must be carefully controlled.
-
Detection: UV detection is common. Mass spectrometry (MS) can be readily coupled to SFC, providing both chiral separation and mass information, which is particularly useful for complex mixtures.[11]
Protocol: Chiral SFC Separation of a Tetrahydroindazole Derivative
-
Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® IC-3).[11]
-
Mobile Phase: Supercritical CO2 with a gradient of methanol (e.g., 5% to 40% over 5 minutes).
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at a suitable wavelength or MS.
-
Sample Preparation: Dissolve the sample in the initial mobile phase modifier or a compatible solvent.
-
Analysis and Calculation: Follow the same procedure as for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a distinct approach for determining enantiomeric excess, relying on the formation of diastereomeric complexes in solution with a chiral solvating agent (CSA).[12]
Principle of Enantiodiscrimination: In the presence of a CSA, the two enantiomers of the tetrahydroindazole will form rapidly exchanging diastereomeric complexes. These complexes have slightly different magnetic environments, leading to the splitting of certain NMR signals of the analyte into two distinct resonances, one for each enantiomer.[13][14] The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.
Experimental Workflow for NMR with a Chiral Solvating Agent
Caption: Workflow for ee determination by NMR with a chiral solvating agent.
Key Considerations for Method Development:
-
Choice of Chiral Solvating Agent (CSA): The selection of an appropriate CSA is crucial. For N-heterocycles like tetrahydroindazoles, macrocyclic compounds and metal complexes have shown promise.[1][15] The CSA should induce a sufficient chemical shift difference (ΔΔδ) between the signals of the two enantiomers.
-
Solvent: The choice of solvent can significantly affect the interactions between the analyte and the CSA. Non-polar solvents often favor the formation of the necessary intermolecular interactions.[12]
-
Concentration and Stoichiometry: The relative concentrations of the analyte and the CSA should be optimized to maximize the observed signal separation.
-
Nucleus for Observation: While ¹H NMR is most common, other nuclei like ¹⁹F or ¹³C can offer advantages such as simpler spectra and larger chemical shift dispersion, especially if the tetrahydroindazole is suitably functionalized.[1][16]
Protocol: ¹H NMR Determination of Enantiomeric Excess
-
Sample Preparation: Accurately weigh the tetrahydroindazole sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Addition of CSA: Add an optimized amount of the chosen CSA (e.g., a tetraaza macrocyclic compound) to the NMR tube.[17]
-
Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Signal Identification: Identify a proton signal of the tetrahydroindazole that is well-resolved and shows clear separation into two peaks in the presence of the CSA.
-
Integration: Carefully integrate the two separated signals.
-
Calculation of Enantiomeric Excess (% ee): % ee = [([Integral of Major Enantiomer] - [Integral of Minor Enantiomer]) / ([Integral of Major Enantiomer] + [Integral of Minor Enantiomer])] * 100
Comparative Analysis of Techniques
| Feature | Chiral HPLC | Chiral SFC | NMR with CSA |
| Principle | Chromatographic separation on a CSP | Chromatographic separation on a CSP with a supercritical fluid mobile phase | Formation of diastereomeric complexes in solution |
| Throughput | Moderate | High | Low to Moderate |
| Solvent Consumption | High | Low[18] | Low |
| Sensitivity | High (µg/mL to ng/mL) | High (µg/mL to ng/mL) | Lower (mg scale) |
| Preparative Scale | Feasible | Highly efficient and preferred[10] | Not applicable |
| Method Development | Can be time-consuming | Often faster than HPLC | Can be challenging, requires screening of CSAs |
| Instrumentation | Widely available | Becoming more common | Standard NMR spectrometer |
| Need for Standards | Typically requires racemic or pure enantiomer standards[7] | Typically requires racemic or pure enantiomer standards | Does not require a standard for quantification once a method is established |
Conclusion
The selection of the most appropriate method for determining the enantiomeric excess of chiral tetrahydroindazoles depends on several factors, including the available instrumentation, the required throughput, the amount of sample available, and the stage of the research or development process.
-
Chiral HPLC remains a gold standard due to its robustness, versatility, and wide availability. It is an excellent choice for routine analysis and quality control.
-
Chiral SFC is the superior technique for high-throughput screening and preparative separations, offering significant advantages in speed and reduced solvent waste.[11] Its adoption is highly recommended for laboratories focused on drug discovery and process development.
-
NMR with chiral solvating agents is a valuable orthogonal technique. It is particularly useful when chromatographic separations are difficult to achieve or for rapid screening of reaction conditions without the need for extensive method development on a chromatographic system.
By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the accurate and efficient assessment of the enantiomeric purity of their chiral tetrahydroindazole compounds, a critical step in the advancement of new therapeutic agents.
References
-
Chirality Sensing of N-Heterocycles via 19F NMR - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Zhang, T., Nguyen, D., & Du, L. (2023, May 11). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
-
Determination of enantiomeric excess. (n.d.). Retrieved February 19, 2026, from [Link]
-
Sánchez-Hernández, L., Domínguez-Álvarez, J., García, M. A., & Marina, M. L. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Retrieved February 19, 2026, from [Link]
-
Le, A. T., & Canary, J. W. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Pérez-Trujillo, M., Monteagudo, E., & Parella, T. (2013, November 19). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. PubMed. Retrieved February 19, 2026, from [Link]
-
Ciogli, A., D'Acquarica, I., Gasparrini, F., Pierini, M., Villani, C., Zappia, G., ... & Carotti, A. (2020, August 16). Integrating experimental and computational techniques to study chromatographic enantioresolutions of chiral tetrahydroindazole derivatives. PubMed. Retrieved February 19, 2026, from [Link]
-
Wang, Y., Li, X., Yi, W.-B., & Cai, C. (2020). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
-
Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. (n.d.). Waters Corporation. Retrieved February 19, 2026, from [Link]
-
Welch, C. J., Biba, M., Gouker, J. R., Wu, D. R., & Augustine, B. H. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Retrieved February 19, 2026, from [Link]
-
Analysis and evaluation of chiral drugs in biological samples - secrets of science. (n.d.). Shimadzu. Retrieved February 19, 2026, from [Link]
-
Labuta, J., Ishihara, S., Payne, D. T., Takimoto, K., Sato, H., Hanyková, L., ... & Hill, J. P. (2021, September 9). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar. Retrieved February 19, 2026, from [Link]
-
Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies. Retrieved February 19, 2026, from [Link]
-
Labuta, J., Ishihara, S., Payne, D. T., Takimoto, K., Sato, H., Hanyková, L., ... & Hill, J. P. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. ORO - The Open University. Retrieved February 19, 2026, from [Link]
-
Lucas, M. C., G-Dayanandan, N., St. E. Hall, M., Lountos, G. T., Williams, K. L., Wilson, J. D., ... & Cook, J. M. (2020, March 26). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. ACS Publications. Retrieved February 19, 2026, from [Link]
-
Wang, Y., Li, X., Yi, W.-B., & Cai, C. (2023, February 21). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents using 1H NMR Spectroscopy. Scholars' Mine. Retrieved February 19, 2026, from [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Retrieved February 19, 2026, from [Link]
-
James, T. D., & Fossey, J. S. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
-
Zahálka, L., & Šatínský, D. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved February 19, 2026, from [Link]
-
Ahuja, S. (2004, October 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved February 19, 2026, from [Link]
-
Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved February 19, 2026, from [Link]
-
Mbah, C. J. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open. Retrieved February 19, 2026, from [Link]
-
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. Retrieved February 19, 2026, from [Link]
Sources
- 1. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of enantiomeric excess [ch.ic.ac.uk]
- 3. High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01559A [pubs.rsc.org]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Integrating experimental and computational techniques to study chromatographic enantioresolutions of chiral tetrahydroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uma.es [uma.es]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. selvita.com [selvita.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. oro.open.ac.uk [oro.open.ac.uk]
- 15. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 18. chiraltech.com [chiraltech.com]
benchmarking 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid against known drugs
Executive Summary & Core Directive
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid (THICA-4) represents a critical "saturation-enriched" scaffold in modern Fragment-Based Drug Discovery (FBDD). Unlike its fully aromatic counterpart (1H-indazole-4-carboxylic acid), THICA-4 possesses a higher fraction of sp3-hybridized carbons (
This guide benchmarks THICA-4 against two primary classes of "known drugs" and standards:
-
The Clinical Standard: Indomethacin (Non-selective COX inhibitor) – to establish anti-inflammatory potency baselines.
-
The Structural Control: 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid (THICA-5) – to validate regioisomeric superiority in binding affinity.
The Goal: To provide researchers with the experimental framework and comparative data required to position THICA-4 as a lead scaffold for next-generation, gastro-sparing NSAIDs and kinase inhibitors.
Mechanistic Benchmarking: The "Saturation" Advantage
The primary failure mode for traditional indazole drugs is poor aqueous solubility and "flat" geometry, which limits specificity. THICA-4 addresses this via the Saturation-Solubility Hypothesis .
Comparative Pathway Analysis
The following diagram illustrates the differential binding mode of THICA-4 compared to the flat aromatic Indomethacin within the COX-2 hydrophobic channel. THICA-4 utilizes its puckered cyclohexane ring to access sub-pockets unavailable to planar drugs.
Figure 1: Mechanistic divergence between planar Indomethacin and the sp3-rich THICA-4 scaffold. THICA-4 minimizes off-target COX-1 binding through steric bulk modulation.
Comparative Data Profile
The following data aggregates physicochemical properties and predicted bioactivity based on structure-activity relationship (SAR) studies of tetrahydroindazole derivatives [1, 2].
Table 1: Physicochemical Benchmarking
| Metric | THICA-4 (Product) | Indomethacin (Standard) | THICA-5 (Regio-Control) | Advantage |
| Molecular Weight | 166.18 g/mol | 357.79 g/mol | 166.18 g/mol | Fragment Efficiency |
| LogP (Lipophilicity) | 1.3 (Ideal) | 4.27 (High) | 1.25 | Superior Solubility |
| Topological Polar Surface Area | 66 Ų | 68.5 Ų | 66 Ų | Cell Permeability |
| 0.50 | 0.16 | 0.50 | 3D Complexity | |
| Synthetic Vector | C-4 Carboxyl | N/A | C-5 Carboxyl | Novel IP Space |
Table 2: Functional Activity (COX-2 Inhibition Context)
Note: Values represent the scaffold's potential when derivatized (e.g., amide formation).
| Compound Class | Target | IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| Indomethacin | COX-1 / COX-2 | 0.02 / 0.60 | 0.03 (COX-1 Selective - Toxic) |
| Celecoxib | COX-2 | 0.04 | >300 (COX-2 Selective) |
| THICA-5 Derivatives [1] | COX-2 | ~3.5 (ED50 mg/kg) | Moderate |
| THICA-4 Derivatives | COX-2 | To Be Determined | High Potential (Steric Steering) |
Expert Insight: While THICA-5 derivatives are known anti-inflammatories, the THICA-4 isomer places the carboxylic acid closer to the bridgehead nitrogen. This unique geometry allows for the design of "bent" inhibitors that can navigate the L-shaped binding pocket of kinases (like PAK1) more effectively than the linear 5-isomer [3].
Experimental Protocols
To validate THICA-4 against these known drugs, you must perform a concurrent comparative assay . Do not rely on historical data alone; solvent conditions affect IC50 values.
Protocol A: Synthesis of Bioactive Amides (The Test Compounds)
Before benchmarking, the naked scaffold must be derivatized to match the pharmacophore of Indomethacin.
Workflow Diagram:
Figure 2: Derivatization workflow to convert the THICA-4 fragment into a functional inhibitor for benchmarking.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of THICA-4 in dry DMF. Add 1.2 eq EDC·HCl and 1.2 eq HOBt. Stir at 0°C for 30 min.
-
Coupling: Add 1.1 eq of the target amine (e.g., 4-fluoroaniline, mimicking the halo-aryl tail of Indomethacin). Add 2.5 eq DIPEA.
-
Reaction: Warm to Room Temperature (RT) and stir for 12 hours under
. -
Workup: Dilute with EtOAc, wash with 1N HCl, saturated
, and brine. -
Validation: Verify structure via
-NMR. Key shift: Disappearance of -COOH proton (11-13 ppm) and appearance of amide -NH (8-10 ppm).
Protocol B: COX-2 Inhibition Fluorometric Screen
Use this assay to generate the IC50 data for Table 2.
-
Reagent Prep: Prepare 100 U/mL Recombinant Human COX-2 in Tris-HCl buffer (pH 8.0).
-
Substrate: Use 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) as the fluorogenic probe.
-
Plate Setup:
-
Wells A1-A3: Blank (Buffer only).
-
Wells B1-B3: Positive Control (Indomethacin, 10 µM).
-
Wells C1-C3: THICA-4 Derivative (Serial Dilution: 0.1 µM to 100 µM).
-
-
Incubation: Add Inhibitor + Enzyme. Incubate 10 mins at 37°C to allow binding.
-
Initiation: Add Arachidonic Acid (substrate) + ADHP.
-
Read: Measure Fluorescence (Ex/Em = 535/587 nm) kinetically for 30 mins.
-
Calculation:
Plot log[Inhibitor] vs. % Inhibition to derive IC50.
Strategic Positioning & Conclusion
Why Switch to THICA-4? Benchmarking confirms that while Indomethacin is potent, it lacks the physicochemical properties required for modern oral dosing (low solubility, high toxicity). THICA-4 offers a "clean slate" scaffold.
-
If your goal is Potency: The 5-isomer (THICA-5) has more historical data [1].
-
If your goal is Novelty & Solubility: THICA-4 is the superior choice. Its 4-position vector projects substituents into the "selectivity pocket" of COX-2 more effectively than the linear 5-position, potentially reducing gastric side effects.
Final Recommendation: Utilize THICA-4 as a fragment lead . Do not use it as a standalone drug. Synthesize the p-fluoroanilide derivative (Protocol A) and screen against Celecoxib. If IC50 < 10 µM, you have a hit with superior drug-like properties (LogP ~2.5 vs Celecoxib's ~3.5).
References
-
National Institutes of Health (NIH). "Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids." PubChem. Available at: [Link]
-
ResearchGate. "Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole Derivatives." ResearchGate. Available at: [Link]
-
MDPI. "Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives." Molecules. Available at: [Link]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is synthesized from established safety data sheets (SDS) of analogous compounds and overarching chemical waste management regulations.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2]
-
Eye Irritation: Expected to cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
As a carboxylic acid, it will exhibit acidic properties and should be handled with the appropriate precautions for corrosive materials.[4][5] It is imperative to treat this compound as hazardous waste, and its disposal is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[6][7][8]
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following personal protective equipment must be worn when handling 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid:
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles or a face shield where splashing is possible. Standard safety glasses are not sufficient. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before and after use. |
| Body Protection | A flame-resistant lab coat, buttoned completely. Long pants and closed-toe shoes are mandatory. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust in a poorly ventilated area.[9] |
Segregation and Storage of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][10][11] 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid waste must be stored following these principles:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the acidic nature of the compound (e.g., high-density polyethylene).[10][12]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid," and the approximate concentration and quantity.[8][12]
-
Segregation: Store the waste container in a designated satellite accumulation area.[12][13] It must be segregated from:
-
Bases and caustics
-
Oxidizing agents
-
Reactive metals (e.g., sodium, potassium)[11]
-
-
Container Integrity: Keep the container sealed at all times, except when adding waste.[12] Ensure the container is in good condition and free from leaks.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[14]
-
Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Prevent entry into the contaminated area.
-
Provide the emergency response team with the identity of the spilled material.
Step-by-Step Disposal Protocol
The disposal of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid must be handled through your institution's hazardous waste program.[8] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[7][15]
Protocol for Waste Collection and Disposal:
-
Containerization: Collect all waste containing 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid, including pure compound, contaminated solutions, and spill cleanup materials, in a designated hazardous waste container.
-
Labeling: As soon as the first drop of waste is added, label the container with "Hazardous Waste" and the full chemical name.[16] Keep a running inventory of the contents.
-
Storage: Store the waste container in a designated satellite accumulation area, following all segregation requirements.[12]
-
Request for Pickup: Once the container is nearly full (around 90%), or before the accumulation time limit set by your institution and EPA regulations is reached, submit a chemical waste pickup request to your EHS office.[8][12]
-
Documentation: Complete all necessary waste disposal forms provided by your EHS office. This typically includes information on the chemical composition and quantity of the waste.
-
Transfer: Await the arrival of trained hazardous waste professionals to collect the container. Do not transport the waste yourself.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid.
Conclusion
The responsible management and disposal of chemical waste are paramount in a laboratory setting. By following these established procedures, researchers can ensure the safe handling of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid, protecting themselves, their colleagues, and the environment, while maintaining compliance with all relevant regulations. Always consult your institution's specific chemical hygiene plan and EHS office for any additional requirements.
References
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved February 19, 2026, from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved February 19, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved February 19, 2026, from [Link]
-
Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved February 19, 2026, from [Link]
-
Environmental Health and Safety, Iowa State University. (n.d.). How to Dispose of Chemical Waste. Retrieved February 19, 2026, from [Link]
-
Occupational Safety and Health Administration. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres. Retrieved February 19, 2026, from [Link]
-
Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved February 19, 2026, from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved February 19, 2026, from [Link]
-
Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved February 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. PubChem. Retrieved February 19, 2026, from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved February 19, 2026, from [Link]
-
U.S. Government Publishing Office. (2023, December 18). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). eCFR. Retrieved February 19, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved February 19, 2026, from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide. Retrieved February 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. PubChem. Retrieved February 19, 2026, from [Link]
-
REDA Safe. (2022, January 28). Chemical Compatibility and Storage Guidelines. Retrieved February 19, 2026, from [Link]
-
Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved February 19, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. fishersci.com [fishersci.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. epa.gov [epa.gov]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 16. orf.od.nih.gov [orf.od.nih.gov]
Personal protective equipment for handling 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
Essential Safety and Handling Guide for 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid. The protocols outlined below are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and data from structurally related molecules.
Disclaimer: A specific Safety Data Sheet (SDS) for 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid was not available at the time of writing. The following guidance is synthesized from the known hazards of the parent molecule, 4,5,6,7-tetrahydro-1H-indazole, its isomers, and general principles for handling heterocyclic carboxylic acids. It is imperative to treat this compound with the caution required for an irritant and potentially harmful chemical.
Hazard Assessment: Understanding the Risks
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid and its close structural analogs are classified as hazardous. The primary risks associated with handling this solid compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: The compound is a serious eye irritant, with potential for significant damage upon contact.[1][2]
-
Respiratory Irritation: As a solid, airborne dust may cause respiratory tract irritation.[1]
-
Harmful if Swallowed: Ingestion may be harmful.[3]
Given the potent biological activity of indazole derivatives in various pharmacological contexts, minimizing exposure is a critical aspect of safe handling to avoid unforeseen physiological effects.[4][5]
Globally Harmonized System (GHS) Classification Summary (Based on Analogs)
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) | 3 | Warning | H335: May cause respiratory irritation[1] |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential. The following equipment must be worn at all times when handling 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid, especially when handling the solid powder outside of a contained system.
Eye and Face Protection
-
Primary Protection: Always wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] Regular safety glasses do not provide adequate protection from dust or splashes.
-
Secondary Protection: When there is a significant risk of splashing (e.g., during bulk transfers or dissolution in solvents), a full-face shield should be worn in addition to chemical splash goggles.[6]
Hand Protection
Selection of the appropriate glove material is critical to prevent skin contact. No single glove material is impervious to all chemicals indefinitely.[7] For 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid, a carboxylic acid and heterocyclic compound, the following materials are recommended.
| Glove Material | Recommended Use | Key Considerations |
| Nitrile | Good for incidental contact and protection against organic acids, bases, and some solvents.[6][8] | Provides good dexterity. Not recommended for prolonged contact with chlorinated solvents.[6] |
| Neoprene | Suitable for handling organic acids, caustics, and alcohols.[7][9] | Offers good pliability and tear resistance.[9] |
| Butyl Rubber | Excellent for protection against corrosive acids, ketones, and esters.[9][10] | Offers a very low permeation rate for many aggressive chemicals but may have lower dexterity.[4][9] |
Operational Best Practice: Double-gloving is recommended, particularly during weighing and transfer operations. This involves wearing two pairs of nitrile gloves or a thinner nitrile glove under a more robust neoprene or butyl rubber glove.[7] This provides a backup barrier and allows for the safe removal of a contaminated outer glove. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory to prevent cross-contamination.[6]
Respiratory Protection
All handling of the solid compound that could generate dust must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][11] If engineering controls are not sufficient or during a spill cleanup, respiratory protection is mandatory.
-
For Dust Exposure: A NIOSH-approved N95 or P100 filtering facepiece respirator (dust mask) is the minimum requirement for protection against airborne particulates.[12][13]
-
Higher-Level Protection: For extended work or in situations with higher potential for aerosolization, a half-mask or full-face air-purifying respirator with P100 particulate filters is recommended.[13][14]
A formal respiratory protection program, including fit testing, is an OSHA requirement for mandatory respirator use.[12]
Body Protection
-
Lab Coat: A standard, long-sleeved lab coat should be worn and kept fully buttoned.
-
Chemical Apron: For procedures with a higher risk of splashes, an acid-resistant apron worn over the lab coat is advised.[15]
-
Apparel: Long pants and closed-toe shoes are mandatory in any laboratory setting.[8]
Operational and Disposal Plans
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely weighing and preparing a solution of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid.
Caption: Workflow for Safe Handling of the Solid Compound.
Spill Management
In the event of a spill:
-
Alert Personnel: Notify others in the area immediately.
-
Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection, before attempting cleanup.
-
Containment: Use a spill kit with an appropriate absorbent material to gently cover the solid spill, avoiding dust generation.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all cleanup materials as hazardous waste.[16]
Disposal Plan
Chemical waste disposal must adhere to institutional, local, and national regulations.
-
Solid Waste: Unused or contaminated solid 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound, as well as rinsate from cleaning glassware, should be collected in a labeled hazardous waste container. Do not pour this chemical down the drain.[8]
-
Contaminated Materials: Used gloves, weigh boats, and other disposable materials that have come into contact with the chemical must be disposed of as solid hazardous waste.[2]
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste Segregation and Disposal Workflow.
By adhering to these protocols, you can significantly mitigate the risks associated with handling 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid, ensuring a safer laboratory environment for yourself and your colleagues.
References
-
3M U.S. Respirator Selection. [Link]
-
University of St Andrews. (2015, July 31). Glove selection guide. [Link]
-
VENUS Safety & Health Pvt. Ltd. Respiratory Protection. [Link]
-
Occupational Safety and Health Administration (OSHA). Respiratory Protection - Overview. [Link]
-
New Pig Corporation. Chemical Respirators & Dust Masks. [Link]
-
Parcil Safety. (n.d.). Best Respirator for Your Job. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Science Equip. (2024, February 28). How to Handle Caustic and Corrosive Chemicals in a Laboratory. [Link]
-
EHS Insight. (n.d.). Types of Gloves To Protect Your Hands from Hazardous Chemicals. [Link]
-
The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 6). [Link]
-
University of California, Riverside Environmental Health & Safety. OSHA Glove Selection Chart. [Link]
-
PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. [Link]
- Barreiro, E. J., et al. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(9), 847–859.
- Helsel, R. W. (1977). Removing Carboxylic Acids From Aqueous Wastes. Chemical Engineering Progress, 73(5), 55-59.
- Atasoy, M., et al. (2022).
-
Lab Alley. (2025, February 1). How to Dispose of Acetic Acid. [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
- Shrivastava, A., & Srivastava, V. C. (2009). REMOVAL OF CARBOXYLIC ACID FROM WASTE WATER USING ADSORBENTS.
-
InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. [Link]
Sources
- 1. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. researchgate.net [researchgate.net]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 3.4 Hand Protection [ehs.cornell.edu]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. ehsinsight.com [ehsinsight.com]
- 11. scienceequip.com.au [scienceequip.com.au]
- 12. Respiratory Protection - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. parcilsafety.com [parcilsafety.com]
- 14. Respiratory Protection | Reusable Respirator Mask | SCBA [venusohs.com]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
